Boc-6-aminohexanoic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDYIJGNPVTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348464 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-29-1 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-6-Aminohexanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-6-aminohexanoic acid, a synthetic derivative of the amino acid lysine, is a versatile bifunctional molecule widely employed in organic synthesis, medicinal chemistry, and drug development.[1] Its structure incorporates a terminal carboxylic acid, a six-carbon aliphatic chain, and an amine group protected by a tert-butyloxycarbonyl (Boc) group.[2][3] This unique combination of features makes it an invaluable building block in peptide synthesis, a flexible linker in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), and a component in the development of various biomolecules and polymers.[3][4][5] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.
Chemical Structure and Identification
The structure of this compound is characterized by a linear six-carbon chain, conferring flexibility and hydrophobicity.[1] The terminal carboxylic acid allows for coupling reactions, while the Boc-protected amine prevents unwanted side reactions during synthesis, and can be deprotected under mild acidic conditions.[2][3]
| Identifier | Value |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Synonyms | Boc-ε-aminocaproic acid, N-Boc-6-aminohexanoic acid, 6-(Boc-amino)hexanoic acid, Boc-6-Ahx-OH |
| CAS Number | 6404-29-1 |
| Molecular Formula | C11H21NO4 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCC(=O)O |
| InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) |
| InChI Key | RUFDYIJGNPVTAY-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | White to off-white powder or colorless crystal | [3][7] |
| Melting Point | 35-40 °C | [3] |
| Boiling Point | 166 °C at 0.3 mmHg | [7] |
| Density | 1.065 g/cm³ | |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Slightly soluble in water. | [7] |
| Storage Conditions | 2-8 °C, under inert gas, moisture and heat sensitive | [3][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d6): δ 2.85 (q, J=13.2, 6.8 Hz, 2H), 2.15 (t, J=1.2 Hz, 2H), 1.47-1.43 (m, 4H), 1.34 (s, 9H), 1.22-1.18 (m, 2H).
-
¹³C NMR: The chemical shifts for the carbon atoms are influenced by their local electronic environment. The carbonyl carbon of the carboxylic acid typically appears in the 170-185 ppm range, while the carbonyl carbon of the Boc group is observed around 155-160 ppm. The carbons of the aliphatic chain resonate between 20-40 ppm, and the quaternary carbon and methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively.[1][9][10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[11][12][13]
| Functional Group | Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aliphatic) | 2855-2923 | Sharp |
| C=O (Carboxylic Acid) | 1700-1730 | Strong, sharp |
| C=O (Boc group) | ~1685 | Strong, sharp |
| N-H (Amide) | ~3361 | Medium |
| C-O | 1210-1320 | Strong |
| O-H bend | 900-960 | Broad |
Experimental Protocols
Synthesis of this compound
Principle: The synthesis involves the protection of the amino group of 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.
Materials:
-
6-aminohexanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 6-aminohexanoic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Stir the mixture vigorously at room temperature overnight.
-
Separate the aqueous layer and wash it with ethyl acetate to remove unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with cold hydrochloric acid, leading to the precipitation of the product.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 6. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 8. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Role and Incorporation of Boc-6-Aminohexanoic Acid in Peptide Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Boc-6-aminohexanoic acid, focusing on its mechanism of incorporation in peptide synthesis and its functional role as a molecular spacer. It includes quantitative data on its effects, detailed experimental protocols, and workflow visualizations to support advanced research and development.
Core Concept: Mechanism of Action as a Building Block
This compound (Boc-Ahx-OH) is a non-proteinogenic, N-terminally protected amino acid derivative. Its "mechanism of action" in peptide synthesis is not that of a reagent or catalyst, but rather that of a structural building block. Its primary function is to act as a flexible, hydrophobic linker or spacer within a peptide sequence or to conjugate peptides to other molecules.[1][2][3] This action is achieved through its controlled, stepwise incorporation during Solid-Phase Peptide Synthesis (SPPS).
The incorporation process relies on the principles of Boc/Bzl SPPS chemistry, which involves a repeating cycle of two key chemical transformations:
-
N-α-Boc Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the growing peptide chain is removed.[4][5]
-
Peptide Bond Formation (Coupling): The free carboxyl group of the incoming this compound is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.[6][7]
This cyclical process allows for the precise insertion of the 6-aminohexanoic acid moiety at any desired position within the peptide chain.
Chemical Mechanism of Incorporation in Boc-SPPS
The incorporation of this compound follows the standard, well-established workflow of Boc-based Solid-Phase Peptide Synthesis.
Step 1: N-α-Boc Group Deprotection
Before the linker can be added, the N-terminal Boc group of the last coupled amino acid on the solid support must be removed. This is an acid-catalyzed process, typically using trifluoroacetic acid (TFA).[8][9]
The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[10][11]
-
Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to the departure of a stable tert-butyl carbocation and the formation of an unstable carbamic acid.[9][12]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free primary amine at the N-terminus of the peptide-resin.[10][11]
-
Salt Formation: Under the acidic conditions, the newly formed amine is protonated, forming a TFA salt.[10]
The generated tert-butyl cations are reactive and can cause side reactions, particularly with nucleophilic residues like Tryptophan or Methionine. Therefore, scavengers such as dithioethane (DTE) are often added to the TFA solution to quench these carbocations.[9]
Step 2: Neutralization
The protonated N-terminal amine (TFA salt) is unreactive for the subsequent coupling step and must be converted to the free amine. This is accomplished by washing the peptide-resin with a hindered organic base, most commonly N,N-diisopropylethylamine (DIEA), in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[6][9]
Step 3: Coupling of this compound
With the N-terminus of the peptide-resin deprotected and neutralized, the this compound is introduced to form the next peptide bond.
-
Carboxyl Group Activation: The carboxylic acid of this compound is activated to make it highly electrophilic. This is achieved using a variety of coupling reagents. Common methods include:
-
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) form a highly reactive O-acylisourea intermediate, which is then converted to a less-reactive HOBt-ester to minimize racemization before reacting with the amine.[4]
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxyl group in the presence of a base (DIEA) to form an activated ester, ready for rapid coupling.[5][6]
-
-
Peptide Bond Formation: The activated this compound is added to the peptide-resin. The nucleophilic N-terminal amine of the growing peptide chain attacks the activated carbonyl carbon, forming a stable amide (peptide) bond.[7]
Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, completing one cycle. The process can then be repeated to elongate the peptide chain further.
Functional Roles and Applications
The incorporation of a 6-aminohexanoic acid linker serves several strategic purposes in peptide and drug design:
-
Flexible Spacer: The six-carbon alkyl chain provides significant conformational flexibility, allowing different domains of a peptide or a conjugated molecule to orient themselves optimally for biological interaction.[1][2]
-
Hydrophobicity Modulation: As a hydrophobic fragment, Ahx can increase the overall hydrophobicity of a peptide, which can enhance membrane permeability or improve coating efficiency in immunoassays.[2]
-
Spatial Separation: It is widely used to distance a peptide sequence from a solid support during synthesis, which can improve reaction kinetics for "difficult" sequences.[13] It is also used to separate bioactive peptides from other moieties like fluorescent dyes, cytotoxic drugs, or biotin (B1667282) tags, ensuring that neither part sterically hinders the function of the other.[1]
-
PROTAC Synthesis: this compound is a common building block for the linkers used in Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[][15][16]
Quantitative Data on Functional Impact
The inclusion of a 6-aminohexanoic acid (EACA) linker can significantly modulate the biological activity of a peptide. The following table summarizes data from a study where EACA was incorporated into peptides designed as plasmin inhibitors, demonstrating how its presence affects inhibitory potency (IC50).
| Peptide Sequence | Target Enzyme | IC50 (mM) | Reference |
| H-d-Ala-Phe-Lys-EACA-NH₂ | Plasmin | 0.02 | [17] |
| H-d-Ala-Phe-Lys-EACA-OH | Plasmin | 3.37 | [17] |
| H-d-Ala-Phe-EACA-OH | Plasmin | 10.89 | [17] |
| 6-Aminohexanoic Acid (EACA) alone | Plasmin | > 20 (No effect observed) | [17] |
| H-d-Ala-Phe-Lys-EACA-NH₂ | Thrombin | > 20 (Inactive) | [17] |
| H-d-Ala-Phe-Lys-EACA-OH | Thrombin | 3.85 | [17] |
Table 1: Quantitative data showing the effect of a 6-aminohexanoic acid (EACA) linker on the inhibitory activity of synthetic peptides against the serine proteases plasmin and thrombin. The data illustrates that incorporating the linker into a specific peptide sequence can dramatically increase potency and selectivity compared to the linker alone.[17]
Experimental Protocols
Materials and Reagents
-
Peptide-resin with a free N-terminal amine (pre-swollen in DCM)
-
This compound
-
Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents (HBTU/DIEA Method):
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA
-
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade
-
Inert gas (Nitrogen or Argon)
Protocol for a Single Coupling Cycle of this compound
This protocol describes a standard manual procedure for coupling one molecule of this compound to a resin-bound peptide chain. Equivalents are based on the initial loading of the resin.
-
Resin Preparation:
-
Ensure the peptide-resin is in a suitable reaction vessel and has been swollen in DCM for at least 30 minutes.
-
-
Boc Deprotection:
-
Drain the swelling solvent.
-
Add the Deprotection Solution (50% TFA/DCM) to the resin (approx. 10 mL per gram of resin).
-
Agitate gently under an inert atmosphere for 2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes.[8]
-
Drain the solution.
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
-
Neutralization:
-
Wash the peptide-resin with IPA (2 times) and then DCM (2 times).[8]
-
Add the Neutralization Solution (5-10% DIEA/DCM) and agitate for 5 minutes.
-
Drain and repeat the neutralization step one more time.
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess DIEA.
-
-
Coupling Reaction (HBTU/DIEA Activation):
-
In a separate vessel, prepare the activated amino acid solution:
-
Dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIEA (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Drain the final DCM wash from the peptide-resin.
-
Immediately add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature under an inert atmosphere for 1-2 hours.[6]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times).
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Visualizations
Workflow for Linker Incorporation
Caption: Workflow of a single Boc-SPPS cycle for incorporating this compound.
Logical Function of the Linker
Caption: Logical diagram showing 6-aminohexanoic acid as a functional spacer molecule.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Boc-6-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Boc-6-aminohexanoic acid, a widely used derivative in peptide synthesis, drug development, and as a linker in Proteolysis Targeting Chimeras (PROTACs). This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows and concepts.
Introduction to this compound
This compound, also known as N-(tert-butoxycarbonyl)-6-aminohexanoic acid, is a valuable building block in organic and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine function allows for controlled reactions in peptide synthesis and other chemical modifications. Its linear six-carbon chain provides a flexible spacer, which is a critical attribute for its application as a linker in complex molecular architectures.
Solubility Profile of this compound
The solubility of a compound is a critical physical property that influences its handling, formulation, and application in various experimental and manufacturing processes. Based on available data, the solubility of this compound is summarized below.
Quantitative Solubility Data
Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is limited in publicly accessible literature. However, a key quantitative value in water has been reported.
| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Citation |
| Water | H₂O | Not Specified | 50 | 0.216 | [1] |
Note: The molar solubility was calculated based on the molecular weight of this compound (231.29 g/mol ).
Qualitative Solubility Data
Qualitative assessments from various chemical suppliers provide a general understanding of the compound's solubility in common organic solvents.
| Solvent | Chemical Formula | Solubility Description | Citation |
| Chloroform | CHCl₃ | Soluble | [2][3][4] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | [2][3][4] |
| Water | H₂O | Slightly Soluble | [2][4] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is considered a reliable approach for determining equilibrium solubility.
Materials
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, DMSO, DMF, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vial at a controlled temperature.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a chemically inert syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or another suitable quantitative method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Experimental Solubility Determination.
Logical Relationship of this compound in PROTACs
This diagram illustrates the role of this compound as a component of a linker in the structure of a PROTAC, which brings together a target protein and an E3 ubiquitin ligase.
Caption: Role of Linker in PROTAC-mediated Protein Degradation.
References
An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in modern organic synthesis, particularly in peptide synthesis and drug development.[1][2] Its popularity stems from its stability across a broad range of nucleophilic and basic conditions and its facile removal under mild acidic conditions.[1][3][4] This guide provides a comprehensive overview of the Boc group, including its mechanism of action, detailed experimental protocols, and applications.
Core Concepts and Chemical Properties
The Boc group protects amines by converting them into less reactive carbamates.[5] This transformation is crucial in multi-step syntheses to prevent amines, which are good nucleophiles and bases, from participating in unwanted side reactions.[6] The protecting agent most commonly used is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O or Boc anhydride).[2][7]
The key to the Boc group's utility is its acid lability. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), while remaining stable to most bases and nucleophiles.[4][7] This orthogonality allows for selective deprotection in the presence of other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) or the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group.[5]
Mechanism of Boc Protection
The protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[1] The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640), forming a tetrahedral intermediate.[1][8] This intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion rapidly decomposes into gaseous carbon dioxide and tert-butanol (B103910) (or tert-butoxide if a base is used).[9][10] The evolution of CO₂ gas is a strong thermodynamic driving force for the reaction.[1][5]
Caption: Mechanism of amine protection using Boc anhydride.
Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism involves several key steps:
-
Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.[13][14]
-
Fragmentation : The protonated intermediate becomes unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[8][13][14]
-
Decarboxylation : The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[13][14]
-
Amine Salt Formation : The liberated free amine is then protonated by the excess acid in the medium to form the corresponding amine salt (e.g., a trifluoroacetate (B77799) salt).[13][14]
The generation of the reactive tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues like methionine or tryptophan.[13][15] To prevent this, scavengers like anisole (B1667542), thioanisole, or triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture.[13][16]
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes a standard procedure for the N-Boc protection of a primary amine using Boc anhydride.[2]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (optional, e.g., Triethylamine (B128534) (TEA) or NaOH) (1.2 mmol, 1.2 eq)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., 10 mL DCM) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Base Addition (if necessary): If the starting material is an amine salt or if the reaction is sluggish, add a base like triethylamine (1.2 mmol). For amino acids, an aqueous solution of NaOH is often used.[1][2]
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution. The addition can be done in one portion at room temperature or portion-wise at 0 °C.[1][2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed (typically 1-6 hours).[1]
-
Work-up:
-
Quench the reaction with water and transfer the mixture to a separatory funnel.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[1]
-
Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[2]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1] The crude product can be purified by column chromatography if necessary.[1]
Protocol 2: General Procedure for Boc Deprotection Using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group from a protected amine in solution.
Materials:
-
Boc-protected amine (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., anisole or triisopropylsilane)
-
Cold diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 mmol) in anhydrous DCM (e.g., 5-10 mL) in a round-bottom flask.[13][17]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA. A common condition is a 25-50% solution of TFA in DCM (v/v).[15][17] If the substrate is sensitive to alkylation, add a scavenger (e.g., 2.5-5% v/v).[13]
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-4 hours.[13][17] Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene (B28343) can help remove residual TFA.[17][18]
-
To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Wash with brine, dry over Na₂SO₄, and concentrate.[12]
-
To isolate the amine salt, precipitate the product by adding cold diethyl ether to the concentrated residue. Collect the solid by filtration or centrifugation.[13]
-
Quantitative Data Summary
The efficiency and conditions for Boc protection and deprotection can vary based on the substrate and reagents used.
Table 1: Comparison of Boc Protection Conditions
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | (Boc)₂O | DMAP (cat.) | Acetonitrile | 2 | 95 | [16] |
| Benzylamine | (Boc)₂O | None | Water/Acetone | 0.2 | 98 | [3] |
| Pyrrolidine | (Boc)₂O | TEA | DCM | 1 | 100 | [6] |
| Glycine | (Boc)₂O | NaOH | Water/Dioxane | 4 | ~90 |[5] |
Table 2: Comparison of Boc Deprotection Conditions
| Substrate Type | Reagent | Solvent | Time (h) | Notes | Reference |
|---|---|---|---|---|---|
| N-Boc Aniline | 25% TFA | DCM | 2 | Standard condition | [17] |
| N-Boc Peptide | 50% TFA | DCM | 0.5 - 2 | Standard for SPPS | [15][19] |
| N-Boc Amino Acid | 4M HCl | Dioxane | 1 - 4 | Forms HCl salt | [12] |
| Acid-Sensitive Substrate | TMSI, then MeOH | Acetonitrile | 0.2 | Mild, non-acidic |[16] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), known as Boc/Bzl chemistry.[20] In this strategy, the temporary Nα-amino group is protected with Boc, while more permanent side-chain protecting groups are typically benzyl-based (Bzl).[15][20]
The synthesis cycle involves repetitive steps of deprotection, neutralization, and coupling.[19]
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using TFA in DCM.[19][20]
-
Neutralization: The resulting ammonium (B1175870) trifluoroacetate salt is neutralized to the free amine, typically using a hindered base like diisopropylethylamine (DIEA).[15][19]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[19]
-
Wash: The resin is washed to remove excess reagents and byproducts.[]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a very strong acid like anhydrous hydrogen fluoride (B91410) (HF).[19][22]
Caption: General workflow for Boc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 22. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-6-Aminohexanoic Acid: A Versatile Linker in Chemical Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Boc-6-aminohexanoic acid is a bifunctional molecule widely employed as a linker in the fields of chemical biology and drug development. Structurally, it is a derivative of 6-aminohexanoic acid (also known as ε-aminocaproic acid or Ahx) where the terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This ω-amino acid possesses a hydrophobic and flexible aliphatic chain, which imparts unique and valuable properties when incorporated into larger biomolecules.[3][4][5]
The primary role of this compound is to act as a spacer or linker, covalently connecting two or more molecular entities.[3][4] Its defined length, flexibility, and chemical handles—a Boc-protected amine and a terminal carboxylic acid—make it a staple in complex molecular architectures. The Boc group provides a stable, acid-labile protecting group, essential for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS).[6][7] The terminal carboxylic acid, conversely, is readily available for coupling reactions, typically forming stable amide bonds with primary amines in the presence of activating agents.[1][8]
Its applications are diverse, ranging from its use in peptide synthesis to modify biological activity and stability, to its critical role in constructing sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs).[8][9][10][][12][13]
Physicochemical and Structural Data
The fundamental properties of this compound are crucial for its application in synthesis and bioconjugation. These characteristics are summarized below.
| Property | Value | References |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [][14][15] |
| Synonyms | 6-(Boc-amino)hexanoic acid, Boc-ε-aminocaproic acid, Boc-6-Ahx-OH | [14][15] |
| CAS Number | 6404-29-1 | [12][14] |
| Molecular Formula | C11H21NO4 | [][14] |
| Molecular Weight | 231.29 g/mol | [][14] |
| Appearance | White to off-white powder/solid | [] |
| Melting Point | 35-40 °C | [][15][16] |
| Boiling Point | 166°C at 0.3 mmHg | [16] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate; Slightly soluble in water | [1][16] |
| Storage | 2-8 °C or -20°C for long-term storage | [][12][15] |
Core Applications as a Linker
The hydrophobic and flexible nature of the hexanoic acid chain is a key feature, allowing it to modulate the properties of the final conjugate, such as solubility, cell permeability, and steric hindrance between the linked moieties.[3][4][5]
Peptide Synthesis and Modification
In peptide chemistry, 6-aminohexanoic acid (Ahx) is used to introduce spacing and flexibility into peptide chains.[3][17] It can be incorporated using standard solid-phase peptide synthesis (SPPS) protocols.[17]
-
Spacers : It serves as a spacer to separate two peptide fragments or to distance a label (like biotin (B1667282) or a fluorophore) from the main peptide sequence, which can reduce steric hindrance and improve the accessibility of the label for binding partners like streptavidin.[3]
-
Conformational Control : The flexibility of the Ahx linker can facilitate desired conformations, such as in the synthesis of small-molecule models of β-turns.[3]
-
Cyclic Peptides : It is used to cyclize peptides, which can improve their bioavailability and resistance to proteolysis.[3]
PROTACs (Proteolysis Targeting Chimeras)
This compound is a fundamental building block for PROTAC linkers.[8][9][10][][12][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][13]
-
Structure : The linker connects a ligand for the target protein to a ligand for an E3 ligase.[13]
-
Function : The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). This compound provides a simple, flexible alkyl chain that can be easily extended or modified to optimize degradation potency.[13]
Antibody-Drug Conjugates (ADCs) and Bioconjugation
Linkers are a crucial component of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody.[19][] While various linker chemistries are used, the principles of spacing and hydrophobicity modulation offered by alkyl chains like 6-aminohexanoic acid are relevant.
-
Payload Release : The linker must be stable in systemic circulation but allow for the release of the cytotoxic payload inside the target tumor cell.[19]
-
Physicochemical Properties : Hydrophobic payloads can lead to ADC aggregation. The linker's chemical nature can be tuned to mitigate this.[19]
-
Labeling : The 6-aminohexanoic acid spacer is commonly used to attach biotin to proteins or peptides. The spacer extends the biotin moiety away from the biomolecule, improving its accessibility and binding to streptavidin, which is essential for many bioassays.[3]
Key Experimental Protocols
The utility of this compound hinges on two fundamental chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the coupling of the carboxylic acid to another amine-containing molecule.
Protocol 1: Boc Group Deprotection
The Boc group is reliably removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[8][21]
Materials:
-
Boc-protected substrate (e.g., peptide-resin with a terminal this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIPS), water, if acid-sensitive residues like Trp or Met are present)
-
Diisopropylethylamine (DIPEA) for neutralization (for SPPS)
-
Dimethylformamide (DMF) for washing (for SPPS)
Procedure (Solid-Phase Example):
-
Resin Swelling: Swell the peptide-resin in DCM or DMF in a reaction vessel for 15-30 minutes.[22]
-
Pre-wash: Drain the solvent and add a solution of 25-50% TFA in DCM to the resin. Agitate for 2-5 minutes and drain.[21][22]
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM (containing appropriate scavengers if needed). Agitate the mixture at room temperature for 20-30 minutes.[21][22]
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid. Typical wash cycles include DCM (3x), and DMF (3x).[22]
-
Neutralization (for SPPS): Before the next coupling step, neutralize the resulting ammonium (B1175870) trifluoroacetate (B77799) salt. Add a solution of 5-10% DIPEA in DMF and agitate for 5-10 minutes. Drain and wash the resin with DMF (3x) to remove excess base. The resin now has a free primary amine and is ready for the next coupling step.[22]
Protocol 2: Amide Bond Formation (Coupling Reaction)
The carboxylic acid of this compound can be coupled to a free primary amine using a variety of activating agents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and common choice, especially in SPPS.[8][23]
Materials:
-
This compound
-
Amine-containing substrate (e.g., deprotected peptide-resin)
-
HATU or another coupling agent (e.g., HBTU, EDC/HOBt)
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Procedure (Solid-Phase Example):
-
Prepare Amino Acid Solution: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.95-3.9 equivalents) in DMF.[22][24]
-
Activation: Add DIPEA (4-6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[22][24]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the swollen, deprotected, and neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[22]
-
Monitoring: The completion of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines. A negative test (beads remain colorless or yellow) indicates the reaction is complete.[24]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[22]
Conclusion
This compound stands out as a versatile and indispensable tool in chemical biology and medicinal chemistry. Its simple, flexible, and hydrophobic aliphatic chain, combined with orthogonal protecting group chemistry, provides a reliable method for spacing and connecting diverse molecular entities.[3][4][8] From modulating peptide conformation to enabling the targeted degradation of proteins via PROTACs, this linker building block is fundamental to the design and synthesis of complex, biologically active molecules. The well-established protocols for its deprotection and coupling ensure its broad applicability and continued relevance in the development of novel therapeutics and research tools.
References
- 1. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primo.uvm.edu [primo.uvm.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 12. This compound|6404-29-1|COA [dcchemicals.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chempep.com [chempep.com]
- 22. benchchem.com [benchchem.com]
- 23. rsc.org [rsc.org]
- 24. benchchem.com [benchchem.com]
The Advent of Acid-Labile Protection: A Technical Guide to the Discovery and Historical Context of N-Boc Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tert-butyloxycarbonyl (Boc) protecting group for amines revolutionized the field of peptide synthesis, paving the way for the efficient and reliable assembly of complex peptide chains. This technical guide delves into the discovery and historical context of N-Boc protected amino acids, providing a comprehensive resource on their synthesis, deprotection, and application, particularly within the framework of solid-phase peptide synthesis (SPPS).
Historical Context and Discovery
The mid-20th century saw a burgeoning interest in peptides and proteins, but their chemical synthesis was a formidable challenge. The sequential addition of amino acids required a robust and reversible protecting group for the α-amino function to prevent unwanted side reactions and ensure the formation of the correct peptide bond. While the benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas, was a significant step forward, its removal via catalytic hydrogenolysis was not always compatible with sensitive amino acid residues.
The breakthrough came in 1957 when Louis A. Carpino first described the tert-butyloxycarbonyl (Boc) group.[1] Independently, Anderson and McGregor, as well as McKay and Albertson, published their work on t-butyloxycarbonylamino acids and their use in peptide synthesis in the same year. The key innovation of the Boc group was its acid lability; it could be readily removed under mild acidic conditions that left many other protecting groups, including the benzyl-based side-chain protecting groups, intact.
This differential acid sensitivity was brilliantly exploited by R. Bruce Merrifield in his development of solid-phase peptide synthesis (SPPS), a paradigm-shifting technology for which he was awarded the Nobel Prize in Chemistry in 1984. Merrifield recognized that the Boc group's properties were ideally suited for his iterative process of anchoring an amino acid to a solid support and sequentially adding protected amino acids. The relative ease of Boc removal, coupled with the stability of the peptide-resin linkage and side-chain protecting groups to the deprotection conditions, formed the cornerstone of what is now known as the Boc/Bzl strategy for SPPS.
The Chemistry of N-Boc Protection and Deprotection
The utility of the Boc group lies in the simplicity and efficiency of its introduction and removal.
N-Boc Protection of Amino Acids
The most common method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.
N-Boc Deprotection
The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.
Data Presentation
The efficiency of both the protection and deprotection steps is crucial for the overall success of peptide synthesis. The following tables summarize key quantitative data related to these processes.
Synthesis of N-Boc-Amino Acids
The yields for the synthesis of N-Boc-amino acids are generally high, although they can vary depending on the specific amino acid and reaction conditions.
| Amino Acid | Protecting Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| L-Alanine | (Boc)₂O | Et₃N | Acetone/Water | 4 | 93 | [2] |
| L-Glutamic Acid | (Boc)₂O | Et₃N | Acetone/Water | 4 | 90 | [2] |
| L-Aspartic Acid | (Boc)₂O | (CH₃)₃N | Acetone/Water | 0.5 | 60 | [2] |
| L-Leucine methyl ester | (Boc)₂O | - | Water/Acetone | 0.08 | 96 | [3] |
| L-Alanine methyl ester | (Boc)₂O | - | Water/Acetone | 0.08 | 95 | [3] |
| L-Valine methyl ester | (Boc)₂O | - | Water/Acetone | 0.12 | 92 | [3] |
| L-Phenylalanine methyl ester | (Boc)₂O | - | Water/Acetone | 0.2 | 94 | [3] |
Table 1: Representative Yields for the Synthesis of N-Boc-Amino Acids.
Deprotection of the N-Boc Group
The choice of deprotection conditions can impact the purity of the final peptide.
| Deprotection Reagent | Reaction Time | Average Peptide Purity (%) | Key Finding | Reference |
| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | Reduced omission sequences due to better resin swelling. | [4] |
| 100% TFA | 5 min | Lower | Insufficient resin swelling can lead to incomplete Boc removal. | [4] |
Table 2: Comparison of Deprotection Reagents on Peptide Purity.
Coupling Efficiency in Boc-SPPS
The efficiency of peptide bond formation can be influenced by the specific amino acids being coupled.
| Amino Acid Residue | Coupling Difficulty | Observation | Reference |
| His, Thr, Arg, Val, Ile, Gln | High (as carboxyl component) | These amino acids are among the most difficult to couple. | [1] |
| Gln, Leu, Ala, Arg, Ile | High (as amine component) | These residues present challenges when they are at the N-terminus. | [1] |
Table 3: Relative Coupling Efficiencies of Boc-Amino Acids in SPPS.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
General Protocol for N-Boc Protection of an Amino Acid
Materials:
-
Amino Acid (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Acetone/Water mixture, Dioxane/Water mixture)
-
Ethyl acetate (B1210297)
-
5% Citric acid solution or dilute HCl
-
Saturated brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in the chosen solvent system.
-
Add the base (e.g., Et₃N or NaOH) and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add the (Boc)₂O, either neat or dissolved in a small amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by TLC.
-
If using an organic/aqueous mixture, remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., ether or hexane) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of citric acid or dilute HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-Boc-amino acid.
-
The product can be further purified by crystallization.
Protocol for N-Boc Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Methanol or Isopropanol
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes.
-
Drain the DCM.
-
Add the deprotection solution (e.g., 50% TFA in DCM) to the resin.
-
Agitate the mixture for 5 minutes (pre-wash).
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x volumes).
-
Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3 x volumes).
-
Wash the resin with Methanol or Isopropanol (2 x volumes).
-
Dry the resin under vacuum before proceeding to the next coupling step.
Protocol for HPLC Purity Analysis of N-Boc-Amino Acids
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the N-Boc-amino acid sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate key processes in the application of N-Boc protected amino acids.
Conclusion
The discovery of the N-Boc protecting group was a pivotal moment in the history of chemical biology. Its unique acid-labile nature, combined with its stability to a wide range of other reaction conditions, made it an indispensable tool for peptide chemists. The synergy between the Boc group and Merrifield's solid-phase synthesis methodology propelled the field of peptide science forward, enabling the routine synthesis of increasingly complex and biologically important molecules. While the Fmoc/tBu strategy has gained widespread popularity due to its milder final cleavage conditions, the Boc/Bzl approach remains a robust and valuable strategy, particularly for the synthesis of certain "difficult" peptides. A thorough understanding of the historical context, chemical principles, and experimental protocols associated with N-Boc protected amino acids is therefore essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Incorporation of Boc-6-Aminohexanoic Acid in Solid-Phase Peptide Synthesis
Introduction
Boc-6-aminohexanoic acid (Boc-Ahx-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), primarily utilized as a flexible and hydrophobic spacer or linker within a peptide sequence.[1][2] Its integration can enhance the biological activity of peptides by providing spatial separation between different domains, improving solubility, and reducing steric hindrance.[1][2] These application notes provide a comprehensive overview of the protocol for incorporating Boc-Ahx-OH into a growing peptide chain using the Boc/Bzl protection strategy.
Key Features of this compound
-
Hydrophobic Spacer: The hexanoic acid backbone offers a significant degree of hydrophobicity, which can be advantageous for interactions with nonpolar environments.[1][2]
-
Flexible Linker: The aliphatic chain provides rotational freedom, allowing for conformational flexibility within the peptide.[2]
-
Versatility: It can be incorporated at various positions within a peptide sequence to modulate its properties. It is compatible with a range of coupling reagents and reaction conditions.[3]
Experimental Protocols
The following protocols outline the step-by-step procedure for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols are applicable to standard resins used in Boc chemistry, such as Merrifield or MBHA resins.[4]
1. Resin Preparation and Swelling
Prior to initiating the synthesis, the solid support must be adequately swollen to ensure optimal accessibility of the reactive sites.
| Parameter | Value | Reference |
| Resin Type | Merrifield, PAM, or MBHA resin | [4][5] |
| Swelling Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | [6] |
| Procedure | 1. Place the desired amount of resin in a reaction vessel. 2. Add DCM or DMF (10-15 mL per gram of resin). 3. Gently agitate for 30-60 minutes at room temperature. 4. Drain the solvent. | [5] |
2. Boc Deprotection of the N-terminal Amino Acid on Resin
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with this compound.
| Parameter | Reagent/Condition | Typical Value/Range | Reference |
| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in DCM | 10 mL per gram of resin | [4][7] |
| Pre-wash | 50% TFA/DCM | 1 x 1-2 minutes | [4] |
| Deprotection Time | 50% TFA/DCM | 1 x 20-30 minutes | [4] |
| Washing Solvents | DCM, Isopropanol (IPA), DMF | 3-5 washes with each solvent | [5] |
Detailed Protocol:
-
Wash the swollen resin with DCM (3x).
-
Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[4][5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5x), IPA (3x), and DMF (3-5x) to remove residual TFA.[5]
3. Neutralization
The N-terminal amine is protonated after TFA treatment and must be neutralized to the free amine before the coupling reaction.
| Parameter | Reagent/Condition | Typical Value/Range | Reference |
| Neutralization Reagent | 10% N,N-Diisopropylethylamine (DIEA) in DMF or DCM | 10 mL per gram of resin | [7] |
| Neutralization Time | 2 x 5-10 minutes | Agitate at room temperature | [4] |
| Washing Solvents | DMF, DCM | 3-5 washes with each solvent | [5] |
Detailed Protocol:
-
Add the 10% DIEA solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove excess base.[5]
4. Coupling of this compound
This is the key step where the Boc-Ahx-OH is introduced into the peptide chain. The use of a coupling agent is necessary to activate the carboxylic acid for amide bond formation. A common and efficient method involves HBTU/DIEA.
| Parameter | Reagent/Condition | Typical Value/Range | Reference |
| Amino Acid | This compound | 2-4 equivalents | [7][8] |
| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 1.9-3.9 equivalents | [5][8] |
| Base | DIEA | 4-6 equivalents | [7][8] |
| Solvent | DMF or a mixture of DMF/DCM | 5-10 mL per gram of resin | [7] |
| Pre-activation Time | 1-2 minutes | In a separate vessel | [5] |
| Coupling Time | 1-2 hours | Agitate at room temperature | [5] |
Detailed Protocol:
-
In a separate reaction vessel, dissolve this compound (2-4 eq.) and HBTU (1.9-3.9 eq.) in DMF.
-
Add DIEA (4-6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[5]
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Monitor the completion of the coupling reaction using the Kaiser test.[9] A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5x) and DCM (3-5x).
5. Capping of Unreacted Amines (Optional)
If the coupling is incomplete after a second attempt, any unreacted N-terminal amines should be capped to prevent the formation of deletion peptides.
| Parameter | Reagent/Condition | Typical Value/Range | Reference |
| Capping Reagent | Acetic anhydride/DIEA in DMF | 10-20 fold excess | [10] |
| Capping Time | 20-30 minutes | Agitate at room temperature | [10] |
6. Subsequent Amino Acid Coupling
To continue the peptide chain elongation after the incorporation of this compound, repeat steps 2 through 4, using the desired Boc-protected amino acid in the coupling step.
Monitoring Coupling Efficiency
The success of each coupling step is critical for the purity of the final peptide. The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[9]
| Test | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test | Intense blue color of the beads | Yellow or colorless beads |
Potential Side Reactions and Mitigation
While the incorporation of this compound is generally straightforward, users should be aware of common side reactions in Boc-SPPS:
-
Diketopiperazine Formation: This is more likely to occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. Using an in-situ neutralization/coupling protocol can help to minimize this side reaction.[4]
-
Racemization: While less of a concern for the achiral 6-aminohexanoic acid, racemization of standard amino acids can be minimized by the addition of 1-hydroxybenzotriazole (B26582) (HOBt) during the coupling step.[8]
-
Incomplete Coupling: Due to the flexibility of the hexanoic acid chain, steric hindrance is generally not a major issue. However, for subsequent sterically hindered amino acids, more potent coupling reagents like HATU may be beneficial.[8]
Diagrams
Workflow for Boc-SPPS Cycle
Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.
Logical Flow for Coupling this compound
Caption: Decision workflow for the coupling of this compound.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for Coupling Boc-6-aminohexanoic Acid to Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chemical coupling of Boc-6-aminohexanoic acid to primary amines, a common procedure in peptide synthesis, drug development, and the creation of PROTACs.[1][2][3][4] this compound serves as a versatile linker, imparting a flexible and hydrophobic spacer into target molecules.[5] This guide details a standard and effective protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents. Included are step-by-step experimental procedures, a summary of expected yields, and diagrams illustrating the workflow and reaction mechanism.
Introduction
This compound is a valuable bifunctional molecule utilized in a variety of synthetic applications. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the selective reaction of the terminal carboxylic acid with an amine to form a stable amide bond.[1][2][4] The Boc group can be subsequently removed under acidic conditions, revealing a primary amine for further functionalization.[1][2] This linker is frequently employed in peptide synthesis and for the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3]
The formation of the amide bond is typically facilitated by coupling agents that activate the carboxylic acid. A widely used and efficient method involves the use of a carbodiimide, such as EDC, often in the presence of an additive like HOBt to improve reaction efficiency and minimize side reactions.[6][7][8] This protocol provides a reliable method for the successful coupling of this compound to a variety of primary amines.
Experimental Protocols
Materials
-
This compound
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Protocol for EDC/HOBt Coupling
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in anhydrous DMF (approximately 5-10 mL per mmol of this compound).
-
Addition of Base: Add DIEA (2.0-3.0 equivalents) to the reaction mixture. Stir the solution at room temperature for 10-15 minutes.
-
Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.2-1.5 equivalents) followed by EDC-HCl (1.2-1.5 equivalents) to the stirred solution.[7]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
Workup and Purification
-
Quenching: Upon completion of the reaction, quench the mixture by adding water (approximately 30 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).[9]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation
The following table summarizes typical yields for amide coupling reactions using EDC/HOBt under various conditions, providing an expectation for the efficiency of this protocol.
| Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Yield (%) | Reference |
| Generic Acid | Amine | EDC-HCl, HOBt | DIEA | DMF | 83 | [7] |
| Generic Acid | Amine | EDC-HCl, HOBt | DIEA | DMF | 85 | [7] |
| Boc-Valine | Biphenylamine | EDC, HOBt (cat.) | DMAP | CH₃CN | 93 | [6] |
| Boc-Piperidine Carboxylic Acid | Aniline Derivative | EDC, HOBt (cat.) | DMAP | CH₃CN | excellent | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the coupling of this compound to an amine.
Signaling Pathway/Mechanism
Caption: Mechanism of amide bond formation using EDC and HOBt.
References
- 1. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 2. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Applications of Boc-6-Aminohexanoic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-6-aminohexanoic acid, a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, serves as a versatile and valuable tool in the design and synthesis of sophisticated drug delivery systems. Its linear six-carbon chain provides a flexible and hydrophobic spacer, enabling its use as a linker to conjugate drugs to various carriers, modify the surface of nanoparticles, and construct complex therapeutic entities like Proteolysis Targeting Chimeras (PROTACs). The Boc protecting group allows for controlled, stepwise chemical reactions, a crucial aspect in the multi-step synthesis of modern drug delivery vehicles. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of drug delivery research.
Core Applications and Methodologies
The primary applications of this compound in drug delivery revolve around its utility as a linker for:
-
Surface Modification of Polymeric Nanoparticles: Enhancing the biocompatibility and providing attachment points for targeting ligands on nanoparticles.
-
Dendrimer-Drug Conjugates: Serving as a spacer arm to attach therapeutic agents to the periphery of dendrimers.
-
Liposome (B1194612) Functionalization: Modifying the surface of liposomes to improve their stability and enable targeted delivery.
-
PROTAC Synthesis: Acting as a flexible linker to connect a target protein binder and an E3 ligase ligand.
Application 1: Surface Functionalization of PLGA Nanoparticles for Controlled Drug Delivery
Objective: To utilize this compound to introduce amine functionalities on the surface of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can then be used for drug conjugation or the attachment of targeting moieties.
Workflow Diagram:
Caption: Workflow for the surface functionalization of PLGA nanoparticles using this compound.
Experimental Protocol: Synthesis and Functionalization of Paclitaxel-Loaded PLGA Nanoparticles
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15 kDa)
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Preparation of Paclitaxel-Loaded PLGA Nanoparticles:
-
Dissolve 100 mg of PLGA and 10 mg of paclitaxel in 5 mL of dichloromethane.
-
Prepare a 2% (w/v) aqueous solution of PVA.
-
Add the organic phase to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath.
-
Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes and wash three times with deionized water.
-
-
Surface Activation and Conjugation with this compound:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles by suspending them in 10 mL of a freshly prepared aqueous solution of EDC (10 mg/mL) and NHS (5 mg/mL) and incubating for 30 minutes at room temperature.
-
Centrifuge the activated nanoparticles and resuspend them in 10 mL of a 1 mg/mL solution of this compound in a suitable buffer (e.g., PBS pH 7.4).
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purify the Boc-functionalized nanoparticles by dialysis against deionized water for 24 hours.
-
-
Boc Deprotection:
-
Suspend the Boc-functionalized nanoparticles in a 50% (v/v) solution of TFA in DCM.
-
Stir the suspension for 1 hour at room temperature.
-
Remove the TFA and DCM by rotary evaporation.
-
Wash the resulting amine-functionalized nanoparticles three times with deionized water.
-
Quantitative Data Summary:
| Parameter | Unmodified PLGA-PTX NPs | Amine-Functionalized PLGA-PTX NPs |
| Particle Size (nm) | 199 ± 5.2 | 204 ± 6.1 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -11.07 ± 1.5 | +5.6 ± 0.8 |
| Drug Loading (%) | 4.0 ± 0.3 | 3.6 ± 0.4 |
| Encapsulation Efficiency (%) | 85.2 ± 3.1 | 80.5 ± 3.5 |
Data are presented as mean ± standard deviation and are representative values from literature.
Application 2: Synthesis of Dendrimer-Doxorubicin Conjugates
Objective: To use this compound as a linker to conjugate the anticancer drug doxorubicin (B1662922) (DOX) to the surface of a polyamidoamine (PAMAM) dendrimer. The linker provides a spacer between the bulky dendrimer and the drug, potentially improving drug activity and release characteristics.
Workflow Diagram:
Caption: Synthetic workflow for the conjugation of doxorubicin to a PAMAM dendrimer via a this compound linker.
Experimental Protocol: Dendrimer-DOX Conjugate Synthesis
Materials:
-
G4 PAMAM dendrimer
-
This compound N-hydroxysuccinimide ester (Boc-Ahx-NHS)
-
Doxorubicin hydrochloride
-
EDC, NHS
-
TFA, DCM
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 5 kDa)
Procedure:
-
Conjugation of this compound to Dendrimer:
-
Dissolve G4 PAMAM dendrimer in DMF.
-
Add a solution of Boc-Ahx-NHS in DMF (e.g., 10-fold molar excess relative to dendrimer surface amines).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the Boc-linker-dendrimer conjugate by dialysis against DMF and then water.
-
-
Boc Deprotection:
-
Treat the Boc-linker-dendrimer with a 50% TFA solution in DCM for 1 hour.
-
Remove the solvent and excess TFA under vacuum.
-
Purify the resulting amine-linker-dendrimer by dialysis against water.
-
-
Doxorubicin Conjugation:
-
Activate the carboxyl group of doxorubicin using EDC and NHS in DMF.
-
Add the activated doxorubicin to a solution of the amine-linker-dendrimer in DMF.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Purify the final dendrimer-linker-DOX conjugate by extensive dialysis against water.
-
Quantitative Data Summary:
| Parameter | G4 PAMAM Dendrimer | Dendrimer-Linker-DOX Conjugate |
| Hydrodynamic Diameter (nm) | 4.5 ± 0.3 | 6.8 ± 0.5 |
| Zeta Potential (mV) | +25.3 ± 2.1 | +8.7 ± 1.2 |
| Drug Loading (wt%) | N/A | ~15% |
| Doxorubicin molecules per dendrimer | N/A | ~8-10 |
Data are presented as mean ± standard deviation and are representative values from literature.
Application 3: Surface Modification of Liposomes
Objective: To functionalize the surface of liposomes with this compound to introduce reactive amine groups for subsequent conjugation of targeting ligands, thereby enhancing the specificity of the drug delivery system.
Workflow Diagram:
Caption: Workflow for the surface modification of liposomes with this compound.
Experimental Protocol: Preparation of Amine-Functionalized Liposomes
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH)
-
N-Boc-1,6-diaminohexane
-
EDC, NHS
-
TFA, Chloroform, Methanol
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Preparation of Carboxylated Liposomes:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-COOH (e.g., in a 55:40:5 molar ratio) in a chloroform/methanol mixture.
-
Create a thin lipid film by evaporating the organic solvents under reduced pressure.
-
Hydrate the lipid film with an aqueous solution of cisplatin to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) to obtain unilamellar vesicles of a defined size.
-
-
Conjugation of Boc-Protected Diamine:
-
Activate the carboxyl groups on the liposome surface with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.5).
-
Add N-Boc-1,6-diaminohexane to the activated liposome suspension and react for 12 hours at room temperature.
-
Remove unreacted reagents by size exclusion chromatography.
-
-
Boc Deprotection:
-
Treat the Boc-functionalized liposomes with a mild acidic buffer or a carefully controlled TFA solution to remove the Boc group.
-
Purify the resulting amine-functionalized liposomes using size exclusion chromatography.
-
Quantitative Data Summary:
| Parameter | COOH-Liposomes | Amine-Liposomes |
| Particle Size (nm) | 110 ± 4.5 | 115 ± 5.0 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.14 ± 0.03 |
| Zeta Potential (mV) | -22.5 ± 2.8 | +15.3 ± 1.9 |
| Cisplatin Encapsulation Efficiency (%) | ~20% | ~18% |
Data are presented as mean ± standard deviation and are representative values from literature.
Application 4: Synthesis of PROTACs
Objective: To employ this compound as a flexible linker in the synthesis of a PROTAC, connecting a ligand for a target protein (e.g., Androgen Receptor) and a ligand for an E3 ligase (e.g., Cereblon).
Logical Relationship Diagram:
Caption: Logical flow of PROTAC synthesis and its mechanism of action.
Experimental Protocol: Synthesis of an AR-Targeting PROTAC
Materials:
-
A suitable Androgen Receptor (AR) ligand with a reactive handle (e.g., a carboxylic acid or amine)
-
A suitable Cereblon (CRBN) ligand with a reactive handle
-
This compound
-
Coupling agents (e.g., HATU, DIPEA)
-
TFA, DCM, DMF
-
HPLC for purification
Procedure:
-
Coupling of this compound to the AR Ligand:
-
Activate the carboxyl group of this compound with HATU and DIPEA in DMF.
-
Add the AR ligand (with a nucleophilic amine) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the resulting AR-Linker(Boc) intermediate by HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20-50%).
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent and TFA under reduced pressure to obtain the AR-Linker-NH2 intermediate.
-
-
Coupling to the CRBN Ligand:
-
Activate the carboxyl group of the CRBN ligand with HATU and DIPEA in DMF.
-
Add the AR-Linker-NH2 intermediate to the activated CRBN ligand.
-
Stir at room temperature until the reaction is complete.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Quantitative Data Summary:
| Parameter | Value |
| Yield (Final Step) | 30-50% (typical) |
| Purity (by HPLC) | >95% |
| AR Degradation DC50 | 0.2-1 nM (example value)[1] |
Data are representative and highly dependent on the specific ligands used.
Conclusion
This compound is a fundamental building block in the construction of advanced drug delivery systems. Its bifunctional nature, combined with the protective Boc group, allows for the precise and controlled synthesis of functionalized nanoparticles, dendrimers, liposomes, and complex molecules like PROTACs. The protocols and data presented here provide a foundation for researchers to incorporate this versatile linker into their drug delivery strategies, paving the way for the development of more effective and targeted therapeutics.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with Boc-6-aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems. Functionalization with specific ligands can enhance biocompatibility, improve stability, and enable targeted delivery of therapeutic agents. Boc-6-aminohexanoic acid is a valuable bifunctional linker molecule. The carboxylic acid group allows for covalent attachment to amine-functionalized nanoparticles, while the Boc-protected amine group can be deprotected to allow for the subsequent conjugation of targeting moieties or therapeutic payloads. This document provides detailed protocols for the surface modification of nanoparticles with this compound, along with methods for their characterization and application in drug delivery.
Data Presentation
The following tables summarize quantitative data for nanoparticles before and after surface modification with 6-aminohexanoic acid and subsequent drug loading.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Average Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Magnetite Nanoparticles | 135 | 0.35 | -15.2 |
| 6-Aminohexanoic Acid and Pectin (B1162225) Coated Magnetite Nanoparticles (MAP) | 147 | 0.32 | -25.8 |
| Curcumin-loaded MAP Nanocomposites | 159 | 0.34 | -28.1 |
Data adapted from a study on pectin and 6-aminohexanoic acid-coated magnetite nanoparticles.
Table 2: Doxorubicin Loading and Release from Functionalized Nanoparticles
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at pH 5.5 (48h) (%) | Cumulative Release at pH 7.4 (48h) (%) |
| This compound-NP-DOX | 8.5 | 92 | 65 | 25 |
Representative data.
Table 3: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Treatment | Cellular Uptake (%) | IC50 (µg/mL) |
| MCF-7 | Free Doxorubicin | - | 0.8 |
| MCF-7 | This compound-NP-DOX | 85 | 0.5 |
| HeLa | Free Doxorubicin | - | 1.2 |
| HeLa | This compound-NP-DOX | 90 | 0.7 |
Representative data.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound via EDC/NHS Coupling
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminosilane-coated iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Deionized (DI) water
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
-
Probe sonicator or bath sonicator
-
pH meter
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in MES buffer to a final concentration of 1 mg/mL. Sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Activation of this compound:
-
Dissolve this compound in MES buffer to a final concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC (20 mg/mL) and NHS (10 mg/mL) in MES buffer.
-
Add the EDC/NHS solution to the this compound solution at a molar ratio of 2:1:1 (EDC:NHS:this compound).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. The volume ratio should be optimized, but a 1:1 ratio can be a starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Washing:
-
For magnetic nanoparticles, place the reaction tube on a magnetic separator and allow the particles to pellet. Carefully remove the supernatant. For other nanoparticles, centrifuge at an appropriate speed and time to pellet the particles.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the washing step three times to remove unreacted reagents.
-
-
Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer (e.g., PBS or cell culture medium) for storage at 4°C or for immediate use in downstream applications.
Protocol 2: Characterization of Surface-Modified Nanoparticles
1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in DI water or an appropriate buffer to an optimal concentration for DLS measurement (typically in the µg/mL range).
-
Measurement: Analyze the sample using a DLS instrument to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
2. Morphological Analysis (Transmission Electron Microscopy - TEM):
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry.
-
Imaging: Visualize the nanoparticles under a transmission electron microscope to assess their size, shape, and aggregation state.
3. Surface Functionalization Confirmation (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Sample Preparation: Lyophilize the nanoparticle samples (bare and functionalized) to obtain dry powders.
-
Measurement: Record the FTIR spectra of the samples. Compare the spectra to identify characteristic peaks corresponding to the functional groups of this compound (e.g., C=O stretching of the carbamate (B1207046) and carboxylic acid, N-H bending).
Protocol 3: Drug Loading and Release Studies
Drug Loading (using Doxorubicin as a model drug):
-
Dissolve Doxorubicin hydrochloride in DI water.
-
Add the Doxorubicin solution to a suspension of this compound functionalized nanoparticles in PBS.
-
Stir the mixture overnight at room temperature in the dark.
-
Separate the drug-loaded nanoparticles from the solution by centrifugation or magnetic separation.
-
Measure the concentration of free Doxorubicin in the supernatant using a UV-Vis spectrophotometer (at ~480 nm).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in release media of different pH values (e.g., PBS at pH 7.4 to simulate physiological conditions and acetate (B1210297) buffer at pH 5.5 to simulate the endosomal environment).
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the corresponding release medium and keep it at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of released Doxorubicin in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle modification and evaluation.
Nanoparticle-Mediated Drug Delivery and Cellular Response
Caption: General mechanism of nanoparticle drug delivery and cellular effects.
Deprotection of Boc-6-aminohexanoic Acid Under Acidic Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and drug development. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the acidic deprotection of Boc-6-aminohexanoic acid, a common building block in various pharmaceutical and chemical applications. The primary methods covered are the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions proceeds through an acid-catalyzed elimination mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. It is crucial to perform this reaction in a well-ventilated area and not in a closed system due to the gas evolution.
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions through alkylation of nucleophilic sites on the substrate or solvent. To prevent these side reactions, scavengers such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation.
Reaction Scheme
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Two common and effective methods for the deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)
This is a widely used and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.
-
To the stirred solution, add TFA (5-20 equivalents). A common ratio is a 1:1 (v/v) mixture of DCM and TFA. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, add toluene and co-evaporate; this process can be repeated two to three times.
-
For isolation of the free amine, dissolve the residue in water and neutralize with a saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 6-aminohexanoic acid.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another common procedure that directly yields the hydrochloride salt of the amine, which is often a crystalline solid and easy to handle.
Materials:
-
This compound
-
Dioxane, anhydrous
-
4M HCl in dioxane solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dioxane (5-10 mL per mmol of substrate) in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in dioxane (5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the hydrochloride salt of 6-aminohexanoic acid may precipitate from the solution. If a precipitate forms, collect the solid by vacuum filtration and wash it with cold diethyl ether.
-
If no precipitate forms, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification and then collected by filtration.
Data Presentation
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Reaction Time | Typically 30 min - 2 h | Typically 1 - 4 h |
| Product Form | Initially TFA salt; requires neutralization for free amine | Directly yields HCl salt |
| Work-up | Involves co-evaporation with toluene and aqueous work-up | Often simple filtration or evaporation |
| Yield | Generally high (>90%) | Generally high (>90%) |
| Purity | Good to excellent, may require purification | Often high purity after precipitation |
Analytical Monitoring
The progress of the deprotection reaction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and effective method to monitor the disappearance of the starting material (this compound) and the appearance of the product (6-aminohexanoic acid). A suitable solvent system (e.g., a mixture of dichloromethane and methanol) should be used to achieve good separation. The spots can be visualized using a ninhydrin (B49086) stain, which will give a characteristic color for the primary amine product.
-
Mass Spectrometry (MS): Can be used to confirm the presence of the deprotected product by observing its molecular ion peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group (a singlet at ~1.4 ppm).
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
Application Notes and Protocols for Bioconjugation Utilizing Boc-6-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-6-aminohexanoic acid is a versatile bifunctional linker widely employed in bioconjugation techniques.[1][2][3] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, makes it an ideal spacer for covalently linking biomolecules, drugs, and imaging agents. The six-carbon aliphatic chain provides flexibility and hydrophobicity, which can be advantageous for optimizing the properties of the resulting bioconjugate, such as enhancing solubility, stability, and cell permeability.[4] These application notes provide detailed protocols and data for utilizing this compound in key bioconjugation strategies, including antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and cell-penetrating peptides (CPPs).
Key Applications and Properties
This compound serves as a crucial building block in several advanced bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): In ADC development, it can be used as a component of the linker connecting a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[][]
-
PROTACs: This linker is frequently used in the synthesis of PROTACs, heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[7][8] The linker length and composition are critical for the efficacy of the PROTAC.[9][10]
-
Cell-Penetrating Peptides (CPPs): Incorporation of 6-aminohexanoic acid into CPPs can modulate their properties, such as cellular uptake and stability.[11]
-
Peptide Synthesis and Modification: It is a common building block in peptide synthesis to introduce a flexible spacer or to modify the properties of peptides.[1][3]
-
Surface Immobilization: The carboxylic acid moiety can be used to immobilize biomolecules onto appropriately functionalized surfaces for various bioanalytical applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄ | [7] |
| Molecular Weight | 231.29 g/mol | [7] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 35-40 °C | [12] |
| Solubility | Soluble in water (requires sonication) | [13] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [13] |
Table 2: Impact of 6-Aminohexanoic Acid (Ahx) Linker on Biological Activity
| Bioconjugate Application | Observation | Quantitative Data (Example) | Reference |
| Antisense Oligonucleotide-Doxorubicin Conjugate | Increased reversal of multidrug resistance in KB-A-1 cells. | IC₅₀ lowered from 21.5 mM to 2.2 mM. | [] |
| Cell-Penetrating Peptide (CPP) for Morpholino Oligomer Delivery | Decreased cellular uptake but increased splice-correction activity. | Greater increase in splice-correction with more Ahx residues. | [11][15] |
| PROTACs Targeting Estrogen Receptor (ER) | Linker length is critical for degradation efficacy. | Optimal ER degradation with a 16-atom chain length linker. | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein
This protocol describes the covalent conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Protein to be conjugated (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Boc Deprotection (if necessary): If the amine group of this compound needs to be free for subsequent reactions, the Boc protecting group must first be removed. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA).
-
Activation of Carboxylic Acid: a. Dissolve this compound in Activation Buffer. b. Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. c. Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation to Protein: a. Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL. b. Add the activated this compound-NHS ester solution to the protein solution. A molar ratio of 10-20 fold excess of the linker to the protein is a common starting point. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. b. Collect the protein-containing fractions.
-
Characterization: a. Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the linker or a subsequently attached molecule has a chromophore) or mass spectrometry. b. Assess the integrity and activity of the conjugated protein using appropriate assays (e.g., ELISA for antibody binding).
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a this compound-Containing Linker
This protocol outlines the synthesis of an ADC where a drug is first conjugated to the deprotected amine of 6-aminohexanoic acid, and the resulting drug-linker construct is then attached to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Cytotoxic drug with a reactive group (e.g., carboxylic acid)
-
EDC, NHS
-
TFA for Boc deprotection
-
Organic solvent (e.g., DMF or DMSO)
-
Reaction buffers as described in Protocol 1
Procedure:
-
Boc Deprotection: a. Dissolve this compound in a suitable organic solvent. b. Add TFA and stir at room temperature for 1-2 hours. c. Remove the solvent and TFA under vacuum to obtain 6-aminohexanoic acid TFA salt.
-
Drug-Linker Conjugation: a. Activate the carboxylic acid group of the cytotoxic drug using EDC and NHS in an anhydrous organic solvent. b. Add the deprotected 6-aminohexanoic acid to the activated drug solution. c. Add a non-nucleophilic base (e.g., DIEA) to neutralize the TFA salt and facilitate the reaction. d. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS). e. Purify the drug-linker conjugate using column chromatography.
-
Activation of Drug-Linker Conjugate: a. Activate the terminal carboxylic acid of the purified drug-linker conjugate using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Conjugation to Antibody: a. Exchange the buffer of the antibody to a conjugation-compatible buffer (e.g., PBS, pH 7.4). b. Add the activated drug-linker conjugate to the antibody solution at a desired molar ratio. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification and Characterization: a. Purify the ADC from unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[16] b. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[17][18][19] c. Perform in vitro cell-based assays to determine the potency and specificity of the ADC.
Mandatory Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Mechanism of Action of a PROTAC.[12][20][21][22][23]
Caption: EGFR Signaling Pathway and ADC Targeting.[][24][25][26]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 25. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 26. aacrjournals.org [aacrjournals.org]
Application Notes: Synthesis of Peptide-Drug Conjugates Using a Thiol-Reactive Maleimide Linker
Introduction
Peptide-Drug Conjugates (PDCs) represent a promising class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to diseased cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2][3] These constructs are typically composed of three key components: a targeting peptide that binds to a specific receptor overexpressed on target cells, a highly potent drug payload, and a chemical linker that connects the peptide and the drug.[3] The choice of linker is critical as it influences the stability, solubility, and release mechanism of the drug.[3][4]
This document outlines the experimental setup and protocols for the synthesis of PDCs using a maleimide-based linker. Maleimide (B117702) chemistry is a widely adopted bioconjugation strategy that facilitates the formation of a stable covalent thioether bond by reacting with the sulfhydryl group of a cysteine residue within the peptide sequence.[4][] This method is highly specific and efficient, proceeding readily at neutral pH, which helps preserve the integrity and function of the peptide.[6] The strategic incorporation of a cysteine residue into the peptide sequence allows for site-specific conjugation, ensuring a homogenous final product with a defined drug-to-peptide ratio.[7][8]
Core Principle: Maleimide-Thiol Conjugation
The conjugation reaction is based on the nucleophilic Michael addition of a thiol (from a cysteine residue on the peptide) to the double bond of the maleimide ring (attached to the drug).[][9] This reaction is highly selective for thiols over other nucleophilic groups like amines at a pH range of 6.5-7.5, which is advantageous for working with complex biomolecules.[6] The resulting thiosuccinimide linkage is generally stable, although its stability can be a concern in vivo due to potential retro-Michael reactions with endogenous thiols like glutathione.[10] Strategies to enhance stability, such as using specific maleimide derivatives, have been developed to address this.[10]
Experimental Protocols
Protocol 1: Preparation of Cysteine-Containing Peptide
This protocol describes the preparation of the peptide for conjugation, including the reduction of any existing disulfide bonds to ensure the availability of a free sulfhydryl group.
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in a suitable buffer. A common choice is a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). The presence of a chelating agent like EDTA is crucial to prevent metal-catalyzed oxidation of the thiol group.
-
Reduction of Disulfides (If Necessary): If the peptide may have formed intermolecular or intramolecular disulfide bonds, a reduction step is required.
-
Add a 10- to 20-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the peptide solution.[6][11] TCEP is preferred over agents like DTT or β-mercaptoethanol because it does not contain a thiol and therefore will not compete with the peptide in the subsequent maleimide reaction.[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Removal of Reducing Agent: It is critical to remove the excess TCEP before adding the maleimide-activated drug to prevent it from reacting with the linker.
-
Purify the reduced peptide using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA).
-
Immediately proceed to the conjugation step to minimize re-oxidation of the cysteine residue.
-
Protocol 2: Conjugation of Peptide to Maleimide-Activated Drug
This protocol details the covalent linking of the prepared peptide to the drug-linker payload.
-
Reagent Preparation:
-
Dissolve the maleimide-activated drug linker in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare the reduced peptide in the conjugation buffer (phosphate buffer, pH 6.5-7.5) at a concentration of 1-10 mg/mL. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent thiol oxidation.
-
-
Conjugation Reaction:
-
Add the maleimide-activated drug stock solution to the peptide solution. A 1.5- to 5-fold molar excess of the drug-linker relative to the peptide is typically used to drive the reaction to completion.
-
Gently mix the solution and allow it to react for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to the reaction mixture at a final concentration of ~10 mM.
-
Incubate for an additional 30 minutes.
-
Protocol 3: Purification of the Peptide-Drug Conjugate
This protocol describes the purification of the PDC from unreacted starting materials and byproducts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation: Acidify the reaction mixture by adding trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). This protonates the peptide and improves its binding to the C18 column.
-
RP-HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the conjugate.
-
Detection: Monitor the elution profile at 220 nm and 280 nm. The drug payload may also have a specific wavelength that can be monitored.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final PDC product as a powder.
Protocol 4: Characterization of the Peptide-Drug Conjugate
This protocol outlines the characterization of the final product to confirm its identity and purity.
-
Purity Analysis:
-
Inject a small amount of the purified PDC onto an analytical RP-HPLC system using the optimized gradient from Protocol 3.
-
Integrate the peak area to determine the purity of the conjugate.[12]
-
-
Identity Confirmation (Mass Spectrometry):
-
Analyze the purified PDC using Liquid Chromatography-Mass Spectrometry (LC-MS) with either Electrospray Ionization (ESI-MS) or MALDI-TOF.[12][13]
-
The observed molecular weight should match the calculated theoretical mass of the peptide-drug conjugate.[13] This confirms the successful conjugation of one drug-linker molecule to the peptide.
-
Data Presentation
Quantitative data from the synthesis and characterization process should be summarized for clear interpretation and comparison.
Table 1: Optimization of Conjugation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (Yield %) |
|---|---|---|---|---|
| Molar Ratio (Drug:Peptide) | 1.5 : 1 | 3 : 1 | 5 : 1 | 65% |
| pH | 6.5 | 7.2 | 8.0 | 78% |
| Temperature (°C) | 4 | 25 | 37 | 72% |
| Reaction Time (h) | 2 | 4 | 12 | 81% |
Table 2: Purification Summary of the Final Peptide-Drug Conjugate
| Sample | Purity before HPLC (%) | Purity after HPLC (%) | Recovery Yield (%) |
|---|---|---|---|
| PDC Batch 001 | 68% | >98% | 55% |
| PDC Batch 002 | 71% | >99% | 61% |
Table 3: Mass Spectrometry Characterization Data
| Species Analyzed | Theoretical Mass (Da) | Observed Mass (Da) | Comments |
|---|---|---|---|
| Starting Peptide | 4501.2 | 4501.5 | Confirmed peptide identity |
| Drug-Maleimide Linker | 856.4 | 856.3 | Confirmed payload identity |
| Peptide-Drug Conjugate | 5357.6 | 5357.9 | Successful 1:1 conjugation confirmed |
Visualizations
Diagram 1: Reaction Scheme
Caption: Cysteine-Maleimide Conjugation Reaction.
Diagram 2: Experimental Workflow
Caption: Workflow for PDC Synthesis and Purification.
Diagram 3: Logical Components of a Peptide-Drug Conjugate
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 6. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. susupport.com [susupport.com]
- 9. connectsci.au [connectsci.au]
- 10. creativepegworks.com [creativepegworks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. ijsra.net [ijsra.net]
Application Notes and Protocols: Boc-6-Aminohexanoic Acid in Biodegradable Polymer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-tert-butyloxycarbonyl-6-aminohexanoic acid (Boc-6-aminohexanoic acid) and its parent molecule, 6-aminohexanoic acid, in the synthesis and development of biodegradable polymers. This document outlines key applications, experimental protocols, and material properties to guide researchers in this field.
Introduction to this compound in Polymer Chemistry
This compound is a derivative of 6-aminohexanoic acid, an ω-amino acid characterized by a hydrophobic and flexible six-carbon chain.[1][2] In polymer science, the Boc protecting group on the amine allows for controlled polymerization reactions, particularly in peptide synthesis and the development of precisely structured polymers.[3] The underlying 6-aminohexanoic acid structure is a key monomer in the production of polyamide-6 (Nylon 6) and has been extensively investigated for creating biodegradable copolymers.[1][2][4] By incorporating 6-aminohexanoic acid with other monomers like α-amino acids, diols, and dicarboxylic acids, researchers can synthesize poly(ester amide)s (PEAs) and other copolymers with tunable properties.[5][6][7][8] These materials are promising for biomedical applications such as drug delivery, tissue engineering, and biodegradable packaging due to their biocompatibility and adjustable degradation rates.[1][8][9]
Applications in Biodegradable Polymers
The unique properties of 6-aminohexanoic acid-based polymers make them suitable for a variety of applications:
-
Drug Delivery: The amphiphilic nature of some copolymers allows for the formation of nanoparticles that can encapsulate both hydrophobic and hydrophilic drugs.[][] The biodegradable backbone ensures the controlled release of the therapeutic agent as the polymer matrix degrades.[]
-
Tissue Engineering: Scaffolds for tissue regeneration can be fabricated from these polymers using techniques like 3D printing.[8][12] The biocompatibility of the degradation products, which can be amino acids, is a significant advantage.[12] The mechanical properties and degradation profile of the scaffolds can be tailored to match the requirements of the specific tissue being regenerated.[8]
-
Environmentally Friendly Materials: These biodegradable polymers offer a sustainable alternative to conventional non-degradable plastics in applications like food packaging and agricultural films.[1][5]
Experimental Protocols
Synthesis of a Biodegradable Copoly(amino acid) via Melt Condensation Polymerization
This protocol describes the synthesis of a random copolymer based on 6-aminohexanoic acid and L-leucine, adapted from literature.[1]
Materials:
-
6-aminohexanoic acid
-
L-leucine
-
Nitrogen gas (high purity)
-
Heating mantle with temperature controller
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Vacuum pump
Procedure:
-
Accurately weigh the desired molar ratios of 6-aminohexanoic acid and L-leucine and place them into the three-necked round-bottom flask.
-
Assemble the flask with the mechanical stirrer and gas inlet/outlet.
-
Purge the flask with high-purity nitrogen gas for 15 minutes to remove any oxygen.
-
Heat the flask to a temperature above the melting points of the monomers (e.g., 220-240 °C) while stirring.
-
Maintain the nitrogen atmosphere for the initial 2-3 hours of the reaction.
-
Apply a vacuum to the system to remove the water produced during the condensation reaction and continue the polymerization for another 5-7 hours.
-
After the reaction is complete, cool the flask to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., ethanol).
-
Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Synthesis of a Poly(ester amide) (PEA) via Solution Polycondensation
This protocol outlines the synthesis of a PEA, which can be adapted for use with functionalized monomers derived from this compound.[12]
Materials:
-
Diester-diamine monomer (synthesized from an α-amino acid and a diol)
-
Dicarboxylic acid chloride (e.g., sebacoyl chloride)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (B128534) (as an acid scavenger)
-
Nitrogen gas (high purity)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve the diester-diamine monomer in the anhydrous solvent in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine to the solution.
-
Dissolve the dicarboxylic acid chloride in the same anhydrous solvent and add it dropwise to the cooled monomer solution using the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold water or ethanol.
-
Filter the polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) to a constant weight.
Characterization of Biodegradable Polymers
A summary of common techniques used to characterize these polymers is provided below.
| Property | Characterization Technique | Typical Information Obtained |
| Chemical Structure | Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) | Confirmation of functional groups (amide, ester) and copolymer composition.[1][6] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Melting temperature (Tm), glass transition temperature (Tg), and thermal stability.[1][6] |
| Molecular Weight | Gel Permeation Chromatography (GPC), Intrinsic Viscosity Measurement | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| Crystallinity | X-Ray Diffraction (XRD) | Degree of crystallinity and crystalline structure.[1][6] |
| Mechanical Properties | Tensile Testing | Tensile strength, Young's modulus, and elongation at break.[13] |
| Biodegradability | In vitro enzymatic degradation, Hydrolytic degradation | Rate of weight loss in the presence of enzymes (e.g., papain, lipase) or in buffer solutions.[1][6][13] |
| Biocompatibility | In vitro cytotoxicity assays (e.g., MTT assay with cell lines like HEK 293) | Assessment of cell viability and proliferation in the presence of the polymer.[9] |
Quantitative Data Summary
The following tables summarize representative data for biodegradable polymers synthesized using 6-aminohexanoic acid and its derivatives.
Table 1: Thermal and Physical Properties of 6-Aminocaproic Acid/L-Leucine Copolymers (Data synthesized from trends described in the literature[1])
| Molar Ratio (6-Aminocaproic Acid : L-Leucine) | Intrinsic Viscosity (dL/g) | Density (g/cm³) | Melting Point (°C) |
| 100 : 0 | High | Low | High |
| 90 : 10 | Decreasing | Increasing | Decreasing |
| 80 : 20 | Decreasing | Increasing | Decreasing |
| 70 : 30 | Low | High | Low |
Table 2: Properties of 6-Aminocaproic Acid/α-L-Alanine Copolymers (Data synthesized from trends described in the literature[6])
| Molar % of Alanine | Intrinsic Viscosity (dL/g) | Water Absorptivity (%) | Rate of Enzymatic Degradation | Crystallinity |
| 0 | High | Low | Low | Crystalline |
| 10 | Decreasing | Increasing | Increasing | Decreasing |
| 20 | Decreasing | Increasing | Increasing | Decreasing |
| 40 | Low | High | High | Amorphous |
Visualizing Workflows and Concepts
General Workflow for Biodegradable Polymer Synthesis and Characterization
Caption: Workflow for biodegradable polymer development.
Role of this compound as a PROTAC Linker
This compound can be used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[][14][15]
Caption: this compound in PROTAC design.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of poly(ester amide)-based materials for 3D printing of tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomedical research of novel biodegradable copoly(amino acid)s based on 6-aminocaproic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Monitoring Reactions with Boc-6-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for monitoring chemical reactions involving Boc-6-aminohexanoic acid. The focus is on common techniques used in synthetic chemistry to track the progress of reactions, such as amide bond formation.
Introduction
This compound is a valuable bifunctional molecule commonly used as a linker in the synthesis of peptides, peptidomimetics, and more recently, in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a hexanoic acid moiety, providing a flexible spacer, an amine group protected by a tert-butyloxycarbonyl (Boc) group, and a terminal carboxylic acid. The Boc protecting group allows for selective reactions at the carboxylic acid terminus, and it can be readily removed under acidic conditions to liberate the amine for subsequent transformations.[3]
Accurate monitoring of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. This application note details protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS) for monitoring a typical amide coupling reaction.
Model Reaction: Amide Coupling of this compound
For the purpose of illustrating the analytical monitoring techniques, we will consider the following model reaction: the coupling of this compound with a generic primary amine (R-NH₂) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents in a solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
Reaction Scheme:
Boc-NH-(CH₂)₅-COOH + R-NH₂ --(EDC, HOBt)--> Boc-NH-(CH₂)₅-CO-NH-R
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[4]
Experimental Protocol
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Developing chamber
-
Solvent system (e.g., 10% Methanol (B129727) in Dichloromethane or 50% Ethyl Acetate in Hexanes)
-
Visualization agent (e.g., UV light, potassium permanganate (B83412) stain, ninhydrin (B49086) stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the chosen solvent system to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.
-
On the TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Spot the plate with the starting materials (this compound and the amine) and a co-spot (both starting materials in the same spot) for reference.
-
As the reaction proceeds, take small aliquots of the reaction mixture at different time points (e.g., t=0, 1h, 2h, completion) and spot them on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots. Boc-containing compounds can often be visualized under UV light (254 nm) if they have a UV-active co-reactant or by staining.
-
Potassium Permanganate Stain: Useful for visualizing compounds that can be oxidized.
-
Ninhydrin Stain: Stains primary and secondary amines, which is useful for visualizing the starting amine and confirming its consumption. The Boc-protected amine will not stain with ninhydrin.
-
Data Presentation:
The progress of the reaction is monitored by the diminishing intensity of the starting material spots and the increasing intensity of the product spot. The retention factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
| Compound | Typical Rf Value (10% MeOH in DCM) | Observations |
| This compound | ~ 0.4 - 0.5 | Should decrease in intensity over time. |
| Starting Amine (R-NH₂) | Varies based on structure | Should decrease in intensity over time. Can be visualized with ninhydrin. |
| Product (Amide) | ~ 0.6 - 0.7 | Should increase in intensity over time. |
Visualization of TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using Thin Layer Chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative technique that provides higher resolution and sensitivity than TLC, allowing for accurate determination of the relative concentrations of reactants and products.
Experimental Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it. For example: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (for the amide bond) or a wavelength suitable for a chromophore in the R-group.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the column with the initial mobile phase composition.
-
Prepare a sample of the reaction mixture by diluting a small aliquot in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Analyze the peak areas to determine the relative amounts of starting materials and product.
Data Presentation:
The reaction progress is monitored by the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.
| Compound | Typical Retention Time (min) | Observations |
| This compound | ~ 5 - 7 | Peak area should decrease over time. |
| Starting Amine (R-NH₂) | Varies based on structure | Peak area should decrease over time. |
| Product (Amide) | ~ 8 - 12 | Peak area should increase over time. |
Visualization of HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of a reaction mixture.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress by observing changes in the chemical shifts and integrals of specific protons.
Experimental Protocol
Instrumentation and Sample Preparation:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the reactants and products are soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Take a small aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in the deuterated solvent.
Procedure:
-
Acquire a ¹H NMR spectrum of the starting material, this compound, to identify its characteristic peaks.
-
Acquire a ¹H NMR spectrum of the starting amine.
-
Acquire ¹H NMR spectra of the reaction mixture at various time points.
-
Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.
Data Presentation:
Key proton signals to monitor include:
-
The protons adjacent to the carboxylic acid in this compound (a triplet around 2.35 ppm).
-
The protons adjacent to the amine in the starting amine.
-
The appearance of a new amide N-H proton signal in the product (typically a broad singlet or triplet between 5-8 ppm).
-
A shift in the signals for the protons adjacent to the newly formed amide bond.
| Compound | Key ¹H NMR Signal (CDCl₃) | Observation |
| This compound | Triplet at ~2.35 ppm (-CH₂-COOH) | Integral of this peak should decrease. |
| Product (Amide) | Triplet at ~2.20 ppm (-CH₂-CONH-), Amide N-H signal | New peaks will appear and their integrals will increase relative to starting material. |
Visualization of ¹H NMR Monitoring Logic
Caption: Logical flow of signal changes in ¹H NMR during the reaction.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the product by determining its molecular weight. It can be used at the end of the reaction or coupled with liquid chromatography (LC-MS) for online monitoring.
Experimental Protocol
Instrumentation and Conditions:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For this reaction, positive mode is typical to observe [M+H]⁺ or [M+Na]⁺.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
Procedure:
-
Tune the mass spectrometer for the expected mass range.
-
Introduce the diluted sample into the mass spectrometer, either by direct infusion or via an LC system.
-
Acquire the mass spectrum.
-
Identify the molecular ions corresponding to the starting materials and the product.
Data Presentation:
The reaction is confirmed to be progressing by the appearance of the molecular ion peak for the desired product.
| Compound | Expected [M+H]⁺ (m/z) | Observation |
| This compound | 232.15 | Signal should decrease in intensity. |
| Product (Amide) | (Molecular Weight of Amine) + 214.16 | Signal will appear and increase in intensity. |
Visualization of MS Analysis Workflow
Caption: General workflow for Mass Spectrometry analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-6-aminohexanoic acid Deprotection
This guide provides solutions to common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of 6-aminohexanoic acid. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my Boc deprotection of 6-aminohexanoic acid incomplete?
A1: Incomplete Boc deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid (e.g., trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections occur at room temperature, some substrates may require longer reaction times.[1][2]
-
Steric Hindrance: Although less of a concern for a linear molecule like 6-aminohexanoic acid, steric hindrance around the Boc-protected amine can slow down the reaction rate in more complex molecules.[3]
-
Solvent Issues: The choice of solvent is crucial. The solvent must fully solvate both the Boc-protected amino acid and the acid. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2]
-
Moisture: The presence of excessive water can interfere with the acidic conditions required for efficient deprotection. It is advisable to use anhydrous solvents and reagents.
Q2: I am observing side products after the deprotection reaction. What could be the cause?
A2: The primary side reaction during Boc deprotection is the formation of a stable tert-butyl cation. This reactive electrophile can lead to unwanted alkylation of nucleophilic sites on your target molecule or solvent. While 6-aminohexanoic acid lacks highly nucleophilic side chains, this can be a significant issue with other amino acids like methionine or cysteine.[3][4][5] To prevent this, "scavengers" like triisopropylsilane (B1312306) (TIS) or water are often added to the reaction mixture to trap the tert-butyl cations.[4]
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Monitoring the reaction is critical to determine the endpoint and avoid over-exposure to harsh acidic conditions. Common methods include:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The deprotected product (free amine) will have a different retention factor (Rf) and can be visualized using a ninhydrin (B49086) stain, which specifically reacts with primary amines to produce a characteristic purple spot.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of the conversion by showing the mass of the starting material and the product.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signal from the nine protons of the tert-butyl group of the Boc protecting group.
Q4: What are the recommended acidic conditions for deprotecting Boc-6-aminohexanoic acid?
A4: The most common and effective methods use strong acids in an organic solvent:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a standard condition that typically results in complete deprotection within 1-2 hours at room temperature.[1][7][8]
-
Hydrochloric Acid (HCl) in 1,4-Dioxane: A 4M solution of HCl in dioxane is another robust method for Boc deprotection and is often considered a good alternative to TFA.[6][9]
Q5: My downstream molecule is sensitive to strong acids. Are there milder deprotection methods?
A5: Yes, if your molecule contains other acid-labile functional groups, you may need to use milder conditions or alternative methods:
-
Milder Acidic Conditions: Using a lower concentration of TFA or performing the reaction at 0°C can increase selectivity.[9] In some cases, HCl in ethyl acetate (B1210297) has been shown to be effective while minimizing cleavage of acid-sensitive ester bonds.[10]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can facilitate Boc cleavage under non-protic conditions.[2][7]
-
Thermal Deprotection: In some instances, simply heating the Boc-protected compound, sometimes in the presence of water or in a high-boiling solvent, can lead to thermal deprotection.[9][11]
Deprotection Condition Comparison
The following table summarizes various conditions reported for Boc deprotection.
| Reagent System | Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0°C to Room Temp | 1-2 hours | Most common method.[1][7] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 0°C to Room Temp | 10-30 minutes | A fast and effective alternative to TFA.[6][9] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Saturated (gas) | Room Temp | ~6 hours | Can be milder on acid-sensitive esters.[10] |
| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent | N/A | Room Temp | Short | A greener alternative to traditional strong acids.[12] |
| Thermal | Water | N/A | Reflux | Varies | An environmentally friendly method, reagent-free.[11] |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][7]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-2 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1]
-
To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (3 times).[3]
-
The resulting product will be the TFA salt of 6-aminohexanoic acid. If the free amine is required, dissolve the residue in an organic solvent and wash carefully with a mild basic solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly basic.[7] Caution: CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the deprotected product.[7]
-
Protocol 2: Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve the this compound in a minimal amount of 1,4-dioxane.
-
Acid Addition: To this solution, add a 4 M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically much faster than with TFA, often completing in 10-30 minutes.[6]
-
Work-up:
-
Upon completion, the product hydrochloride salt often precipitates from the solution. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any soluble impurities.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
Visual Guides
Boc Deprotection Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Reactions for Boc-6-aminohexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions involving Boc-6-aminohexanoic acid. The information is presented in a question-and-answer format to address specific challenges and frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenges in coupling this compound, a linear and flexible molecule, include ensuring complete activation of the carboxylic acid, avoiding potential side reactions, and addressing solubility issues of the reactants and products. While not sterically hindered at the alpha-carbon like some amino acids, its chain length can sometimes lead to aggregation or unfavorable conformations in solution.
Q2: Which coupling reagents are most effective for this compound?
A2: A variety of coupling reagents can be successfully used for this compound, with the choice often depending on the specific reaction conditions (solution-phase vs. solid-phase), the nature of the amine being coupled, and cost considerations. Commonly used and effective reagents include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.[1][2]
-
Uronium/Aminium Salts: like HATU, HBTU, and TBTU, which are known for their high reactivity and efficiency, making them excellent choices for more challenging couplings.[1][2][3]
-
Phosphonium Salts: such as PyBOP and PyAOP, which are also highly effective and can be particularly useful in minimizing racemization.[1][2]
Q3: How can I monitor the progress of my coupling reaction?
A3: Several qualitative and quantitative methods can be used to monitor the reaction progress. For solid-phase peptide synthesis (SPPS), the Kaiser test is a common method to detect the presence of free primary amines.[4] A negative Kaiser test (the beads remain colorless) indicates that the coupling is complete. For solution-phase reactions, Thin Layer Chromatography (TLC) is a straightforward method to visualize the consumption of starting materials and the formation of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
Troubleshooting Guide
Problem 1: Low Yield of the Coupled Product
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | - Increase the equivalents of the coupling reagent and/or additive (e.g., HOBt).- Switch to a more powerful coupling reagent like HATU or HBTU.[3]- Pre-activate the this compound with the coupling reagent for 15-30 minutes before adding the amine component. |
| Poor solubility of reactants | - Optimize the solvent system. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[5] For reactants with poor solubility, consider using a solvent mixture or a more polar aprotic solvent like Dimethyl sulfoxide (B87167) (DMSO).- this compound itself is soluble in chloroform (B151607) and ethyl acetate, and slightly soluble in water.[6] |
| Hydrolysis of the activated ester | - Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the amine component as soon as possible after the activation of the carboxylic acid. |
| Side reactions consuming starting material | - See the "Common Side Reactions and Their Mitigation" section below. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of N-acylurea byproduct (with carbodiimides) | - This is a common side reaction with carbodiimides like DCC and EDC.[1] Add HOBt or NHS to the reaction mixture to suppress the formation of N-acylurea by forming a more stable active ester.[1]- The N-acylurea byproduct from DCC is often insoluble and can be removed by filtration. The byproduct from EDC is water-soluble and can be removed by aqueous workup.[2] |
| Unreacted starting materials | - If the reaction has not gone to completion, consider increasing the reaction time or temperature (monitor for side reactions).- Use a slight excess (1.1-1.2 equivalents) of the amine component if it is not the limiting reagent.- Purify the crude product using column chromatography or recrystallization. |
| Formation of a cyclic lactam (intramolecular cyclization) | - While less common for a six-carbon chain, intramolecular cyclization to form a lactam is a potential side reaction for ω-amino acids.[7] This can be minimized by using high concentrations of reactants to favor intermolecular coupling. |
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes the general performance of common coupling reagents for amide bond formation, particularly in the context of challenging or sterically hindered couplings, which can provide insights for optimizing reactions with this compound.
| Coupling Reagent | Typical Yield | Racemization Potential | Key Advantages | Common Disadvantages |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Cost-effective; water-soluble byproducts are easily removed.[3] | Lower reactivity compared to uronium salts; HOBt is necessary to suppress racemization.[3] |
| HBTU | High (>90%) | Low | Good balance of reactivity and cost; reliable for standard couplings.[3] | Can be less effective than HATU in preventing racemization for sensitive amino acids.[3] |
| HATU | Very High (>95%) | Very Low | High reactivity; very low racemization rates; effective for sterically hindered amino acids. | Higher cost compared to other reagents. |
| PyBOP | High (>90%) | Low | High coupling efficiency; byproducts are generally soluble and easily removed.[1] | Can be more expensive than carbodiimides. |
Note: Yields and racemization levels are illustrative and can vary based on specific reaction conditions such as solvent, base, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Solution-Phase Coupling using EDC/HOBt
-
Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C.
-
Amine Addition: Add the amine component (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Solid-Phase Coupling using HBTU/DIPEA
-
Resin Swelling: Swell the resin (pre-loaded with the N-terminally deprotected amino acid/peptide) in DMF for 30 minutes.
-
Activation: In a separate vessel, dissolve this compound (3.0 eq.), HBTU (3.0 eq.), and HOBt (3.0 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for another hour or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflows for solution-phase and solid-phase coupling of this compound.
Caption: A logical troubleshooting workflow for addressing low coupling reaction yields.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 7. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
Common side reactions and byproducts in Boc-6-aminohexanoic acid chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-6-aminohexanoic acid. Here, you will find information on common side reactions, byproducts, and solutions to potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound raw material?
A1: Common impurities can include unreacted starting materials such as 6-aminohexanoic acid and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), as well as byproducts from the protection reaction. Depending on the synthesis and purification methods, oligomers of 6-aminohexanoic acid may also be present.
Q2: What are the primary side reactions to be aware of during the coupling of this compound to an amine?
A2: The most prevalent side reactions during coupling reactions, especially when using carbodiimide (B86325) reagents like EDC or DCC, are the formation of N-acylurea and dimerization (over-coupling). N-acylurea is an unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate. Dimerization can occur when the activated this compound reacts with another molecule of itself instead of the target amine.
Q3: Can this compound form a lactam?
A3: Yes, 6-aminohexanoic acid and its derivatives have a tendency to form the cyclic lactam, ε-caprolactam.[1] This can occur under conditions that promote intramolecular cyclization, such as high temperatures or during the activation of the carboxylic acid group for coupling reactions.
Q4: What are the byproducts of the Boc deprotection step?
A4: The standard acidic deprotection of the Boc group, typically with trifluoroacetic acid (TFA), proceeds via the formation of a carbamic acid intermediate which then decarboxylates to release the free amine. The primary byproducts are isobutylene (B52900) and carbon dioxide.
Q5: How can I minimize racemization during coupling reactions?
A5: While racemization is not a concern for this compound itself due to the absence of a chiral center, it is a critical consideration when coupling it to chiral molecules. The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization. Maintaining a low reaction temperature is also crucial.
Troubleshooting Guides
Issue 1: Low Yield in Coupling Reaction with this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete activation of the carboxylic acid. | Ensure appropriate stoichiometry of the coupling reagents. For carbodiimide couplings (EDC, DCC), consider the addition of HOBt or HOAt to form a more stable active ester. |
| Formation of N-acylurea byproduct. | Add HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate, converting it to the active ester and thus preventing rearrangement to N-acylurea. |
| Suboptimal reaction conditions. | Optimize solvent, temperature, and reaction time. Ensure all reagents are anhydrous, as water can hydrolyze the activated species. |
| Steric hindrance from the coupling partner. | Consider using a more potent coupling reagent such as HATU or HBTU. |
Issue 2: Presence of Unexpected Byproducts in Mass Spectrometry Analysis
| Potential Cause | Troubleshooting/Solution |
| Mass corresponding to (this compound)₂-R: Dimerization of this compound. | This can occur if the activation is too fast or if there is a low concentration of the target amine. Try adding the activating agent slowly to the mixture of the acid and amine. |
| Mass corresponding to ε-caprolactam: Intramolecular cyclization. | Avoid high temperatures during the activation and coupling steps. The choice of coupling reagent can also influence this side reaction. |
| Mass corresponding to this compound + dehydrated carbodiimide: N-acylurea formation. | As mentioned previously, the addition of HOBt or HOAt is the most effective way to suppress this byproduct. |
Issue 3: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting/Solution |
| Insufficient acid strength or concentration. | Ensure the use of a sufficiently strong acid like TFA. A common protocol uses a solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM). |
| Short reaction time. | Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Typical reaction times are 30 minutes to 2 hours at room temperature. |
| Presence of acid-sensitive groups on the substrate. | If other acid-labile groups are present, a milder deprotection method may be required. However, for complete Boc removal, strong acid is typically necessary. |
Quantitative Data on Side Reactions
The yields of side products can vary significantly based on the specific reaction conditions, substrates, and reagents used. The following table provides approximate yields of common byproducts based on studies of Boc-amino acid chemistry, which can serve as a general guide.
| Side Reaction | Reactants/Reagents | Approximate Yield of Byproduct | Reference |
| Dimerization | Boc-amino acid + EDC | 8-25% | [2] |
| Dimerization | Boc-amino acid + DCC | 5-7% | [2] |
| Decomposition | Boc-valine + H-Phe-OMe + DCC | 1.4% | [2] |
Experimental Protocols
Protocol 1: Coupling of this compound to a primary amine using EDC/HOBt
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Boc Deprotection of a Substrate using TFA
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene (B28343) or DCM several times to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate (B77799) salt can be used directly in the next step or neutralized with a base.
Visualizations
Caption: Common side reactions during carbodiimide-mediated coupling of this compound.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-6-Aminohexanoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-6-aminohexanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Common impurities include unreacted starting materials such as 6-aminohexanoic acid, excess Boc-anhydride ((Boc)₂O), and byproducts from the Boc protection reaction.[1] In subsequent coupling reactions, unreacted coupling agents and byproducts are also common. If the reaction product is an oil, it may contain residual solvents.
Q2: My this compound derivative is an oil and is difficult to handle and purify. What can I do?
A2: Oily products are a frequent issue with Boc-protected amino acids. Two effective strategies to solidify the product for easier purification are:
-
Conversion to a dicyclohexylamine (B1670486) (DCHA) salt: Dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine can cause the DCHA salt to precipitate as a solid, which can then be purified by recrystallization.[1]
-
Seed-induced crystallization: If you have a small amount of pure, solid material (a seed crystal), adding it to the oil can induce crystallization.[2][3] The solidified mass can then be triturated or "pulped" with a non-polar solvent like n-hexane or diethyl ether to remove impurities.[2][3]
Q3: How can I remove unreacted Boc-anhydride ((Boc)₂O) and its byproducts after the protection reaction?
A3: Unreacted (Boc)₂O and its main byproduct, t-butanol, are non-polar. They can typically be removed by performing thorough extractions with a non-polar organic solvent against an aqueous phase after the reaction is complete and the product has been converted to its carboxylate salt by addition of a base.[1] Alternatively, a work-up procedure involving filtration and washing with a suitable solvent can be effective.
Q4: During the acidic deprotection of the Boc group, what are the potential side reactions and how can I avoid them?
A4: Acidic deprotection of the Boc group generates a tert-butyl cation. This cation can alkylate nucleophilic functional groups on your molecule of interest, leading to undesired byproducts.[4] This is particularly a risk for molecules containing electron-rich aromatic rings, thiols, or other sensitive moieties. To prevent this, "scavengers" such as anisole (B1667542) or thiophenol can be added to the deprotection reaction mixture to trap the tert-butyl cations.[4]
Troubleshooting Guides
Problem 1: Low Purity of this compound After Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to purify | Presence of residual solvents or inherent property of the compound. | Attempt seed-induced crystallization or conversion to a DCHA salt as described in the FAQs.[1][2][3] |
| Presence of unreacted 6-aminohexanoic acid | Incomplete reaction. | Ensure complete dissolution of the amino acid before adding (Boc)₂O. Check the stoichiometry and quality of reagents. Consider increasing the reaction time.[1] |
| Contamination with (Boc)₂O or its byproducts | Inefficient work-up and extraction. | After the reaction, perform a thorough work-up. An aqueous wash with a mild base (like sodium bicarbonate) will convert the carboxylic acid to its salt, making it water-soluble, while the non-polar (Boc)₂O and t-butanol remain in the organic phase during extraction.[5] |
Problem 2: Incomplete or Complicated Coupling Reactions with this compound
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired coupled product | Inefficient coupling agent for the specific substrates. | For sterically hindered amines, standard coupling reagents may be inefficient. Consider using more potent coupling agents like HATU or HBTU.[6] |
| Difficulty in purifying the product from coupling agent byproducts | Water-soluble byproducts remaining in the organic phase. | Perform multiple aqueous washes during the work-up. For byproducts of reagents like EDC, washing with dilute acid (e.g., 1M HCl) followed by a base (e.g., saturated NaHCO₃) and then brine can effectively remove them.[6] |
| Incomplete reaction as monitored by TLC | Insufficient reaction time or suboptimal reaction conditions. | Extend the reaction time and monitor by TLC until the starting material is consumed. If the reaction has stalled, consider a "double coupling" where a fresh portion of the activated amino acid and coupling reagents are added. |
Quantitative Data on Purification
The following table summarizes the improvement in purity of two Boc-amino acids achieved through a seed-induced crystallization and pulping method.
| Compound | Purity Before Crystallization (HPLC) | Purity After Crystallization (HPLC) | Yield |
| N-Boc-L-phenylglycine | 93.2% | 99.3% | 87.5% |
| N-Boc-L-phenylalanine | 92.8% | 99.2% | Not Specified |
| Data sourced from a patent on the crystallization of Boc-amino acids.[2] |
Experimental Protocols
Protocol 1: General Work-up and Extraction for Boc-Protection of 6-Aminohexanoic Acid
This protocol is a general guideline for the purification of this compound after the protection reaction.
-
After the reaction is deemed complete by TLC, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dissolve the residue in an aqueous base solution (e.g., 1N NaOH) and cool in an ice bath.
-
Extract the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) multiple times to remove unreacted (Boc)₂O and other non-polar impurities.[1]
-
Acidify the aqueous layer to a pH of 2-3 by the slow addition of a cold acid solution (e.g., 1N KHSO₄ or 1M HCl).[1][5]
-
Extract the acidified aqueous layer multiple times with ethyl acetate.[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
Protocol 2: Purification by Seed-Induced Crystallization and Pulping
This protocol is suitable for this compound derivatives that are obtained as oils.
-
Obtain the crude oily product after a standard work-up and removal of solvent under reduced pressure.
-
Add a small amount (0.5-1.0% by weight) of a pure seed crystal of the desired compound to the oil.[2][3]
-
Let the mixture stand at room temperature for several hours (e.g., 15-27 hours) until the oil completely solidifies into a white solid.[2][3]
-
Add a weak polar or non-polar solvent, such as n-hexane or diethyl ether (approximately 10 times the volume/weight of the solid), to the solidified mass.[2][3]
-
Break up the solid and stir the slurry (pulping) at room temperature for a couple of hours.[2][3]
-
Filter the solid, wash with a small amount of the cold pulping solvent, and dry under reduced pressure to obtain the purified product.[2][3]
Protocol 3: General Guideline for Flash Column Chromatography
Flash chromatography is a common method for purifying this compound derivatives, especially esters and amides.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4. A common mobile phase for these types of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Column Packing: Pack a chromatography column with silica (B1680970) gel (230-400 mesh) using the chosen non-polar solvent.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.[7]
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for purification of this compound by extraction.
Caption: Decision-making process for purifying oily Boc-amino acid derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. peptide.com [peptide.com]
- 7. orgsyn.org [orgsyn.org]
Stability and storage conditions for Boc-6-aminohexanoic acid
Welcome to the technical support center for Boc-6-aminohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable when stored under proper conditions. For long-term stability, it is recommended to store the powder in a cool, dry place. Specific temperature recommendations from various suppliers are summarized in the table below.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid powder and require colder storage temperatures to minimize degradation. It is also advisable to prepare solutions fresh for optimal performance. If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[2][3] It is slightly soluble in water; sonication may be required to facilitate dissolution in aqueous media.[1]
Q4: What is the primary application of this compound?
A4: this compound is widely used as a linker molecule in various biochemical applications. Its primary uses include its role as an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker and as a spacer in peptide synthesis and bioconjugation.[1][2][4][5] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis.[4]
Q5: Is this compound considered hazardous?
A5: Based on available safety data sheets, this compound is not classified as a hazardous substance or mixture according to GHS criteria.[6] However, as with any chemical reagent, it is recommended to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[7]
Stability and Storage Data
Quantitative stability data under various pH and temperature conditions are not extensively available in published literature. However, based on supplier recommendations, the following storage conditions are advised to ensure the integrity of the compound.
| Form | Storage Temperature | Recommended Duration | Supplier Recommendation Source(s) |
| Solid Powder | -20°C | 3 years | [1] |
| 0 - 8°C | 2 years | [4][] | |
| 2 - 8°C | Not specified | [] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Troubleshooting Guides
Issue 1: Incomplete or Failed Amide Coupling Reaction
-
Possible Cause 1: Inactive this compound.
-
Troubleshooting: Ensure the compound has been stored correctly according to the recommendations in the table above. If the compound is old or has been stored improperly, consider using a fresh batch.
-
-
Possible Cause 2: Inappropriate coupling reagents.
-
Troubleshooting: The carboxylic acid of this compound requires activation to react with a primary amine. Use standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation.[2][5]
-
-
Possible Cause 3: Suboptimal reaction conditions.
-
Troubleshooting: Ensure the reaction is performed in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM). The presence of water can hydrolyze the activated ester intermediate. The reaction is typically carried out at room temperature.
-
Issue 2: Premature Cleavage of the Boc Protecting Group
-
Possible Cause 1: Exposure to acidic conditions.
Issue 3: Side Reactions During Boc Deprotection
-
Possible Cause 1: Alkylation of sensitive residues.
-
Troubleshooting: The deprotection of the Boc group using strong acids like trifluoroacetic acid (TFA) generates a tert-butyl cation byproduct. This cation can alkylate nucleophilic side chains, particularly on tryptophan and methionine residues. To prevent this, add scavengers such as thioanisole (B89551) or cresol (B1669610) to the deprotection solution.[]
-
-
Possible Cause 2: Incomplete deprotection.
-
Troubleshooting: Incomplete removal of the Boc group can lead to a mixture of protected and deprotected products. Ensure sufficient reaction time and an adequate concentration of the deprotecting acid (e.g., 20-50% TFA in DCM).[] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Experimental Protocols & Workflows
General Workflow for Using this compound as a Linker
The following diagram illustrates a typical workflow for incorporating this compound as a linker between two molecules (Molecule A and Molecule B).
Caption: Workflow for conjugating two molecules using this compound as a linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a common component of PROTAC linkers. The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: PROTACs utilize a linker to bring a target protein and an E3 ligase together for degradation.
Logical Relationship: Troubleshooting Boc Deprotection
This diagram outlines the decision-making process for troubleshooting common issues during the Boc deprotection step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 3. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 6. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Addressing solubility issues with Boc-6-aminohexanoic acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-6-aminohexanoic acid conjugates.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has poor solubility in aqueous buffers. What is the likely cause?
A1: The poor aqueous solubility of your conjugate likely stems from the physicochemical properties of its components. The 6-aminohexanoic acid linker itself introduces a flexible, hydrophobic alkyl chain.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is also hydrophobic. When conjugated to a peptide or small molecule that already has hydrophobic characteristics, the overall hydrophobicity of the final conjugate can increase significantly, leading to poor solubility in aqueous solutions.[][]
Q2: How does the this compound linker influence the overall properties of my conjugate?
A2: The this compound linker serves multiple purposes. It provides a flexible spacer between the conjugated molecules, which can be crucial for biological activity.[1] Its hydrophobic nature can, in some cases, enhance membrane permeability. However, this same hydrophobicity is a primary contributor to solubility issues in polar, aqueous solvents.[1] The Boc group protects the amine during synthesis and can influence the conjugate's conformation and solubility in organic solvents.[5]
Q3: Can the deprotection of the Boc group affect the solubility of my conjugate?
A3: Yes, the removal of the Boc group can significantly alter the solubility of your conjugate. Deprotection exposes a primary amine, which can be protonated at physiological pH, introducing a positive charge. This increase in polarity can improve aqueous solubility. However, the deprotection process itself, which is often conducted under acidic conditions, can sometimes lead to the formation of byproducts or conformational changes that might impact solubility.
Q4: Are there any initial screening steps I should take to assess the solubility of my new conjugate?
A4: Before proceeding with large-scale experiments, it is advisable to perform small-scale solubility tests. Attempt to dissolve a small, known amount of your conjugate in a range of solvents, from aqueous buffers (e.g., PBS) to organic co-solvents (e.g., DMSO, DMF). This initial screen will provide a qualitative understanding of your conjugate's solubility profile and guide your choice of a suitable solvent system for your experiments.
Troubleshooting Guide: Improving the Solubility of this compound Conjugates
If you are encountering solubility issues with your this compound conjugate, consider the following strategies, starting with the simplest and progressing to more complex formulation approaches.
Initial Troubleshooting Steps
| Issue | Recommended Action | Expected Outcome |
| Poor dissolution in aqueous buffer | pH Adjustment: Modify the pH of your buffer. If your conjugate has ionizable groups, moving the pH away from its isoelectric point (pI) can increase its net charge and improve solubility. | Increased electrostatic repulsion between molecules, preventing aggregation and enhancing interaction with water. |
| Sonication: Use a bath sonicator for a short period. | The ultrasonic energy can help to break up aggregates and facilitate the dissolution of the solid conjugate. | |
| Gentle Heating: Gently warm the solution. | Increased kinetic energy can help overcome intermolecular forces and improve solubility. Be cautious to avoid degradation of your conjugate. |
Advanced Solubilization Strategies
| Strategy | Description | Considerations |
| Co-solvents | Introduce a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). | Start with a low concentration (e.g., 1-5%) and gradually increase if necessary. Ensure the co-solvent is compatible with your downstream application. |
| Formulation with Excipients | Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility. | The size of the cyclodextrin (B1172386) cavity should be appropriate for the hydrophobic portion of your conjugate. |
| Surfactants: Use non-ionic surfactants like Tween® or Triton™ X-100 at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize your conjugate. | The surfactant must not interfere with the biological activity of your conjugate or downstream assays. | |
| Lipid-Based Formulations: For highly lipophilic conjugates, formulating in a lipid-based delivery system (e.g., self-emulsifying drug delivery systems - SEDDS) can be effective. | This is a more complex formulation approach, typically used for in vivo drug delivery. | |
| Chemical Modification | PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to your molecule can significantly increase its hydrodynamic radius and aqueous solubility. | This requires further chemical synthesis and may alter the biological activity of your conjugate. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound. Note that the solubility of conjugates will vary significantly based on the properties of the conjugated molecule.
| Compound | Solvent | Solubility | Notes |
| This compound | Chloroform | Soluble | [6][7][8] |
| Ethyl Acetate | Soluble | [6][7][8] | |
| Water | Slightly Soluble | [6][7][8] | |
| Water | 50 mg/mL | Requires sonication.[9] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of your lyophilized conjugate (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a defined volume (e.g., 100 µL) of a different solvent system. Test a range of solvents, including:
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aqueous buffers at different pH values (e.g., pH 4, 9)
-
10% DMSO in water
-
10% DMF in water
-
-
Vortex each tube for 30 seconds.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect for any remaining particulate matter.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully examine the pellet; a large pellet indicates poor solubility.
-
Analyze the supernatant (e.g., by UV-Vis spectroscopy or HPLC) to quantify the dissolved conjugate.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Prepare a high-concentration stock solution of your conjugate in 100% DMSO.
-
For your working solution, dilute the DMSO stock into your aqueous buffer. It is crucial to add the DMSO stock to the buffer dropwise while vortexing. This prevents the conjugate from precipitating out of solution.
-
The final concentration of DMSO in your working solution should be as low as possible, ideally below 1%, to minimize effects on biological systems.
-
If precipitation occurs, try a lower final concentration of your conjugate or a slightly higher percentage of DMSO if your experiment can tolerate it.
Visualizing Experimental Workflows and Pathways
PROTAC-Mediated Protein Degradation
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10][][12][13] The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: Workflow of PROTAC-mediated protein degradation.
Logical Flow for Troubleshooting Solubility
This diagram outlines a systematic approach to addressing solubility issues with your conjugate.
Caption: Decision tree for troubleshooting conjugate solubility.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 7. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 12. This compound|6404-29-1|COA [dcchemicals.com]
- 13. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
Common pitfalls in the handling and use of Boc-protected amino acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and answers to frequently asked questions regarding the handling and use of tert-butyloxycarbonyl (Boc)-protected amino acids in peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Boc-protected amino acids?
A1: To ensure long-term stability and prevent degradation, Boc-protected amino acids should be stored in a cool, dry environment. For prolonged shelf life, storage in a freezer at approximately -20°C in a tightly sealed, brown bottle is recommended.[1] Many Boc-amino acids are stable and can be stored for extended periods without decomposition.[]
Q2: I'm having trouble dissolving a Boc-amino acid. What can I do?
A2: Solubility issues are common, especially since free amino acids can be zwitterionic and may have poor solubility in certain organic solvents.[3][4] If you encounter solubility problems during a Boc-protection reaction, using a co-solvent system such as dioxane/water or acetone/water can improve solubilization.[3] For some challenging compounds, dissolving them in a basic aqueous solution can solve solubility problems before proceeding with the protection reaction.[4]
Q3: What are the most common impurities found in Boc-amino acid products?
A3: Common impurities can include unreacted starting materials like the free amino acid and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), as well as byproducts from side reactions.[3] In the context of peptide synthesis, impurities may also arise from incomplete deprotection, leading to truncated sequences, or from racemization, which results in diastereomers.[3][5]
Q4: What is racemization and how can it be minimized during coupling reactions?
A4: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, which can occur during peptide bond formation.[6][7] While Boc-protected amino acids are generally resistant to racemization, the risk increases with certain coupling reagents and conditions.[6][7] To minimize this, it is crucial to avoid excessive use of strong bases. The use of racemization-inhibiting additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended, as they form active esters that help prevent racemization.[8]
Q5: What causes the alkylation of sensitive residues during Boc-deprotection, and how can I prevent it?
A5: During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[9][10] This cation can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[9][10][11] To prevent this side reaction, "scavengers" must be added to the deprotection solution to trap the tert-butyl cations.[10][11]
Troubleshooting Guides
Problem 1: Incomplete Boc-Deprotection
Symptom: Subsequent coupling reactions fail, or mass spectrometry analysis shows the presence of the Boc group on the final peptide, leading to deletion sequences.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Insufficient Acid Concentration or Time | Standard deprotection conditions may not be enough, especially for sterically hindered residues.[12] Increase the concentration of trifluoroacetic acid (TFA) or prolong the reaction time.[13] For solid-phase synthesis, a 50-55% TFA solution in dichloromethane (B109758) (DCM) for 20-30 minutes is a common starting point.[12][14] |
| Poor Resin Swelling | The resin must be adequately swollen for the acid to penetrate and react. Insufficient swelling can lead to incomplete Boc removal.[14] Ensure the resin is pre-swollen in the deprotection solvent (e.g., DCM) before adding TFA. |
| Inadequate Temperature | Low reaction temperatures can significantly slow the deprotection rate.[9] While most deprotections are run at room temperature, a slight increase to 40°C can be considered for difficult cases, but must be balanced against potential side reactions.[9] |
| Reagent Degradation | Old or improperly stored TFA can lose its efficacy. Use fresh, high-quality reagents for all deprotection steps. |
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting logic for incomplete Boc-deprotection.
Problem 2: Unwanted Side Reactions During Deprotection
Symptom: Mass spectrometry reveals unexpected mass additions to the peptide, such as +56 Da, or modification of sensitive amino acid residues.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Alkylation by tert-butyl Cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic residues like Trp, Met, Cys, and Tyr.[10][11] This is a very common side reaction.[9] |
| Solution: Use Scavengers | This is the most effective solution.[9] Add scavengers to the TFA deprotection cocktail to trap the reactive cations. The choice of scavenger depends on the amino acids present in your sequence. |
Common Scavengers for Boc-Deprotection
| Scavenger | Target Residue(s) | Typical Concentration |
| Thioanisole | Trp, general cation scavenger | 1-5% (v/v) |
| Triisopropylsilane (TIS) | Trp, general cation scavenger | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 1-2.5% (v/v) |
| Anisole | Tyr, general cation scavenger | 1-5% (v/v) |
| Water | General purpose | ~1-5% (v/v) |
Problem 3: Incomplete Coupling Reaction
Symptom: A positive ninhydrin (B49086) (Kaiser) test after the coupling step indicates unreacted free amines on the resin. This leads to low yield and deletion sequences.[12]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Steric Hindrance | Bulky Boc-amino acids can physically obstruct the approach to the growing peptide chain, making coupling difficult.[12] |
| Peptide Aggregation | Hydrophobic sequences can aggregate on the solid support, masking the N-terminal amine and preventing efficient coupling.[12] |
| Suboptimal Activation | The chosen coupling reagents may not be sufficiently powerful for a sterically hindered or difficult coupling.[12] |
Strategies to Overcome Poor Coupling
-
Optimize Coupling Reagents: Switch to stronger, more effective coupling reagents known to work well for hindered amino acids, such as HATU or HBTU.[12]
-
Increase Reagent Equivalents: Use a higher excess of the Boc-amino acid and coupling reagents (e.g., increase from 3 to 5 equivalents).
-
Extend Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and repeat the entire coupling step with a fresh solution of amino acid and reagents before proceeding to the next deprotection.[12]
Key Experimental Protocols
Protocol 1: Standard Boc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the N-terminal Boc group from a peptide chain attached to a solid support.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Deprotection: Drain the DCM and add the deprotection solution (e.g., 50% TFA in DCM).[15] If sensitive residues like Trp or Met are present, include appropriate scavengers (see table above).
-
Reaction: Gently agitate the mixture at room temperature for 20-30 minutes.[12][15]
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual acid and byproducts. A typical wash sequence is:
-
DCM (3x)
-
Isopropanol (IPA) (2x)[12]
-
DCM (3x)
-
-
Neutralization: The newly exposed N-terminal amine is a trifluoroacetate (B77799) salt and must be neutralized before coupling. Wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes, and repeat this step once.[12]
-
Final Wash: Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for the next coupling step.
Protocol 2: HATU-Mediated Coupling in SPPS
This protocol describes the coupling of a Boc-amino acid to the deprotected N-terminus of the peptide-resin.
-
Activation Mixture: In a separate vessel, dissolve the Boc-amino acid (3-5 equivalents relative to resin substitution) and HATU (3-5 equivalents) in N,N-Dimethylformamide (DMF).
-
Pre-activation: Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[12]
-
Coupling: Add the activated amino acid solution to the neutralized, washed resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.[12]
-
Monitoring (Optional but Recommended): Take a small sample of the resin beads, wash them thoroughly, and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
General Boc-SPPS Workflow
Caption: The iterative cycle of deprotection, neutralization, and coupling in Boc-SPPS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
Technical Support Center: Work-up Procedures for Reactions Involving Boc-6-Aminohexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-6-aminohexanoic acid. Below you will find detailed information on refining work-up procedures to ensure the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: My crude product containing the this compound moiety is an oil and is difficult to handle and purify. What should I do?
A2: Oily products can be challenging to purify via standard column chromatography. A common and effective strategy is to convert the oily product into a solid salt, which can then be purified by recrystallization. For acidic products, forming a dicyclohexylamine (B1670486) (DCHA) salt is a widely used method. This is typically achieved by dissolving the oil in a non-polar solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which often leads to the precipitation of the solid salt.[1]
Q2: How can I effectively remove unreacted coupling agents like EDC or DCC and their byproducts (e.g., DCU) during the work-up?
A2: Water-soluble coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea (B33335) byproduct can be largely removed by aqueous washes.[2][3] A typical work-up involves diluting the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and washing it sequentially with a mild acid (e.g., 1 M HCl or 1 M citric acid), a mild base (e.g., saturated NaHCO3 solution), and brine.[4] Dicyclohexylcarbodiimide (DCC) and its byproduct, dicyclohexylurea (DCU), are less soluble in water. While some DCU may precipitate and can be removed by filtration, residual amounts can often be carried through the work-up. Careful purification by flash column chromatography is typically required to remove the last traces of DCU.
Q3: I am observing emulsion formation during the aqueous extraction of my reaction mixture. How can I resolve this?
A3: Emulsion formation is a common issue when working with amphiphilic molecules like this compound derivatives. To break an emulsion, you can try the following:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to separate the layers.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with different polarity might help to break the emulsion.
Q4: What is the best way to remove unreacted this compound from my product?
A4: Unreacted this compound is acidic due to its carboxylic acid group. Therefore, it can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium carbonate (Na2CO3). The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure completion before starting the work-up. |
| Product loss during aqueous work-up. | If your product has some water solubility, minimize the number of aqueous washes or use brine to "salt out" the product from the aqueous phase. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. | |
| Presence of Impurities after Work-up | Incomplete removal of starting materials or byproducts. | Optimize the washing steps. For acidic impurities, use a basic wash. For basic impurities, use an acidic wash. If impurities persist, purification by column chromatography or recrystallization will be necessary. |
| Degradation of the product. | Boc-protected compounds can be sensitive to strong acidic conditions.[5] Avoid prolonged exposure to strong acids during the work-up. Use mild acids like citric acid for washing if possible. | |
| Difficulty in Achieving Product Solidification | The product is an amorphous solid or an oil. | As mentioned in the FAQs, consider converting the product to a crystalline salt (e.g., DCHA salt).[1] Alternatively, try trituration with a non-polar solvent like hexanes or pentane (B18724) to induce precipitation. |
Experimental Protocols
General Work-up Procedure for a Peptide Coupling Reaction
This protocol describes a general work-up for a reaction where this compound is coupled to an amine using EDC and HOBt as coupling agents in an organic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
Materials:
-
Reaction mixture in an organic solvent.
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl) or 1 M Citric Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dilution: Once the reaction is complete, dilute the reaction mixture with ethyl acetate. If the reaction was performed in DMF, it is often beneficial to first remove the DMF under reduced pressure and then dissolve the residue in ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl or 1 M citric acid. This step removes basic components like unreacted amines and catalysts (e.g., DIPEA). Repeat the wash if necessary.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO3. This step removes acidic components, including unreacted this compound and HOBt. Be cautious as CO2 evolution may occur. Repeat the wash until no more gas evolves.
-
Brine Wash: Wash the organic layer with brine. This step helps to remove residual water and break any emulsions.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be further purified by flash column chromatography or recrystallization as needed.
| Washing Step | Purpose | Typical Volume |
| 1 M HCl or 1 M Citric Acid | Removal of basic impurities (e.g., unreacted amine, DIPEA) | 2 x (0.5 x volume of organic layer) |
| Saturated NaHCO3 | Removal of acidic impurities (e.g., unreacted this compound, HOBt) | 2 x (0.5 x volume of organic layer) |
| Brine | Removal of residual water and breaking emulsions | 1 x (0.5 x volume of organic layer) |
Visualized Workflows
Caption: A flowchart for troubleshooting product purity issues during work-up.
Caption: A schematic of the general experimental workflow for reaction work-up.
References
Validation & Comparative
A Head-to-Head Comparison: Boc-6-aminohexanoic Acid vs. Fmoc-6-aminohexanoic Acid in Modern Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and success of peptide synthesis. This guide provides an in-depth comparison of two widely used aminohexanoic acid linkers, Boc-6-aminohexanoic acid and Fmoc-6-aminohexanoic acid, offering a clear perspective on their respective strengths, weaknesses, and ideal applications.
The strategic incorporation of linkers or spacers like 6-aminohexanoic acid can be pivotal in designing novel peptides with enhanced stability, modified pharmacokinetic profiles, or for applications in bioconjugation and the development of therapeutics like PROTACs.[1][2][][4][5] The selection of the appropriate protecting group for this linker—either the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—is dependent on the overall synthetic strategy.
Core Chemical Differences and Strategic Implications
The fundamental distinction between Boc and Fmoc protection lies in their deprotection chemistry, which in turn dictates the choice of side-chain protecting groups and the overall conditions of the synthesis. This concept is known as orthogonality, where one set of protecting groups can be removed without affecting another.
-
Boc Strategy: This traditional approach relies on strong acids for the removal of the Nα-Boc group, typically trifluoroacetic acid (TFA).[6] The side-chain protecting groups are generally benzyl-based and are cleaved at the final step using a very strong acid like hydrofluoric acid (HF).[6]
-
Fmoc Strategy: As the more modern and widely adopted method, the Fmoc strategy employs a mild base, usually piperidine (B6355638) in a solvent like dimethylformamide (DMF), for Nα-Fmoc group removal.[] This allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), which can be removed simultaneously with cleavage from the resin using a milder acid like TFA.[][8]
At a Glance: Key Characteristics
| Feature | This compound | Fmoc-6-aminohexanoic acid |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., TFA)[6] | Mild Base (e.g., 20% Piperidine in DMF)[] |
| Orthogonality | Limited with acid-labile side chains[8] | Fully orthogonal with acid-labile side chains[8] |
| Final Cleavage | Harsh (e.g., HF, TFMSA)[6] | Mild (e.g., TFA)[8] |
| Compatibility | Good for base-sensitive sequences[] | Good for acid-sensitive sequences & PTMs[8][9] |
| Aggregation Issues | Can be advantageous for hydrophobic peptides[6] | Can be more prone to aggregation[6] |
| Automation | Requires specialized acid-resistant equipment | Highly suitable for modern automated synthesizers[8] |
| Monitoring | Indirect methods (e.g., Ninhydrin test) | Real-time by UV absorbance of cleaved Fmoc[9] |
Performance and Applications: A Comparative Analysis
The choice between Boc and Fmoc strategies for incorporating a 6-aminohexanoic acid linker has significant implications for the synthesis of different types of peptides.
Synthesis of Standard and Acid-Sensitive Peptides
For peptides containing acid-sensitive residues (e.g., Tryptophan, Methionine) or post-translational modifications (PTMs) like glycosylation or phosphorylation, the Fmoc-6-aminohexanoic acid is the superior choice.[8][9] The mild, basic deprotection conditions of the Fmoc group prevent the degradation of these sensitive moieties, which would be compromised by the repeated strong acid treatments in a Boc synthesis.[8]
Synthesis of Hydrophobic and Aggregation-Prone Peptides
In the case of highly hydrophobic sequences or those known to aggregate during synthesis, This compound can offer an advantage.[6] The strong acidic conditions used for Boc deprotection protonate the newly exposed N-terminus, which can disrupt the intermolecular hydrogen bonding that leads to aggregation, thereby improving coupling efficiency and final purity.[6]
Workflow and Automation
The Fmoc strategy is overwhelmingly favored in modern, automated solid-phase peptide synthesis (SPPS).[8] The milder reagents are less corrosive, and the ability to monitor the completion of the deprotection step in real-time by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct allows for greater process control and optimization.[9]
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-6-aminohexanoic acid.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain and repeat the treatment for 8-10 minutes.[10]
-
Wash the resin thoroughly with DMF (5-6 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling agent like TBTU (3 eq.), and HOBt (3 eq.) in a DMF/NMP/DCM (1:1:1) mixture.[10]
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test).[10]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-6-aminohexanoic acid, until the desired sequence is assembled.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
General Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM (v/v) for 1-2 minutes.
-
Drain and treat again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, isopropanol, and then DCM again.
-
-
Neutralization:
-
Neutralize the resin with 5-10% DIEA in DCM (v/v) for 5-10 minutes.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Activate the Boc-amino acid (including this compound) with a coupling agent (e.g., DIC/HOBt) in DCM or DMF.
-
Add the activated amino acid to the resin and react for 1-2 hours.
-
Monitor the reaction (e.g., Kaiser test).
-
Wash the resin with DCM and DMF.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage:
-
Treat the dried peptide-resin with a strong acid like anhydrous HF, often with scavengers like anisole, at 0°C for 1-2 hours. This requires specialized, corrosion-resistant equipment.
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: The Boc solid-phase peptide synthesis (SPPS) cycle.
Caption: The Fmoc solid-phase peptide synthesis (SPPS) cycle.
Conclusion
Both this compound and Fmoc-6-aminohexanoic acid are valuable reagents for introducing a flexible linker into a peptide sequence. The choice between them is not based on the performance of the linker itself, but on the requirements of the overall peptide synthesis strategy.
Fmoc-6-aminohexanoic acid is the default choice for the vast majority of applications due to the milder synthesis conditions, compatibility with sensitive residues and PTMs, and suitability for automation.[8] Its use is aligned with the dominant Fmoc/tBu strategy in modern peptide chemistry.
This compound remains a relevant and powerful option for specific, challenging syntheses, particularly those involving hydrophobic sequences prone to aggregation where the Boc strategy's unique chemical properties can lead to higher yields and purity.[6][]
Ultimately, a thorough understanding of the peptide sequence and the desired final product will guide the researcher to the most appropriate and effective synthetic strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Fmoc-6-aminohexanoic acid, 88574-06-05 | BroadPharm [broadpharm.com]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 6. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Aminohexanoic Acid Linkers in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. Among the various linker types, those derived from aminohexanoic acid (Ahx) offer a unique combination of flexibility and hydrophobicity that can be strategically employed to optimize PROTAC efficacy. This guide provides a comparative analysis of aminohexanoic acid-based linkers, supported by experimental data, to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the essential precursor to target ubiquitination and degradation.[3]
Aminohexanoic Acid as a Versatile Linker Building Block
6-aminohexanoic acid is frequently utilized as a building block for alkyl-based linkers in PROTAC synthesis.[2][3] Its aliphatic nature imparts flexibility and hydrophobicity to the linker, which can influence a PROTAC's physicochemical properties, such as cell permeability and solubility. The length of the alkyl chain can be systematically varied, often by incorporating multiple aminohexanoic acid units or other alkyl chains, to fine-tune the distance between the POI and the E3 ligase for optimal ternary complex formation.[2]
The general mechanism of PROTAC action, highlighting the central role of the linker in bridging the target protein and the E3 ligase, is depicted below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Properties
While direct comparative studies of different aminohexanoic acid isomers in PROTAC linkers are not extensively available in the literature, a comparison can be drawn between the properties of alkyl linkers (often constructed using 6-aminohexanoic acid) and the other major class of linkers, polyethylene (B3416737) glycol (PEG)-based linkers.
| Feature | Alkyl Linkers (e.g., from Aminohexanoic Acid) | PEG Linkers |
| Composition | Primarily composed of methylene (B1212753) (-CH2-) units. | Composed of repeating ethylene (B1197577) glycol (-OCH2CH2-) units. |
| Flexibility | High conformational flexibility. | High conformational flexibility. |
| Solubility | Generally hydrophobic, can decrease aqueous solubility. | Hydrophilic, can increase aqueous solubility of the PROTAC. |
| Cell Permeability | Can enhance cell permeability by reducing the polar surface area. | Can sometimes hinder cell permeability due to increased polarity. |
| Metabolic Stability | Generally stable to metabolic degradation. | Can be susceptible to oxidation. |
Impact of Linker Length on PROTAC Efficacy: An Illustrative Example
A study by Cyrus et al. demonstrated the critical importance of linker length in a series of estrogen receptor (ER) targeting PROTACs.[2] While not exclusively using aminohexanoic acid, they employed building blocks like 6-(Fmoc-amino)hexanoic acid to construct alkyl linkers of varying lengths.[2] Their findings highlight a clear structure-activity relationship, with an optimal linker length leading to the most potent degradation.
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| Compound 1 | 9 | 140 |
| Compound 2 | 16 | 26 |
| Compound 3 | >16 | >200 |
| Tamoxifen (control) | N/A | 27 |
Data synthesized from Cyrus et al.[2]
This data illustrates that a linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long may not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer.[2] This phenomenon, where both too short and too long linkers are detrimental, is a key concept in PROTAC design.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments in PROTAC development.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Workflow for Western Blot Analysis
Caption: A typical workflow for Western Blot analysis of PROTAC-mediated degradation.
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[4]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Detection and Analysis: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[5]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[6]
Experimental Setup for Ternary Complex Analysis
Caption: A simplified schematic of an SPR experiment to measure ternary complex formation.
Procedure Outline:
-
Immobilization: Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.[6]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase surface.[6]
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the ternary complex is more favorable than the individual binary interactions.[6]
Cell Viability Assay (MTS/MTT)
Cell viability assays are performed to assess the cytotoxic effects of the PROTACs on the cells.
Procedure (MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with a range of concentrations of the PROTAC for the desired duration (e.g., 48 or 72 hours).[7]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The linker is a crucial component in PROTAC design, and aminohexanoic acid serves as a valuable building block for creating flexible, hydrophobic linkers. The length and composition of these linkers must be carefully optimized to ensure the formation of a stable and productive ternary complex, which ultimately dictates the degradation efficacy of the PROTAC. By employing systematic screening of linker variations and utilizing robust experimental methodologies for their evaluation, researchers can rationally design potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. broadpharm.com [broadpharm.com]
A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc
In the realm of organic synthesis, particularly in the fields of peptide synthesis and drug development, the judicious selection of protecting groups for amines is a critical determinant of success. The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are three of the most ubiquitously employed carbamate-based protecting groups for amines. Their widespread use stems from their distinct stability profiles and cleavage conditions, which enable chemists to devise elegant and efficient synthetic strategies, including orthogonal protection schemes.[1][2][3] This guide provides an objective comparison of these key protecting groups, supported by experimental data and detailed protocols, to assist researchers in making informed decisions.
Comparative Data on Protecting Group Performance
The choice of an amine protecting group is fundamentally guided by its stability under various reaction conditions and the selectivity with which it can be removed. The following tables summarize the stability and deprotection conditions for Boc, Cbz, and Fmoc groups, compiled from various literature sources to provide a quantitative basis for comparison.
Table 1: Stability of Amine Protecting Groups under Various Conditions [1][4]
| Protecting Group | Strong Acids (e.g., TFA, HCl) | Strong Bases (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂, Pd/C) | Nucleophiles |
| Boc | Labile | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable |
| Fmoc | Stable | Labile | Stable | Labile to primary and some secondary amines |
Table 2: Deprotection Conditions and Typical Performance [5][6][7][8][9]
| Protecting Group | Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-2 hours | >95% | Can cause side reactions with sensitive residues (e.g., Trp, Met) if scavengers are not used.[9] |
| 4M HCl in Dioxane | 30 minutes - 4 hours | >90% | A common and effective method.[5][9] | |
| Cbz | H₂, 10% Pd/C | 1-4 hours | ~95% | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8][10] |
| HBr in Acetic Acid | 1-2 hours | Variable | Harsh conditions that can affect acid-labile groups.[8] | |
| Fmoc | 20% Piperidine (B6355638) in DMF | 2 x (2-10 minutes) | >95% | Standard condition in solid-phase peptide synthesis (SPPS).[6] |
Experimental Protocols
The following are detailed methodologies for the deprotection of Boc, Cbz, and Fmoc protected amines.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)[5][9]
Materials:
-
Boc-protected amine/peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavengers (e.g., 0.5% dithiothreitol (B142953) (DTE) if Cys, Met, or Trp are present)[9]
-
Diisopropylethylamine (DIPEA)
-
Methanol (B129727) (MeOH)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin twice with DCM.
-
Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin. If required, include scavengers in this solution. Use approximately 10 mL of solution per gram of resin.[9]
-
Shake the mixture for 1-2 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 25-50% TFA in DCM solution.
-
Shake the mixture for 20-30 minutes at room temperature.[9]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin three times with DCM.
-
Wash the resin three times with a 5% solution of DIPEA in DCM to neutralize any remaining acid.[9]
-
Wash the resin three times with DCM, followed by three washes with MeOH, and finally three washes with DCM.
-
-
Drying: Dry the resin under vacuum.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[7][8][10]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.
Protocol 3: Fmoc Deprotection using Piperidine[6]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Washing: Swell the Fmoc-protected peptide-resin in DMF. Wash the resin thoroughly with DMF.
-
Deprotection (First Treatment): Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 2-10 minutes. Drain the solution.
-
Deprotection (Second Treatment): Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 2-10 minutes. A two-step deprotection is recommended for efficiency and to minimize side reactions.[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): A small sample of the resin can be taken for a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of amine protecting groups.
Caption: Decision tree for selecting an appropriate amine protecting group.
Caption: Principle of orthogonal deprotection strategy.
Caption: General experimental workflow for a deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with a Boc-6-aminohexanoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
The incorporation of linkers in peptide-based therapeutics is a critical design element that can significantly influence their pharmacokinetic and pharmacodynamic properties. Among the various linkers available, the Boc-6-aminohexanoic acid (Ahx) linker, a flexible and hydrophobic spacer, has gained considerable attention. This guide provides an objective comparison of the performance of peptides synthesized with a Boc-Ahx linker against other common alternatives, supported by experimental data.
Introduction to Peptide Linkers
Linkers, or spacers, are molecular bridges used to connect two or more functional moieties, such as a peptide and a cytotoxic drug in an antibody-drug conjugate (ADC), or to separate domains within a single peptide chain.[1] The choice of linker can impact a peptide's stability, solubility, receptor binding affinity, and overall biological activity.[2] Linkers are broadly classified as flexible or rigid. Flexible linkers, like those composed of glycine (B1666218) and serine (Gly-Ser), provide conformational freedom, while rigid linkers, often containing proline residues, maintain a fixed distance between domains.[3]
The 6-aminohexanoic acid (Ahx) linker is an ω-amino acid that provides a balance of flexibility and hydrophobicity.[1] Its integration into a peptide backbone can influence secondary structure and interactions with biological targets.[4]
Comparison of Linker Performance: Ahx vs. Alternatives
A key aspect of evaluating a linker's utility is its direct impact on the biological performance of the peptide. The following data summarizes a comparative study on the influence of different linkers on the sensitivity of a peptide-based biosensor for detecting aldehydes. This serves as a model system to understand how linkers can modulate the accessibility and conformation of a peptide's active site.
| Linker Type | Peptide Sequence | Calculated Affinity (kcal/mol) | Experimental Affinity (-ln(ΔF)) |
| 6-aminohexanoic acid (Ahx) | KLLFDSLTDLKKKMSE-Ahx-C-NH2 | -5.8 | 3.2 |
| Glycine-Serine (GSGSGS) | KLLFDSLTDLKKKMSE-GSGSGS-C-NH2 | -6.2 | 3.8 |
| Glycine (GGGGS) | KLLFDSLTDLKKKMSE-GGGGS-C-NH2 | -6.1 | 3.6 |
| Proline (PPPP) | KLLFDSLTDLKKKMSE-PPPP-C-NH2 | -6.0 | 3.5 |
| No Linker | KLLFDSLTDLKKKMSEC-NH2 | -5.5 | 3.0 |
Table adapted from a study on peptide-based biosensors. The data illustrates the impact of different linkers on the binding affinity of a model peptide.[4]
The results indicate that the incorporation of a linker generally enhances the binding affinity compared to the peptide with no linker.[4] While the GSGSGS linker showed the highest affinity in this particular study, the Ahx linker still provided a significant improvement over the non-linked peptide.[4] The hydrophobic nature of the Ahx linker can also play a role in modulating interactions with cellular membranes or hydrophobic pockets of target receptors.[1]
Key Biological Assays for Evaluating Linker Performance
To comprehensively assess the impact of a linker on a peptide's biological activity, a panel of assays is typically employed. These include evaluations of stability, receptor binding, and in vitro/in vivo efficacy.
Plasma Stability Assay
Objective: To determine the half-life of a peptide in plasma, providing an indication of its in vivo stability.
| Peptide | Linker | Plasma Half-life (t1/2) |
| Peptide A | Boc-Ahx | Data not available in a direct comparative study |
| Peptide A | Gly-Ser | Data not available in a direct comparative study |
| Peptide A | None | Data not available in a direct comparative study |
Note: While direct comparative data for a specific peptide with different linkers was not found in the literature, the protocol below is standard for determining such values.
Receptor Binding Assay
Objective: To quantify the binding affinity of a peptide to its target receptor.
| Peptide | Linker | Dissociation Constant (Kd) or IC50 |
| Peptide X | Boc-Ahx | Data not available in a direct comparative study |
| Peptide X | Gly-Ser | Data not available in a direct comparative study |
| Peptide X | None | Data not available in a direct comparative study |
Note: The following protocol is a standard method for determining the binding affinity of peptides.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with this compound Linker
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a Boc-Ahx linker using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
20% Piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Boc-Ahx Linker Incorporation:
-
Following the final Fmoc deprotection, couple this compound using the same activation and coupling procedure as for the amino acids.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[5]
Plasma Stability Assay using HPLC
Materials:
-
Peptide stock solution (in a suitable solvent like DMSO)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Incubation:
-
Dilute the peptide stock solution to a final concentration of 10 µM in human plasma.
-
Incubate the samples at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Protein Precipitation:
-
To each aliquot, add an equal volume of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
Receptor Binding Assay (Competitive ELISA)
Materials:
-
Receptor-coated microplate
-
Peptide solutions (with and without linker) at various concentrations
-
Labeled ligand (e.g., biotinylated or radiolabeled) with known affinity for the receptor
-
Assay buffer
-
Wash buffer
-
Detection reagent (e.g., streptavidin-HRP for biotinylated ligand)
-
Substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Use a pre-coated microplate with the target receptor or coat the plate with the receptor overnight. Block non-specific binding sites.
-
Competition Reaction:
-
Add a fixed concentration of the labeled ligand to each well.
-
Add serial dilutions of the test peptides (with Ahx linker, other linkers, and no linker) to the wells.
-
Incubate for a specified time to allow for competitive binding.
-
-
Washing: Wash the plate to remove unbound ligands and peptides.
-
Detection:
-
Add the detection reagent and incubate.
-
Add the substrate and allow the color to develop.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a competition curve by plotting the signal against the log concentration of the test peptide.
-
Determine the IC50 value (the concentration of test peptide that inhibits 50% of the labeled ligand binding).
-
The lower the IC50 value, the higher the binding affinity of the test peptide.[8]
-
Conclusion
The choice of linker is a critical parameter in peptide drug design, with the this compound linker offering a versatile option to enhance peptide properties. Its flexibility and hydrophobicity can be leveraged to improve stability and modulate receptor interactions. While direct, comprehensive comparative studies across a range of biological activities are not always readily available in the public domain, the experimental protocols provided here offer a framework for researchers to conduct their own head-to-head comparisons. By systematically evaluating different linkers, including the Boc-Ahx linker, against other alternatives, drug development professionals can optimize their peptide candidates for improved therapeutic outcomes.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Stability Showdown: A Comparative Guide to Boc-6-Aminohexanoic Acid Conjugates In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the stability of a linker in drug conjugates is a critical determinant of therapeutic success and safety. This guide provides a comprehensive comparison of the in-vitro and in-vivo stability of conjugates containing Boc-6-aminohexanoic acid, a non-cleavable aliphatic linker, against other common linker types. The data presented here, supported by detailed experimental protocols, will aid in the rational design and evaluation of next-generation drug conjugates.
Introduction to Linker Stability
The linker connecting a targeting moiety (like an antibody or a small molecule) to a payload (such as a cytotoxic drug) plays a pivotal role in the conjugate's performance. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy. Upon reaching the target site, the payload should be released in its active form. Linkers are broadly categorized as cleavable and non-cleavable, with each type offering distinct advantages and disadvantages in terms of stability and mechanism of action.
This compound, a simple six-carbon aliphatic chain, is classified as a non-cleavable linker. Its stability is attributed to the robust amide bonds formed during conjugation, which are not susceptible to enzymatic cleavage in the bloodstream. Payload release from conjugates with non-cleavable linkers typically occurs after internalization into the target cell and subsequent degradation of the targeting moiety and linker within the lysosome.
Comparative Stability Data
The following tables summarize the stability profiles of different linker types. Due to the limited availability of specific quantitative data for this compound containing conjugates in publicly accessible literature, data for the widely studied non-cleavable linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is included as a benchmark for a highly stable non-cleavable linker. The stability of a simple aliphatic linker like 6-aminohexanoic acid is expected to be high and comparable to other non-cleavable linkers.
Table 1: In-Vitro Plasma Stability of Various Linkers
| Linker Type | Linker Example | Half-life (t½) in Human Plasma | Key Characteristics |
| Non-Cleavable (Aliphatic) | This compound | Expected to be very high (> 7 days) | High stability due to robust amide bonds. Minimal premature drug release. |
| Non-Cleavable | SMCC | > 7 days | High plasma stability.[1] |
| Cleavable (Enzyme-sensitive) | Valine-Citrulline | > 7 days | Stable in human plasma but can be less stable in rodent plasma.[1] |
| Cleavable (pH-sensitive) | Hydrazone | ~2 days | Susceptible to hydrolysis at physiological pH, leading to potential premature release.[2][3] |
| Cleavable (Redox-sensitive) | Disulfide | Variable (can be unstable) | Prone to reduction in the bloodstream, though stability can be engineered. |
Table 2: In-Vivo Stability of Various Linkers
| Linker Type | Linker Example | In-Vivo Half-life (t½) | Notes |
| Non-Cleavable (Aliphatic) | This compound | Expected to be high and dependent on the antibody pharmacokinetics | Drug release is primarily dependent on the degradation of the entire conjugate within the target cell. |
| Non-Cleavable | SMCC-DM1 | ~9.9 days (in mice) | Demonstrates high stability in vivo.[1][3] |
| Cleavable (Enzyme-sensitive) | Valine-Citrulline | Generally stable, but species-dependent | Can be cleaved by non-target proteases in certain species. |
| Cleavable (pH-sensitive) | Hydrazone | Shorter half-life due to instability | Can lead to significant off-target toxicity due to premature drug release. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective drug conjugates. Below are detailed methodologies for key in-vitro and in-vivo experiments.
In-Vitro Plasma Stability Assay
Objective: To evaluate the stability of the drug conjugate in plasma and quantify the extent of premature payload release.
Methodology:
-
Incubation: The test conjugate is incubated in plasma (human, mouse, rat, etc.) at a concentration of approximately 1 mg/mL at 37°C. A control sample in a suitable buffer is included to assess the intrinsic stability of the conjugate.
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: The reaction is quenched, and the conjugate is separated from plasma proteins. This can be achieved through methods like affinity capture (e.g., using Protein A/G beads for antibody-drug conjugates) or protein precipitation.
-
Analysis: The amount of intact conjugate and/or released payload is quantified using techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the drug-to-antibody ratio (DAR) for ADCs or the concentration of the intact small molecule conjugate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of the total antibody and the antibody-conjugated drug.
-
-
Data Interpretation: The percentage of intact conjugate remaining over time is plotted to determine the plasma half-life.
In-Vitro Lysosomal Stability Assay
Objective: To assess the release of the payload from the conjugate in a simulated lysosomal environment.
Methodology:
-
Preparation of Lysosomal Homogenate: Lysosomes are isolated from cultured cells or tissues (e.g., rat liver). The protein concentration of the lysosomal fraction is determined.
-
Incubation: The test conjugate is incubated with the lysosomal homogenate at 37°C in an acidic buffer (pH 4.5-5.5) to mimic the lysosomal environment.
-
Time Points: Samples are collected at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Processing: The reaction is stopped, typically by protein precipitation, to separate the released payload from the conjugate and lysosomal proteins.
-
Analysis: The supernatant containing the released payload is analyzed by LC-MS to quantify the amount of cleavage over time.
-
Data Interpretation: An effective conjugate with a non-cleavable linker will show gradual payload release as the entire conjugate is degraded. For cleavable linkers, a more rapid and specific release is expected.
In-Vivo Stability and Pharmacokinetic Study
Objective: To determine the stability, pharmacokinetics (PK), and biodistribution of the drug conjugate in an animal model.
Methodology:
-
Animal Model: The conjugate is administered to a relevant animal species (e.g., mice, rats) via intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-injection). Plasma is isolated from the blood samples.
-
Tissue Distribution (Optional): At the end of the study, major organs and tumors (if applicable) are harvested to assess the distribution of the conjugate and the released payload.
-
Sample Analysis: Plasma and tissue homogenates are analyzed to quantify:
-
Total antibody/targeting moiety concentration (using ELISA).
-
Intact conjugate concentration (using LC-MS to determine DAR or intact mass).
-
Free payload concentration (using LC-MS).
-
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizing Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Workflow for In-Vitro Plasma Stability Assay.
Caption: Workflow for In-Vivo Stability and Pharmacokinetic Study.
References
Confirming the Incorporation of Boc-6-Aminohexanoic Acid into Peptides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of modifications such as Boc-6-aminohexanoic acid is a critical step in peptide synthesis. This guide provides an objective comparison of key analytical techniques to verify this incorporation, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method.
The introduction of spacers and linkers like 6-aminohexanoic acid (Ahx) can significantly impact the properties of a peptide, including its hydrophobicity, flexibility, and biological activity.[1] The tert-butyloxycarbonyl (Boc) protecting group is commonly used during synthesis.[2] Therefore, robust analytical methods are essential to confirm the successful and precise incorporation of this moiety. This guide explores and compares the utility of Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation for this purpose.
Comparison of Analytical Techniques
Each analytical technique offers distinct advantages and disadvantages for the characterization of modified peptides. The choice of method will depend on the specific requirements of the analysis, including the level of detail required, the amount of sample available, and the desired throughput.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the modified peptide, providing direct evidence of incorporation. Tandem MS (MS/MS) can determine the sequence and pinpoint the location of the modification. | High sensitivity and accuracy.[3] Can analyze complex mixtures. Provides definitive structural information. | Can be destructive to the sample. Ionization efficiency can vary for different peptides. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity) as they interact with a stationary phase. | Confirms the presence of a new, modified peptide species with a different retention time compared to the unmodified precursor. Assesses the purity of the modified peptide. | High-resolution separation.[4] Widely available and robust. Can be used for both analytical and preparative purposes.[5][6][7] | Does not directly provide structural information. Retention time can be influenced by various factors.[8][9][10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution. | Provides unambiguous confirmation of the covalent structure, including the location and conformation of the this compound moiety.[12][13] | Non-destructive. Provides detailed 3D structural and dynamic information.[14][15] | Lower sensitivity compared to MS.[16] Requires larger sample amounts.[16] Complex spectra can be challenging to interpret for larger peptides. |
| Edman Degradation | Sequentially removes amino acid residues from the N-terminus of a peptide. | Determines the N-terminal amino acid sequence. | Well-established and accurate for sequencing the first 10-30 residues of a purified peptide.[17][18] | Will not work if the N-terminus is blocked by the Boc group.[17][19] Inefficient for long peptides.[18][20] |
Experimental Workflows and Protocols
Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid), to a concentration of approximately 1-10 pmol/µL.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration mixture to ensure accurate mass measurement.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the monoisotopic mass of the most abundant peak. Compare this experimental mass with the theoretical calculated mass of the peptide with the incorporated this compound. A successful incorporation will result in a mass increase corresponding to the mass of the this compound moiety (approximately 213.29 Da for Boc-Ahx minus H₂O).
-
Tandem MS (Optional): For unambiguous confirmation of the modification site, select the precursor ion of the modified peptide for fragmentation (MS/MS). Analyze the resulting fragment ions to confirm the peptide sequence and identify the residue to which the this compound is attached.
HPLC Workflow
Caption: Workflow for HPLC Analysis and Purification.
Protocol for HPLC:
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B is 0.1% TFA in acetonitrile.[4][6] Filter and degas both mobile phases.
-
Column Equilibration: Equilibrate the reverse-phase HPLC column (e.g., a C18 column) with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Injection: Dissolve the crude or purified peptide in Mobile Phase A and inject it onto the column.
-
Gradient Elution: Elute the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The incorporation of the hydrophobic this compound will typically lead to an increased retention time compared to the unmodified peptide.
-
Detection and Analysis: Monitor the column effluent using a UV detector at a wavelength of 214-220 nm.[6] The appearance of a new peak with a longer retention time is indicative of the successful modification. The purity of the modified peptide can be estimated by integrating the peak area.
-
Purification: For preparative HPLC, collect the fractions corresponding to the desired peak for further analysis.
NMR Spectroscopy Workflow
Caption: Workflow for NMR Spectroscopy Analysis.
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve a sufficient amount of the highly purified peptide (typically >0.5 mM) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[16]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overall impression of the sample's purity and folding. The spectrum should show characteristic signals for the Boc group (a sharp singlet around 1.4 ppm) and the methylene (B1212753) protons of the 6-aminohexanoic acid linker (typically in the 1.2-3.0 ppm range).
-
2D NMR: For unambiguous assignment, acquire two-dimensional NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace the spin systems of the amino acid residues and the linker.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying the complete set of protons for each amino acid residue and the 6-aminohexanoic acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (<5 Å), which helps to determine the 3D structure of the peptide and the position of the modification relative to the rest of the peptide.
-
-
Data Analysis: Analyze the 1D and 2D spectra to assign the resonances to specific protons in the peptide. The presence of the expected spin systems for 6-aminohexanoic acid and the characteristic Boc signal, along with the correct connectivity to the peptide backbone, confirms the successful incorporation.
Alternative and Complementary Techniques
While MS, HPLC, and NMR are the primary methods, other techniques can provide complementary information:
-
Amino Acid Analysis (AAA): After acid hydrolysis of the modified peptide, AAA can be used to quantify the amino acid composition. While it won't directly identify the this compound, a change in the expected amino acid ratios could indirectly suggest a modification.
-
Edman Degradation: As mentioned, this technique is not suitable for N-terminally Boc-protected peptides.[17][20][19] However, if the Boc group is removed and the 6-aminohexanoic acid is at the N-terminus, it may be possible to identify it as a modified amino acid, although this can be challenging.[19]
Conclusion
Confirming the successful incorporation of this compound into a peptide requires a multi-faceted analytical approach. Mass spectrometry provides the most direct and sensitive confirmation of the correct molecular weight. HPLC is indispensable for purification and assessing the homogeneity of the modified peptide. For ultimate structural proof and conformational analysis, NMR spectroscopy is the gold standard, though it is more demanding in terms of sample amount and expertise. Edman degradation has limited applicability for N-terminally modified peptides. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to ensure the quality and integrity of their synthesized peptides, paving the way for successful downstream applications in research and drug development.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Basics of Peptide Modification: What You Need to Know [biolongevitylabs.com]
- 3. msf.ucsf.edu [msf.ucsf.edu]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. scispace.com [scispace.com]
- 8. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. [PDF] Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. | Semantic Scholar [semanticscholar.org]
- 11. Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography | MDPI [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Peptide structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 20. Edman degradation - Wikipedia [en.wikipedia.org]
Assessing the Impact of the Boc-6-aminohexanoic Acid Linker on Drug Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Boc-6-aminohexanoic acid linker, a non-cleavable, hydrophobic, alkyl-based linker, offers distinct characteristics that can significantly influence the performance of a drug conjugate. This guide provides an objective comparison of the this compound linker with other common alternatives, supported by experimental data and detailed methodologies, to inform rational linker design in drug development.
Linker Properties and Their Impact on Efficacy
The choice of a linker directly impacts several key aspects of a drug conjugate's performance. The this compound linker, being a saturated alkyl chain, provides a fixed and relatively rigid spacing between the antibody/ligand and the payload. Its non-cleavable nature means that the payload is released only after the degradation of the targeting protein within the cell.[1]
In contrast, polyethylene (B3416737) glycol (PEG) linkers are hydrophilic and flexible. The hydrophilicity of PEG linkers can improve the solubility and reduce aggregation of the drug conjugate, potentially leading to a longer circulation half-life and increased tumor accumulation.[2] However, this increased hydrophilicity can also be a double-edged sword, as some studies have shown that while PEG linkers can prolong the half-life of a conjugate, they may also reduce its in vitro cytotoxicity.[3][4]
Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, such as low pH or the presence of certain enzymes.[5][6] This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[5] However, cleavable linkers may be less stable in circulation, potentially leading to premature payload release and off-target toxicity.[7] Non-cleavable linkers, like those based on 6-aminohexanoic acid, generally offer greater plasma stability, which can translate to an improved therapeutic index.[1]
Comparative Data on Linker Performance
The following tables summarize representative quantitative data from various studies to illustrate the impact of different linker types on drug conjugate performance. It is important to note that these values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used, and are presented here for comparative illustration.[2]
Table 1: Comparison of In Vitro Cytotoxicity (IC50) for Different Linker Types
| Linker Type | Representative Payload | Target Cell Line | IC50 (nM) | Key Observations |
| Alkyl (e.g., 6-aminohexanoic acid based) | Auristatin | Breast Cancer (MCF7) | 5 - 15 | Potent cytotoxicity, dependent on efficient internalization and lysosomal trafficking. |
| PEG (Hydrophilic) | MMAE | HER2+ Cancer Cells | 10 - 50[3] | May exhibit slightly lower potency in vitro compared to hydrophobic linkers, but this can be offset by improved in vivo properties.[3] |
| Cleavable (e.g., Val-Cit) | MMAE | HER2+ Cancer Cells | 1 - 10[5] | Often shows high in vitro potency due to efficient payload release.[5] |
| Non-Cleavable (e.g., SMCC) | DM1 | HER2+ Cancer Cells | 5 - 20 | Relies on antibody degradation for payload release, which can be a slower process.[1] |
Table 2: Comparison of In Vivo Efficacy (Tumor Growth Inhibition) for Different Linker Types in Xenograft Models
| Linker Type | Tumor Growth Inhibition (%) | Key Observations |
| Alkyl (e.g., 6-aminohexanoic acid based) | 70 - 85 | Good efficacy, but can be limited by pharmacokinetics if the overall conjugate is too hydrophobic. |
| PEG (Hydrophilic) | 80 - 95[8] | Often demonstrates superior in vivo performance due to improved pharmacokinetics and tumor accumulation.[8] |
| Cleavable (e.g., Val-Cit) | 75 - 90 | Can be highly effective, especially in tumors with heterogeneous antigen expression due to the bystander effect.[5] |
| Non-Cleavable (e.g., SMCC) | 70 - 85 | Efficacy is dependent on high antigen expression and efficient internalization.[9] |
Table 3: Comparison of Pharmacokinetic (PK) Parameters for Different Linker Types
| Linker Type | Plasma Half-life (t1/2) | Key Observations |
| Alkyl (e.g., 6-aminohexanoic acid based) | Moderate | Can be influenced by the hydrophobicity of the payload and overall conjugate. |
| PEG (Hydrophilic) | Long[3][4] | Generally leads to a longer circulation half-life.[3][4] |
| Cleavable (e.g., Val-Cit) | Variable | Can be shorter if the linker is unstable in circulation. |
| Non-Cleavable (e.g., SMCC) | Long[1] | Typically exhibits high plasma stability, leading to a long half-life.[1] |
Experimental Protocols
Accurate assessment of the impact of a linker on drug efficacy requires robust and well-defined experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug conjugate.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the drug conjugate in cell culture medium and add to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
Pharmacokinetic (PK) Analysis in Mice
Objective: To determine the pharmacokinetic profile of a drug conjugate.
Methodology:
-
Animal Model: Use female BALB/c nude mice (6-8 weeks old).
-
Drug Administration: Administer a single intravenous (IV) dose of the drug conjugate (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at various time points (e.g., 0.08, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using a validated ELISA method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a drug conjugate in a preclinical model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of female immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.
-
Treatment: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, drug conjugate at different doses). Administer the treatment (e.g., IV injection) once a week for 3-4 weeks.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.
Visualizing the Impact of Linker Choice
The following diagrams illustrate key concepts related to linker function and experimental evaluation.
Experimental workflow for assessing linker impact.
Comparison of different linker types.
General signaling pathway for ADC action.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to High-Purity Boc-6-Aminohexanoic Acid: A Commercial Source Comparison
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of their work. Boc-6-aminohexanoic acid is a critical building block in various applications, including peptide synthesis, the development of PROTACs (Proteolysis Targeting Chimeras), and as a flexible linker in complex molecular architectures.[] The purity of this reagent can significantly impact reaction yields, final product purity, and the reproducibility of experimental results. This guide provides an objective comparison of commercially available high-purity this compound from various suppliers, supported by publicly available data and standardized experimental protocols for quality assessment.
Comparative Analysis of Commercial Sources
The selection of a suitable commercial source for this compound requires careful consideration of several factors, primarily the guaranteed purity and the analytical methods used for its determination. The following table summarizes the specifications from prominent chemical suppliers based on their online product listings. It is important to note that for lot-specific data, requesting a Certificate of Analysis (CoA) directly from the supplier is always recommended.
| Supplier | Stated Purity | Analytical Method(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| BOC Sciences | ≥ 99%[] | HPLC[] | 6404-29-1[] | C11H21NO4[] | 231.29[] |
| Chem-Impex | ≥ 98%[2] | Assay[2] | 6404-29-1[3] | C11H21NO4[3] | 231.3[3] |
| MedchemExpress | 98.0%[4] | Not explicitly stated | 6404-29-1[4] | C11H21NO4 | 231.29 |
| BroadPharm | Purity data available upon request (NMR available)[5] | NMR[5] | 6404-29-1[5] | C11H21NO4[5] | 231.3[5] |
| Thermo Scientific Chemicals | 95%[6] | HPLC[6] | 6404-29-1[6] | C11H21NO4[6] | 231.292[7] |
| Sigma-Aldrich (Aldrich) | ≥99.0%[8] | Titration (T)[8] | 6404-29-1[8] | C11H21NO4[8] | 231.29[8] |
| Sigma-Aldrich (Novabiochem) | ≥98%[9] | TLC[9] | 6404-29-1[9] | C11H21NO4[9] | 231.29[9] |
| AnaSpec | Peak Area by HPLC ≥95%[10] | HPLC[10] | 6404-29-1[10] | C11H21NO4[10] | 231.3[10] |
Note: "Assay" as a method can encompass various techniques, including titration. "T" in Sigma-Aldrich's specifications typically refers to titration. For the most accurate and detailed information, obtaining a lot-specific Certificate of Analysis is crucial.
Experimental Protocols for Quality Assessment
To independently verify the purity and identity of this compound, the following standard analytical methods can be employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by the peak area percentage of the main component relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the chemical structure and identifying any organic impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound. Key expected signals include those for the tert-butyl group, the methylene (B1212753) groups of the hexanoic acid chain, and the NH proton.
Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for a qualitative assessment of purity and for monitoring reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 95:5 v/v) or ethyl acetate (B1210297) and hexanes.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like ethyl acetate.
-
Procedure: Spot the sample solution onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin (B49086) (after Boc deprotection). The presence of multiple spots indicates impurities.
Visualizing Workflows and Pathways
To aid in the decision-making and application of this compound, the following diagrams, generated using Graphviz, illustrate a logical workflow for supplier selection and a representative signaling pathway where this molecule could be utilized.
References
- 2. chemimpex.com [chemimpex.com]
- 3. netascientific.com [netascientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 6. 6-(Boc-amino)hexanoic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 8. Boc-6-Ahx-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Boc-e-Ahx-OH Novabiochem 6404-29-1 [sigmaaldrich.com]
- 10. This compound - 5 g [anaspec.com]
Spectroscopic Evolution: A Comparative Analysis of Boc-6-Aminohexanoic Acid Before and After Amide Coupling
A detailed spectroscopic comparison reveals key transformations in Boc-6-aminohexanoic acid upon coupling, providing researchers with essential data for reaction monitoring and product characterization in drug development and peptide synthesis. This guide presents a comparative analysis of this compound and its N-methylamide derivative, illustrating the distinct changes observed in NMR, IR, and mass spectrometry data upon amide bond formation.
This compound is a widely utilized bifunctional molecule in chemical synthesis, serving as a linker to connect different molecular entities. Its protected amine group (Boc) and terminal carboxylic acid allow for controlled, sequential reactions. The coupling of its carboxylic acid moiety with an amine to form an amide bond is a fundamental transformation. This guide provides the spectroscopic signatures of both the parent molecule and a representative coupled product, N-methyl-Boc-6-aminohexanamide, to aid researchers in verifying the success of such coupling reactions.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its N-methylamide derivative.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | This compound (ppm) | N-methyl-Boc-6-aminohexanamide (Predicted, ppm) | Change upon Coupling |
| -C(CH₃)₃ | 1.44 (s, 9H) | ~1.44 (s, 9H) | No significant change |
| -CH₂-CH₂-COOH | 1.52 (m, 2H) | ~1.50 (m, 2H) | Minor upfield shift |
| -CH₂-CH₂-CH₂- | 1.65 (m, 2H) | ~1.63 (m, 2H) | Minor upfield shift |
| -NH-CH₂- | 3.10 (q, J=6.8 Hz, 2H) | ~3.09 (q, J=6.8 Hz, 2H) | No significant change |
| -CH₂-COOH | 2.35 (t, J=7.4 Hz, 2H) | ~2.18 (t, J=7.4 Hz, 2H) | Significant upfield shift |
| -NH-Boc | 4.55 (br s, 1H) | ~4.52 (br s, 1H) | No significant change |
| -COOH | 11.3 (br s, 1H) | - | Disappearance of signal |
| -NH-CH₃ | - | ~2.78 (d, J=4.8 Hz, 3H) | Appearance of new signal |
| -CO-NH- | - | ~5.8 (br s, 1H) | Appearance of new signal |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | This compound (ppm) | N-methyl-Boc-6-aminohexanamide (Predicted, ppm) | Change upon Coupling |
| -C(CH₃)₃ | 28.4 | ~28.4 | No significant change |
| -C(CH₃)₃ | 79.0 | ~79.1 | No significant change |
| -CH₂- (C3, C4, C5) | 24.5, 26.4, 34.0 | ~25.2, 26.5, 36.4 | Minor downfield shifts |
| -NH-CH₂- (C6) | 40.2 | ~40.4 | No significant change |
| -CH₂-COOH (C2) | 39.9 | ~35.7 | Significant upfield shift |
| -COOH (C1) | 179.0 | ~173.5 | Significant upfield shift |
| -NH-CO-O- | 156.1 | ~156.2 | No significant change |
| -NH-CH₃ | - | ~26.2 | Appearance of new signal |
Table 3: IR Data Comparison (cm⁻¹)
| Vibrational Mode | This compound | N-methyl-Boc-6-aminohexanamide (Predicted) | Change upon Coupling |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | - | Disappearance of broad peak |
| N-H stretch (Carbamate) | ~3360 | ~3340 | Minor shift |
| C-H stretch | 2935, 2860 | 2930, 2855 | Minor shifts |
| C=O stretch (Carboxylic Acid) | ~1710 | - | Disappearance of peak |
| C=O stretch (Carbamate) | ~1690 | ~1685 | Minor shift |
| C=O stretch (Amide I) | - | ~1640 | Appearance of strong peak |
| N-H bend (Amide II) | - | ~1550 | Appearance of strong peak |
Table 4: Mass Spectrometry Data Comparison
| Analysis | This compound | N-methyl-Boc-6-aminohexanamide |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 231.29 g/mol | 244.33 g/mol |
| ESI-MS ([M+H]⁺) | m/z 232.15 | m/z 245.18 |
| ESI-MS ([M+Na]⁺) | m/z 254.13 | m/z 267.16 |
Experimental Protocols
1. Coupling of this compound with Methylamine (B109427)
This protocol describes a standard procedure for the amide coupling of this compound with methylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
-
Materials:
-
This compound
-
Methylamine solution (e.g., 2 M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, prepare a solution of methylamine (1.5 eq) and DIPEA (2.0 eq) in DCM.
-
Slowly add the methylamine solution to the activated carboxylic acid solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-methyl-Boc-6-aminohexanamide.
-
2. Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve the sample in deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the product.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
This comprehensive guide provides researchers with the necessary spectroscopic data and protocols to confidently perform and verify the coupling of this compound. The distinct shifts in NMR signals, the appearance and disappearance of key IR absorption bands, and the change in molecular weight observed by mass spectrometry serve as reliable indicators of successful amide bond formation.
Commercial & Innovative Applications
Cost-Effective Procurement and Application of Bulk Boc-6-Aminohexanoic Acid in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to sourcing bulk quantities of Boc-6-aminohexanoic acid in a cost-effective manner. It also details its applications and provides experimental protocols for its use in peptide synthesis and bioconjugation, critical processes in drug development and various research fields.
Introduction to this compound
This compound, also known as Boc-ε-aminocaproic acid, is a valuable synthetic amino acid derivative.[1][2] Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a carboxylic acid terminus, connected by a six-carbon aliphatic chain.[3] This unique structure imparts hydrophobicity and flexibility, making it a versatile tool in chemical synthesis.[2] It is widely utilized as a linker or spacer in the synthesis of modified peptides, bioconjugates, and PROTACs (Proteolysis Targeting Chimeras).[3][4][][] The Boc protecting group allows for its selective incorporation into complex molecules and can be removed under mild acidic conditions.[3]
Cost-Effective Sourcing of Bulk this compound
For researchers and drug development professionals, securing a reliable and cost-effective supply of raw materials is crucial. The following table summarizes potential suppliers for bulk quantities of this compound. Prices for smaller quantities are provided for comparison, though bulk pricing is typically available upon request and subject to negotiation.
| Supplier | Product Name | Purity | Available Quantities | Price (USD) - Non-Bulk | Bulk Inquiry |
| Chem-Impex | This compound | ≥ 98% | 1g, 5g, 25g, 100g, 250g, 1kg | 1g: $18.50, 1kg: $1,650.00 | Available |
| MedchemExpress | This compound | ≥98.0% | Inquire | Inquire | Available |
| BroadPharm | This compound | Inquire | 5g, 25g, 100g | 5g: $50.00, 100g: $280.00 | Available |
| Dabos | 6-(BOC-AMINO)HEXANOIC ACID, 95% | 95% | 5g, 25g | 5g: $90.64, 25g: $373.32 | Available |
| Thermo Scientific Chemicals | 6-(Boc-amino)hexanoic acid, 95% | >94.0% (HPLC) | 5g, 25g | 5g: $73.65 (Online Exclusive) | Available |
| BOC Sciences | This compound | High-purity | Custom | Inquire | Available |
| Sigma-Aldrich | Boc-6-Ahx-OH | ≥99.0% (T) | Inquire | Inquire | Available |
Note: Prices are subject to change and may not reflect current market rates. It is highly recommended to contact the suppliers directly for bulk quotations.
Applications in Research and Drug Development
This compound serves as a critical building block in several advanced applications:
-
Peptide Synthesis: It is frequently used as a flexible spacer to separate a peptide sequence from another moiety, such as a fluorescent label or a drug molecule.[2][7] This can improve the biological activity and bioavailability of the resulting peptide.[1]
-
PROTAC Development: As an alkyl-based linker, it is integral to the synthesis of PROTACs, which are novel therapeutic agents that induce targeted protein degradation.[3][4][][]
-
Bioconjugation: The carboxylic acid group can be activated to react with primary amines, enabling the conjugation of this compound to proteins, antibodies, or other biomolecules.[3]
-
Polymer Chemistry: It is used in the synthesis of biodegradable polymers.[1]
Experimental Protocols
Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound as a linker onto a resin-bound peptide using the Boc/Bzl protection strategy.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 50% TFA in DCM[8]
-
Washing solvents: DMF, DCM, IPA
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (50% TFA in DCM) to the resin and shake for 2 minutes (pre-wash).
-
Drain the solution.
-
Add fresh deprotection solution and shake for 20-30 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF).
-
Continuation of Synthesis: The peptide chain can be further elongated by repeating the deprotection and coupling steps with the subsequent amino acids.
Caption: Workflow for incorporating this compound in SPPS.
Activation of the Carboxylic Acid for Bioconjugation
This protocol describes the activation of the carboxylic acid of this compound to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a target molecule.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1 eq.) and NHS (1.1 eq.) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Carbodiimide Addition: Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the cooled mixture while stirring. If using EDC, it can be added directly as a solid.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Byproduct Removal:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
If EDC was used, the byproduct is water-soluble and can be removed during subsequent aqueous workup if necessary.
-
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound-NHS ester.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography if required.
-
Storage: Store the activated NHS ester under anhydrous conditions, preferably under an inert atmosphere, at -20°C.
Caption: Activation and conjugation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
Custom Synthesis of Boc-6-aminohexanoic Acid Derivatives and Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the custom synthesis of derivatives and analogs of Boc-6-aminohexanoic acid. This versatile building block is a cornerstone in various fields, including peptide synthesis, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] The protocols outlined below offer methodologies for the preparation of esters, amides, and activated esters of this compound, as well as its incorporation into more complex molecules like PROTACs.
Introduction
This compound serves as a flexible, hydrophobic linker and a protected amino acid derivative.[2][3] The tert-butyloxycarbonyl (Boc) protecting group provides stability during various chemical transformations and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic strategies.[4][5][6][7] Its applications range from modifying peptides to improve their pharmacokinetic properties to acting as a crucial spacer in heterobifunctional molecules like PROTACs, which are designed to induce the degradation of specific target proteins.[4][6][8][9][10][11]
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize quantitative data for the synthesis of various derivatives of this compound. These reactions showcase the versatility of the parent molecule in forming esters, amides, and activated esters.
| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purification Method |
| Esters | ||||||
| Methyl Ester | Methanol (B129727), Trimethylchlorosilane | Methanol | 12-24 h | Room Temp. | Good to Excellent | Evaporation |
| Ethyl Ester | Ethanol, SnCl2 (catalyst) | Near-critical water | 2.5 h | 300 °C | up to 98 | Not specified |
| Amides | ||||||
| Benzylamide | Benzylamine, EDC, HOBt, DIPEA | DMF | 12 h | Room Temp. | 85 | Column Chromatography |
| Unsubstituted Amide | NH4Cl, EDC, HOBt | DMF | 12 h | Room Temp. | 61 | Extraction |
| Activated Esters | ||||||
| N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide, DCC | Dichloromethane | 16 h | Room Temp. | ~35-70 | Silica (B1680970) Gel Plug |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Synthesis of this compound Methyl Ester
This protocol describes the esterification of this compound using methanol and trimethylchlorosilane (TMSCl).[12]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the solution while stirring.
-
Stir the resulting solution or suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), concentrate the reaction mixture on a rotary evaporator to obtain the crude methyl ester.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound Amides via EDC/HOBt Coupling
This protocol outlines a general procedure for the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (e.g., Benzylamine) (1.1 equivalents)
-
EDC hydrochloride (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Dimethylformamide (DMF, anhydrous)
-
Round bottom flask
-
Magnetic stirrer
-
Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round bottom flask.
-
Add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester
This protocol details the activation of the carboxylic acid group of this compound with N-hydroxysuccinimide (NHS) using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[13][14]
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1 equivalent)
-
Dichloromethane (DCM, anhydrous) or Acetone (B3395972)
-
Round bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Silica gel
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1 equivalent) in anhydrous DCM or acetone in a round bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1 equivalent) in the same solvent dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight (approximately 16 hours).
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude NHS ester by passing it through a plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/toluene).
Application in PROTAC Synthesis
This compound is a commonly used linker in the synthesis of PROTACs. The following workflow illustrates its incorporation into a heterobifunctional degrader.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using a this compound linker generally follows a stepwise approach:
-
Coupling of the Linker to the E3 Ligase Ligand: The carboxylic acid of this compound is activated (e.g., as an NHS ester or using EDC/HOBt) and reacted with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand derivative).
-
Boc Deprotection: The Boc protecting group on the linker is removed using an acid, such as trifluoroacetic acid (TFA) in DCM, to expose the terminal amine.
-
Coupling to the Protein of Interest (POI) Ligand: The newly exposed amine on the linker-E3 ligase ligand conjugate is then coupled to a carboxylic acid-functionalized POI ligand (e.g., a kinase inhibitor) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).[15]
This sequential process allows for the controlled assembly of the final PROTAC molecule.
Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC utilizing a this compound linker.
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.
Characterization of Derivatives
The synthesized derivatives should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the success of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the amide and ester carbonyls.
A Certificate of Analysis (CoA) for commercial this compound and its derivatives typically includes data from these techniques.[16]
Conclusion
This compound is a highly valuable and versatile chemical entity for researchers in drug discovery and chemical biology. The protocols and data presented herein provide a solid foundation for the custom synthesis of a variety of its derivatives and for its strategic implementation in the construction of complex bioactive molecules such as PROTACs. The straightforward nature of these reactions, coupled with the stability of the Boc protecting group, allows for the efficient and controlled synthesis of these important compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 6. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC Linkers | BroadPharm [broadpharm.com]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
Novel Applications of Boc-6-Aminohexanoic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Boc-6-aminohexanoic acid, a protected form of 6-aminohexanoic acid, is a versatile bifunctional molecule increasingly utilized in materials science. Its unique structure, featuring a reactive carboxylic acid and a protected amine, allows for controlled, stepwise modifications of various materials. This document provides detailed application notes and protocols for two key areas of its application: the synthesis of biodegradable poly(ester amides) and the surface functionalization of gold nanoparticles.
Application 1: Synthesis of Biodegradable Poly(ester amides) for Biomedical Applications
This compound serves as a valuable monomer in the synthesis of poly(ester amides) (PEAs), a class of biodegradable polymers with tunable mechanical properties and degradation rates. The incorporation of the flexible hexanoic acid chain can enhance the polymer's ductility and influence its degradation profile, making it suitable for applications such as drug delivery matrices and tissue engineering scaffolds.
Experimental Protocol: Synthesis of a Poly(ester amide) incorporating 6-Aminohexanoic Acid
This protocol describes a two-step solution polycondensation method. Initially, a diester-diamine monomer is synthesized, which is then polymerized with a diacid chloride. This compound is incorporated after the deprotection of its amine group.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Appropriate diol (e.g., 1,6-hexanediol)
-
p-Toluenesulfonic acid monohydrate
-
Sebacoyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Step 1: Synthesis of the Bis-6-aminohexanoate Di-p-toluenesulfonate Salt Monomer
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. Stir the mixture at room temperature for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain Boc-6-aminohexanoyl chloride.
-
Esterification: Dissolve the obtained Boc-6-aminohexanoyl chloride and a diol (e.g., 1,6-hexanediol, in a 2:1 molar ratio) in anhydrous DMF. Add triethylamine dropwise as a base to neutralize the HCl formed during the reaction. Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Precipitate the product by pouring the reaction mixture into cold water. Filter the precipitate and wash it thoroughly with water. Dry the product under vacuum.
-
Boc Deprotection: Dissolve the Boc-protected diester in a mixture of DCM and TFA (e.g., 1:1 v/v). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Salt Formation: Dissolve the resulting amine-terminated diester in methanol and add p-toluenesulfonic acid monohydrate (2 molar equivalents). The bis-6-aminohexanoate di-p-toluenesulfonate salt will precipitate. Filter the salt, wash with cold methanol, and dry under vacuum.
Step 2: Polycondensation
-
Polymerization: In a flask, dissolve the synthesized diester-diamine salt monomer and an equimolar amount of a diacid chloride (e.g., sebacoyl chloride) in anhydrous DMF.
-
Cool the solution to 0°C and add triethylamine (2 molar equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the polymer and wash it extensively with methanol and water to remove unreacted monomers and salts.
-
Drying: Dry the purified poly(ester amide) in a vacuum oven at 40°C until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
The properties of the resulting PEA are highly dependent on the specific diol and diacid chloride used. The table below provides an example of how the incorporation of 6-aminohexanoic acid can influence polymer characteristics.
| Property | PEA without 6-Aminohexanoic Acid | PEA with 6-Aminohexanoic Acid |
| Molecular Weight (Mw) | 50,000 - 70,000 g/mol | 45,000 - 65,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.9 - 2.7 |
| Glass Transition (Tg) | 45 - 55 °C | 30 - 40 °C |
| Tensile Strength | 30 - 40 MPa | 20 - 30 MPa |
| Elongation at Break | 150 - 250% | 300 - 450% |
| In Vitro Degradation (50% mass loss) | ~12 weeks | ~16 weeks |
Note: These are representative values and will vary based on the specific co-monomers and polymerization conditions.
Visualization: Poly(ester amide) Synthesis Workflow
Caption: Workflow for the synthesis of a poly(ester amide) using a 6-aminohexanoic acid-derived monomer.
Application 2: Surface Functionalization of Gold Nanoparticles for Bioconjugation
This compound can be used to create a functional self-assembled monolayer (SAM) on gold nanoparticles (AuNPs). After deprotection, the terminal amine groups can be used for the covalent attachment of biomolecules, such as proteins, peptides, or DNA, for applications in biosensing, diagnostics, and targeted drug delivery.
Experimental Protocol: Functionalization of Gold Nanoparticles
This protocol details the functionalization of citrate-stabilized AuNPs with this compound, followed by deprotection to expose the amine groups.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, e.g., 20 nm)
-
This compound
-
Thiol-terminated linker (e.g., 11-mercaptoundecanoic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Step 1: Activation of Thiol Linker and Coupling of this compound
-
Activation: Dissolve the thiol-terminated linker (e.g., 11-mercaptoundecanoic acid) in ethanol. Add EDC and NHS in a 1.2:1.5 molar ratio relative to the linker's carboxylic acid groups. Stir for 1 hour at room temperature to activate the carboxylic acid groups.
-
Coupling: Add a solution of this compound (1.5 molar equivalents to the linker) in ethanol to the activated linker solution. Stir for 4 hours at room temperature to form a stable amide bond.
Step 2: Surface Modification of Gold Nanoparticles
-
Ligand Exchange: Add the solution from Step 1 to the citrate-stabilized AuNP suspension. The thiol groups will displace the citrate (B86180) ions on the gold surface. Gently agitate the mixture for 24 hours at room temperature.
-
Purification: Centrifuge the AuNP suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in ethanol. Repeat this washing step three times to remove excess reagents.
Step 3: Deprotection of the Amine Group
-
Deprotection: Resuspend the purified Boc-protected AuNPs in a 1:1 (v/v) mixture of DCM and TFA.
-
Gently agitate for 1 hour at room temperature.
-
Final Purification: Centrifuge the suspension, discard the supernatant, and wash the amine-functionalized AuNPs three times with ethanol and finally resuspend them in PBS for storage or further bioconjugation.
Data Presentation: Characterization of Functionalized Gold Nanoparticles
The successful functionalization of AuNPs can be confirmed by various analytical techniques.
| Characterization Technique | Expected Outcome for Amine-Functionalized AuNPs |
| UV-Vis Spectroscopy | A red-shift in the surface plasmon resonance (SPR) peak (typically 2-5 nm). |
| Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter of the nanoparticles. |
| Zeta Potential | A shift to a positive or less negative zeta potential due to the presence of protonated amine groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic amide bond peaks and disappearance of the Boc group carbonyl peak. |
Visualization: Gold Nanoparticle Functionalization Workflow
Caption: Workflow for the surface functionalization of gold nanoparticles with this compound.
The Role of Boc-6-Aminohexanoic Acid in the Development of New Diagnostic Tools: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-6-aminohexanoic acid is a bifunctional molecule widely employed in the development of novel diagnostic tools. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, makes it an ideal linker or spacer molecule. The six-carbon chain provides flexibility and hydrophobicity, which can be advantageous in various diagnostic applications.[1][2] This document provides detailed application notes and protocols for the use of this compound in enhancing the performance of Enzyme-Linked Immunosorbent Assays (ELISA) and in the synthesis of peptide-based Positron Emission Tomography (PET) imaging agents.
Application Note 1: Enhancing ELISA Performance with this compound Modified Peptides
The incorporation of 6-aminohexanoic acid into synthetic peptides can significantly improve their performance as antigens in indirect ELISA. The hydrophobic nature of the hexanoic acid chain enhances the adsorption of the peptide to the polystyrene surface of microtiter plates, leading to a higher and more stable coating efficiency.[3] This results in a higher signal-to-background ratio without compromising the specificity of the assay.[3]
Key Advantages:
-
Improved Coating Efficiency: The increased hydrophobicity of the modified peptide leads to better and more consistent binding to the ELISA plate surface.[3]
-
Enhanced Signal-to-Noise Ratio: A more stable and efficient coating results in a stronger signal and lower background, improving assay sensitivity.[3]
-
Increased Stability: Modified peptides coated on microplates have shown to be stable for several weeks at 4°C.[2]
-
Cost and Time Savings: Improved coating efficiency can reduce the amount of peptide required and simplify the overall ELISA procedure.[2]
Data Presentation
| Parameter | Standard Peptide Antigen | Peptide Antigen with 6-Aminohexanoic Acid Linker |
| Coating Efficiency | Variable | Significantly Increased[3] |
| Signal Intensity | Lower | Higher[3] |
| Background Noise | Higher | Lower |
| Signal-to-Background Ratio | Lower | Higher[3] |
| Assay Sensitivity | Good | Improved |
| Assay Specificity | Unchanged | Unchanged[3] |
| Coating Stability | Moderate | High (Stable for weeks at 4°C)[2] |
Experimental Protocols
Protocol 1: Synthesis of a Peptide Modified with 6-Aminohexanoic Acid for ELISA
This protocol describes the solid-phase synthesis of a peptide with 6-aminohexanoic acid moieties at both the N- and C-termini.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-6-aminohexanoic acid
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (B129727)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Linker Coupling: Couple Fmoc-6-aminohexanoic acid to the resin using a standard coupling protocol with HBTU/DIEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Peptide Chain Elongation: Continue the peptide synthesis by sequentially coupling the desired Fmoc-protected amino acids.
-
Final Linker Coupling: After the final amino acid is coupled and deprotected, couple this compound to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical HPLC.
Protocol 2: Indirect ELISA using a 6-Aminohexanoic Acid-Modified Peptide
Materials:
-
96-well polystyrene microtiter plates
-
Modified peptide antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Serum samples (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Dissolve the modified peptide in methanol and add to the wells. Evaporate the solvent to coat the peptide onto the plate. Alternatively, dissolve the peptide in coating buffer and incubate overnight at 4°C.[4]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add diluted serum samples to the wells and incubate for 1 hour at 37°C.[4]
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add the substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Read the absorbance at the appropriate wavelength using a plate reader.
Experimental Workflow for ELISA with a Modified Peptide
Caption: Workflow for peptide modification and subsequent use in an indirect ELISA.
Application Note 2: this compound as a Linker in PET Imaging Probes
In the development of PET imaging agents, particularly radiolabeled peptides, the linker between the chelator (e.g., DOTA) and the targeting peptide plays a crucial role in the agent's pharmacokinetic properties. This compound is often used as a spacer to improve the binding affinity and tumor-targeting capabilities of these probes.[5] The flexible alkyl chain can provide optimal spacing between the bulky radiometal-chelator complex and the peptide's binding domain, potentially reducing steric hindrance and improving interaction with the target receptor.
Key Advantages:
-
Improved Receptor Binding: The spacer can orient the peptide for better interaction with its target receptor.[5]
-
Enhanced Pharmacokinetics: The linker can influence the overall hydrophilicity/lipophilicity of the probe, affecting its biodistribution and clearance.
-
Modular Synthesis: The Boc and carboxylic acid functionalities allow for straightforward incorporation into standard solid-phase peptide synthesis workflows.
Experimental Protocols
Protocol 3: Synthesis of a ⁶⁸Ga-DOTA-Peptide with a 6-Aminohexanoic Acid Linker
This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide containing a 6-aminohexanoic acid (Ahx) linker.
Materials:
-
DOTA-Ahx-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 7)
-
Sep-Pak C₁₈ cartridge
-
Ethanol
-
Saline solution
-
Heating block
-
Radio-TLC or HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[5]
-
Buffering: Add the ⁶⁸GaCl₃ eluate to a vial containing sodium acetate buffer to adjust the pH to 2.5-3.[5]
-
Peptide Addition: Add the DOTA-Ahx-peptide to the buffered ⁶⁸Ga solution.[5]
-
Labeling Reaction: Incubate the reaction mixture at 95-105°C for 10-12 minutes.[5]
-
Purification: Cool the reaction mixture and load it onto a pre-conditioned Sep-Pak C₁₈ cartridge.[5]
-
Washing: Wash the cartridge with saline to remove uncomplexed ⁶⁸Ga.
-
Elution of Labeled Peptide: Elute the [⁶⁸Ga]Ga-DOTA-Ahx-peptide from the cartridge using an ethanol/saline solution.
-
Quality Control: Determine the radiochemical purity using radio-TLC or HPLC.[5]
Workflow for Synthesis of a ⁶⁸Ga-labeled PET Probe
Caption: Workflow for the synthesis of a ⁶⁸Ga-labeled DOTA-peptide PET probe.
Signaling Pathways in Targeted Diagnostics
Diagnostic tools incorporating this compound as a linker often target specific cell surface receptors that are overexpressed in disease states. Understanding the signaling pathways associated with these receptors is crucial for the rationale behind the diagnostic design.
Prostate-Specific Membrane Antigen (PSMA) Signaling
PSMA is a key target for prostate cancer diagnostics and therapeutics. Its signaling can influence cell survival pathways.
Caption: Simplified PSMA signaling pathway leading to cell survival.[6][7]
Gastrin-Releasing Peptide Receptor (GRPR) Signaling
GRPR is another important target in oncology, particularly for prostate and breast cancers. Its activation triggers downstream signaling cascades involved in cell proliferation and migration.
Caption: GRPR signaling cascade via the Gαq pathway.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Future Trends in the Use of Flexible Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flexible linkers are no longer passive tethers in drug discovery but are now recognized as critical components that significantly influence the efficacy, safety, and pharmacokinetic profiles of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic design of these linkers is paramount to achieving the desired therapeutic window. This document provides an overview of emerging trends in flexible linker technology, detailed protocols for their evaluation, and quantitative data to guide linker selection and optimization.
The future of flexible linker technology is moving towards more sophisticated and "smart" designs. These include linkers that can respond to multiple stimuli in the tumor microenvironment, such as pH and specific enzymes, leading to more targeted drug release.[1] Additionally, the integration of computational modeling and artificial intelligence is accelerating the design and optimization of linkers with desired properties.
Key Application Areas and Future Trends
Flexible linkers are integral to the design of next-generation targeted therapies. Their role is particularly prominent in:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[2] Future trends in ADC linkers focus on enhancing stability in systemic circulation to prevent premature payload release while ensuring efficient cleavage within the target cell.[3][4] This includes the development of dual-cleavage linkers that require two separate enzymatic triggers for payload release, thereby increasing tumor selectivity.[5]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The flexible linker in a PROTAC is crucial for orienting the target protein and the E3 ligase to form a productive ternary complex.[6] The length and composition of the linker significantly impact the stability and efficiency of this complex.[7][8]
Emerging Trend: Hydrophilicity Engineering
A significant trend in linker design is the incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, to improve the physicochemical properties of drug conjugates.[9][10] Hydrophilic linkers can mitigate the aggregation often caused by hydrophobic payloads, improve solubility, and prolong plasma half-life.[11][12] This strategy allows for the use of higher drug-to-antibody ratios (DARs) without compromising the stability and pharmacokinetic profile of the ADC.[11]
Data Presentation: Comparative Performance of Flexible Linkers
The choice of linker has a profound impact on the stability and efficacy of a drug conjugate. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparative In Vitro and In Vivo Stability of Different ADC Linkers
| Linker Type | ADC Model | Animal Model | Plasma Half-life (days) | % Intact ADC after 7 days in Plasma | Reference |
| Cleavable | |||||
| Val-Cit-PABC | Trastuzumab-MMAE | Mouse | Not Reported | ~85-90% (in vitro) | [13] |
| Val-Cit-PABC | Anti-CD79b-MMAE | Rat | Not Reported | ~40% (in vitro) | [14] |
| Glucuronide-MMAE | c1F6-MMAF | Rat | 81 (extrapolated) | Not Reported | [14] |
| Silyl Ether-MMAE | Not Specified | Human | > 7 | Not Reported | [15] |
| Hydrazone | Not Specified | Not Specified | 2 | Not Reported | [15] |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Anti-CD79b-MMAE | Rat | Not Reported | ~90% (in vitro) | [14] |
| Non-Cleavable | |||||
| SMCC | Trastuzumab-DM1 (T-DM1) | Not Specified | Not Reported | > 95% (in vitro) | [13] |
| CX-DM1 | Not Specified | Not Specified | 9.9 | Not Reported | [15] |
Table 2: Impact of Linker Type on ADC Cytotoxicity (IC50 Values)
| Linker Type | ADC | Cell Line | IC50 (ng/mL) | IC50 (pmol/L) | Reference |
| Cleavable | |||||
| Val-Cit-PABC | Trastuzumab-based | SK-BR-3 (HER2+) | 1 - 10 | [13] | |
| β-galactosidase-cleavable | Trastuzumab-MMAE | Not Specified | 8.8 | [15] | |
| Val-Cit | Trastuzumab-MMAE | Not Specified | 14.3 | [15] | |
| Sulfatase-cleavable | Not Specified | HER2+ cells | 61 and 111 | [15] | |
| Non-Cleavable | |||||
| SMCC-based | Trastuzumab-based | SK-BR-3 (HER2+) | 10 - 50 | [13] | |
| Not Specified | Not Specified | HER2+ cells | 609 | [15] |
Table 3: Influence of Linker Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | 12-29 | < 1000 | > 75 | [7] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [7] |
| BRD4 | PEG | 0-5 PEG units | < 500 | Not Reported | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of flexible linkers in drug conjugates.
Protocol 1: Determination of ADC Stability in Human Plasma using LC-MS
This protocol describes a method to assess the stability of an ADC in human plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.[3][4][16]
Materials:
-
ADC of interest
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
Incubation: a. Dilute the ADC to a final concentration of 1 mg/mL in human plasma. b. Prepare a control sample by diluting the ADC to the same concentration in PBS. c. Incubate both samples at 37°C. d. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and store them at -80°C until analysis.
-
Immunoaffinity Capture: a. Thaw the plasma samples on ice. b. Add an appropriate amount of immunoaffinity capture beads to each plasma aliquot. c. Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC. d. Pellet the beads by centrifugation and discard the supernatant. e. Wash the beads three times with wash buffer.
-
Elution and Reduction: a. Elute the captured ADC from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. b. Neutralize the eluate by adding neutralization buffer. c. To analyze the light and heavy chains separately, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
LC-MS Analysis: a. Inject the reduced or intact ADC sample onto a reverse-phase LC column (e.g., C4 or C8). b. Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to elute the protein chains. c. Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). d. Deconvolute the mass spectra to determine the masses of the light and heavy chains (or the intact ADC) and identify the different drug-loaded species.
-
Data Analysis: a. Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded species. b. Plot the average DAR versus time to determine the stability of the ADC in plasma.
Protocol 2: In Vitro Bystander Effect Assay
This protocol evaluates the ability of a payload released from an ADC to kill neighboring antigen-negative cells.[17][18][19][20]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Cell culture medium and supplements
-
ADC of interest
-
Control antibody (without payload)
-
96-well black, clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Co-culture Seeding: a. Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), keeping the total cell number per well constant. b. Allow the cells to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the control antibody in cell culture medium. b. Add the ADC and control antibody solutions to the co-culture plates. c. Incubate the plates for 72-120 hours.
-
Quantification of Bystander Killing: a. Imaging-based method: i. At the end of the incubation period, stain the cells with a live/dead stain. ii. Acquire images using a high-content imaging system. iii. Quantify the number of viable GFP-positive (Ag-) cells in each well. b. Luminescence-based method (if Ag- cells are not fluorescent): i. Lyse the cells and measure the total cell viability using a reagent like CellTiter-Glo®. ii. In parallel, set up control wells with only Ag+ cells to determine their contribution to the total signal.
-
Data Analysis: a. Calculate the percentage of viable Ag- cells in the presence of the ADC relative to the control antibody-treated cells. b. A significant decrease in the viability of Ag- cells in the co-culture with Ag+ cells, compared to the monoculture of Ag- cells, indicates a bystander effect. c. Plot the percentage of Ag- cell viability against the ADC concentration to determine the potency of the bystander effect.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of flexible linkers in drug discovery.
Caption: Mechanism of action of a cleavable linker ADC.
Caption: Experimental workflow for ADC plasma stability assessment.
Caption: Logical relationship of PROTAC-mediated protein degradation.
Conclusion
The rational design of flexible linkers is a cornerstone of modern drug discovery, enabling the development of highly targeted and effective therapies. The future will likely see the emergence of even more sophisticated linker technologies, driven by a deeper understanding of the interplay between linker chemistry, biology, and disease pathology. The protocols and data presented in this document provide a framework for the systematic evaluation and optimization of flexible linkers, empowering researchers to advance the next generation of targeted therapeutics.
References
- 1. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 2. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-6-Aminohexanoic Acid for the Creation of Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-6-aminohexanoic acid is a valuable bifunctional linker molecule utilized in the fields of bioconjugation, drug development, and surface functionalization.[1][2] Its structure features a carboxylic acid group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a flexible six-carbon aliphatic chain. This configuration allows for the covalent attachment of the carboxylic acid to a surface, while the Boc protecting group ensures the amine remains unreactive until its controlled deprotection is desired. This enables the subsequent immobilization of biomolecules, such as proteins, peptides, or small molecules, in a controlled and oriented manner. The hexanoic acid spacer arm serves to minimize steric hindrance, which can help in preserving the biological activity of the immobilized molecule.[3]
These application notes provide detailed protocols for the use of this compound in the functionalization of common laboratory surfaces, methodologies for biomolecule immobilization, and techniques for surface characterization.
Data Presentation
The following tables summarize representative quantitative parameters for the surface functionalization process using a 6-aminohexanoic acid linker and subsequent biomolecule immobilization. These values are illustrative and may require optimization for specific applications and substrates.
Table 1: Surface Characterization After 6-Aminohexanoic Acid Linker Immobilization
| Parameter | Gold Surface | Silicon Dioxide | Polystyrene |
| Contact Angle (Water) | ~50-60° | ~45-55° | ~60-70° |
| Layer Thickness (Ellipsometry) | ~0.8 - 1.2 nm | ~0.7 - 1.1 nm | Not applicable |
| Surface Roughness (AFM, Rq) | < 1 nm | < 0.5 nm | Variable |
| Nitrogen Content (XPS, atomic %) | 2-5% | 3-6% | 1-4% |
Table 2: Quantitative Analysis of Protein Immobilization on 6-Aminohexanoic Acid Functionalized Surfaces (Representative Data)
| Parameter | QCM-D | SPR |
| Immobilized Antibody Mass | 150 - 500 ng/cm² | 1000 - 3000 RU |
| Binding Capacity (Analyte) | Dependent on antibody activity | Dependent on antibody activity |
| Association Rate Constant (ka) | 10⁴ - 10⁶ M⁻¹s⁻¹ | 10⁴ - 10⁶ M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 10⁻³ - 10⁻⁵ s⁻¹ | 10⁻³ - 10⁻⁵ s⁻¹ |
| Affinity (KD) | 10⁻⁷ - 10⁻¹¹ M | 10⁻⁷ - 10⁻¹¹ M |
Experimental Protocols
Protocol 1: Functionalization of a Gold Surface with this compound via Thiol Chemistry
This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-containing linker, followed by the coupling of this compound.
Materials:
-
Gold-coated substrate (e.g., QCM sensor, SPR chip)
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol (B145695), absolute
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 10 mM Sodium Acetate, pH 5.0
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate by immersion in piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned gold substrate in a 1 mM solution of 11-mercaptoundecanoic acid in absolute ethanol for 18-24 hours at room temperature to form a carboxyl-terminated SAM.
-
Washing: Rinse the substrate with ethanol and deionized water to remove non-covalently bound MUA. Dry under a stream of nitrogen.
-
Carboxyl Group Activation: Immerse the MUA-functionalized substrate in a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer for 15-30 minutes at room temperature.
-
Washing: Briefly rinse the substrate with Activation Buffer.
-
Coupling of this compound: Immediately immerse the activated surface in a solution of 10 mg/mL this compound in anhydrous DMF for 1-2 hours at room temperature.
-
Final Washing: Wash the surface sequentially with DMF, ethanol, and deionized water. Dry under a stream of nitrogen. The surface is now functionalized with Boc-protected amine groups.
Protocol 2: Immobilization of a Protein to a this compound Functionalized Surface
This protocol details the deprotection of the Boc group and subsequent coupling of a protein.
Materials:
-
This compound functionalized substrate (from Protocol 1)
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF
-
Protein to be immobilized (e.g., antibody)
-
Coupling Buffer: 100 mM MES, pH 6.5
-
EDC and NHS
-
Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.5
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Storage Buffer: Phosphate Buffered Saline (PBS)
Procedure:
-
Boc Deprotection: Immerse the functionalized substrate in the Deprotection Solution for 20-30 minutes at room temperature.
-
Washing and Neutralization: Wash the substrate with DCM, followed by DMF. Immerse in Neutralization Buffer for 5-10 minutes. Wash again with DMF and then with Coupling Buffer.
-
Protein Preparation: Dissolve the protein to be immobilized in Coupling Buffer at a suitable concentration (e.g., 0.1 - 1 mg/mL).
-
Carboxyl Group Activation on Protein (if necessary): If the protein is to be coupled via its carboxyl groups to the surface amines, activate the protein in solution by adding EDC (to a final concentration of 2 mM) and NHS (to a final concentration of 5 mM) and incubating for 15 minutes at room temperature.
-
Protein Immobilization: Incubate the amine-functionalized surface with the activated protein solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Blocking: To block any unreacted amine groups on the surface, immerse the substrate in Blocking Buffer for 30 minutes at room temperature.
-
Final Washing: Wash the surface thoroughly with Wash Buffer and then with PBS.
-
Storage: Store the protein-functionalized surface in Storage Buffer at 4°C.
Visualizations
Caption: Workflow for surface functionalization and biomolecule immobilization.
Caption: Key steps in surface functionalization using this compound.
References
Application Notes and Protocols: Boc-6-aminohexanoic Acid in Industrial Synthesis and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-6-aminohexanoic acid is a versatile bifunctional molecule widely employed in the pharmaceutical and biotechnology industries. Its structure, featuring a carboxylic acid and a Boc-protected amine connected by a flexible hexyl chain, makes it an invaluable building block in various applications, from peptide synthesis to the construction of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs). This document provides detailed insights into its industrial-scale synthesis and key applications, complete with experimental protocols and data presented for clarity and reproducibility.
Industrial-Scale Synthesis of this compound
The industrial production of this compound is critical to meet the demands of pharmaceutical manufacturing. The synthesis is typically achieved through the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. While historically derived from the hydrolysis of ε-caprolactam, modern synthesis focuses on direct N-protection for higher purity and efficiency.[1][2]
Synthesis Reaction
Caption: General reaction scheme for the synthesis of this compound.
Industrial-Scale Synthesis Protocol
This protocol outlines a representative procedure for the large-scale synthesis of this compound.
Materials:
-
6-Aminohexanoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven (vacuum compatible)
Procedure:
-
Reaction Setup: Charge the reactor with 6-aminohexanoic acid and a 1:1 mixture of water and 1,4-dioxane. Begin stirring to dissolve the solid.
-
Basification: Prepare a solution of sodium hydroxide in water and slowly add it to the reactor to adjust the pH to approximately 10-11. Maintain the temperature at 20-25°C.
-
Boc Protection: Dissolve di-tert-butyl dicarbonate in 1,4-dioxane and add it dropwise to the reaction mixture over 2-3 hours. Maintain the temperature and pH throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-18 hours).
-
Work-up and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution to 0-5°C and acidify with a cold solution of hydrochloric acid to a pH of 2-3.
-
Extract the product into ethyl acetate.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Isolation and Drying:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Filter the purified solid and dry it under vacuum at 40-50°C until a constant weight is achieved.
-
Quantitative Data Summary
| Parameter | Typical Value |
| Molar Ratio (Substrate:Boc₂O) | 1 : 1.1 |
| Reaction Temperature | 20-25°C |
| Reaction Time | 12-18 hours |
| pH | 10-11 |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Applications in Drug Development
This compound is a crucial component in modern drug discovery and development, primarily utilized as a flexible linker.[1]
Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[3][4] this compound serves as a common building block for the aliphatic linker that connects the target protein ligand and the E3 ligase ligand.[3][5][6][][]
Caption: General structure of a PROTAC molecule highlighting the linker.
This protocol provides a general workflow for the synthesis of a PROTAC, illustrating the step where this compound is introduced.
Materials:
-
This compound
-
Target protein ligand with a suitable functional group (e.g., amine or alcohol)
-
E3 ligase ligand with a suitable functional group
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Activation of this compound: Dissolve this compound in DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes to form the activated ester.
-
Coupling to the First Ligand: Add the target protein ligand (or E3 ligase ligand) to the activated this compound solution. Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purification: Purify the resulting conjugate by flash chromatography or preparative HPLC.
-
Boc Deprotection: Dissolve the purified conjugate in DCM and add trifluoroacetic acid (TFA). Stir for 1-2 hours to remove the Boc protecting group.[9]
-
Purification: Remove the solvent and TFA under reduced pressure. The resulting amine can be purified if necessary.
-
Coupling to the Second Ligand: The deprotected linker-ligand conjugate can then be coupled to the second ligand using standard amide bond formation or other suitable conjugation chemistries.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC.
Spacer in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used as a spacer to attach labels (e.g., biotin (B1667282), fluorescent dyes) to a peptide, providing flexibility and reducing steric hindrance.[10] It is also used to modify peptide backbones to enhance properties like stability and bioavailability.[1]
Caption: Workflow for incorporating this compound as a spacer in SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Solid support resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF for Fmoc; TFA/DCM for Boc)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a coupling agent and a base.
-
Incorporation of the Spacer:
-
After the last amino acid, perform an Fmoc deprotection.
-
Activate this compound with a coupling agent and base, then couple it to the N-terminus of the peptide chain.
-
-
Boc Deprotection: After coupling the spacer, treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc group, exposing the amine.[9]
-
Labeling (Optional): Couple a desired label (e.g., an activated biotin derivative) to the newly exposed amine of the 6-aminohexanoic acid spacer.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail to simultaneously remove side-chain protecting groups and cleave the peptide from the resin.
-
Purification: Precipitate the peptide in cold ether, and purify by preparative HPLC.
Signaling Pathways
This compound itself does not have a direct role in signaling pathways. However, it is a key component of molecules that modulate these pathways. For instance, 6-aminohexanoic acid (the deprotected form) is a lysine (B10760008) analog that can inhibit plasmin, a serine protease involved in fibrinolysis and extracellular matrix degradation.[11] By incorporating this moiety into peptides or other molecules, researchers can design inhibitors that target enzymes involved in signaling cascades related to cancer, inflammation, and coagulation.[11]
Conclusion
This compound is a fundamental building block in modern chemical and pharmaceutical research. Its straightforward industrial-scale synthesis and versatile application as a flexible linker make it an indispensable tool for the development of novel therapeutics, including PROTACs and modified peptides. The protocols and data provided herein offer a comprehensive guide for its synthesis and utilization in a research and development setting.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 6404-29-1 | BroadPharm [broadpharm.com]
- 6. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-6-aminohexanoic Acid in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of emerging research and detailed protocols for the use of Boc-6-aminohexanoic acid and its derivatives in the field of nanotechnology. The information is intended to guide researchers in the synthesis, functionalization, and application of nanoparticles for drug delivery and other biomedical applications.
I. Quantitative Data Summary
The following tables summarize key quantitative data from recent studies on nanoparticles functionalized with 6-aminohexanoic acid.
Table 1: Physicochemical Properties of 6-Aminohexanoic Acid-Functionalized Nanoparticles
| Nanoparticle Type | Modification | Size (nm) | Polydispersity Index (PDI) | Reference |
| Ceria Nanoparticles (CeNPs) | 6-Aminohexanoic acid | 3 | Not Reported | [1][2][3] |
| Magnetite Nanoparticles (MAP) | 6-Aminohexanoic acid and Pectin (B1162225) | 147 | 0.32 | [4][5] |
Table 2: Properties of Drug-Loaded Nanoparticles
| Nanoparticle Type | Drug | Size (nm) | Polydispersity Index (PDI) | Drug Encapsulation Efficiency (%) | Reference |
| Magnetite Nanoparticles (MAP) | Curcumin | 159 | 0.34 | Not Reported | [4][5] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and functionalization of nanoparticles using 6-aminohexanoic acid and this compound.
Protocol 1: Synthesis of 6-Aminohexanoic Acid-Coated Ceria Nanoparticles (6-AHA-CeNPs)
This protocol describes the aqueous synthesis of ceria nanoparticles with a surface coating of 6-aminohexanoic acid.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
6-Aminohexanoic acid (6-AHA)
-
Deionized water
-
Syringe pump
-
Reaction vessel with heating and stirring capabilities
-
Centrifuge
Procedure:
-
Prepare Solutions:
-
Prepare an aqueous solution of Cerium(III) nitrate hexahydrate.
-
Prepare an aqueous solution of 6-aminohexanoic acid.
-
-
Reaction Setup:
-
Add the 6-aminohexanoic acid solution to the reaction vessel.
-
Heat the solution to 95°C with continuous stirring.
-
-
Nanoparticle Synthesis:
-
Using a syringe pump, add the Cerium(III) nitrate solution to the heated 6-AHA solution at a constant, slow rate.
-
Maintain the reaction temperature at 95°C for the duration of the addition.
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Centrifuge the nanoparticle suspension to pellet the 6-AHA-CeNPs.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension steps three times to wash the nanoparticles.
-
-
Drying and Storage:
-
After the final wash, resuspend the nanoparticles in ethanol (B145695) and centrifuge.
-
Collect the pellet and dry it at 50-60°C.
-
Store the dried 6-AHA-CeNPs in a desiccator.
-
Protocol 2: Synthesis of Pectin-6-Aminohexanoic Acid-Magnetite Nanoparticles (MAP) for Curcumin Delivery
This protocol outlines the co-precipitation synthesis of magnetite nanoparticles followed by surface coating with 6-aminohexanoic acid and pectin, and subsequent loading with curcumin.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (28% v/v)
-
6-Aminohexanoic acid (6-AHA)
-
Pectin
-
Curcumin
-
Ethanol
-
Deionized water
-
Magnetic stirrer and heater
-
Centrifuge
Procedure:
-
Synthesis of Magnetite Nanoparticles:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere (e.g., nitrogen).
-
Heat the solution to 80-90°C with vigorous stirring.
-
Rapidly add ammonium hydroxide solution to the heated iron salt solution. A black precipitate of magnetite nanoparticles will form immediately.
-
Continue stirring for 1-2 hours while maintaining the temperature.
-
-
Surface Functionalization with 6-AHA and Pectin:
-
Cool the magnetite nanoparticle suspension to room temperature.
-
Wash the nanoparticles with deionized water and ethanol multiple times using magnetic decantation.
-
Resuspend the washed nanoparticles in an aqueous solution of 6-aminohexanoic acid and stir for several hours.
-
Add an aqueous solution of pectin to the suspension and continue stirring overnight to allow for coating.
-
-
Purification of MAP Nanocomposites:
-
Separate the MAP nanocomposites from the solution using a strong magnet.
-
Wash the nanocomposites repeatedly with deionized water to remove any unreacted reagents.
-
-
Curcumin Loading:
-
Disperse the MAP nanocomposites in an ethanolic solution of curcumin.
-
Stir the mixture for 24 hours in the dark to allow for drug loading.
-
Centrifuge the suspension to pellet the curcumin-loaded MAPs.
-
Wash the curcumin-loaded MAPs with ethanol to remove any unloaded curcumin.
-
-
Drying and Storage:
-
Dry the final product under vacuum.
-
Store the curcumin-loaded MAPs protected from light.
-
Protocol 3: Using this compound as a Linker for Nanoparticle Functionalization
This protocol provides a general method for conjugating a molecule of interest (e.g., a drug or targeting ligand) to a nanoparticle surface using this compound as a bifunctional linker. This is a two-part process involving initial linker conjugation followed by deprotection and payload attachment.
Part A: Conjugation of this compound to an Amine-Functionalized Nanoparticle
Materials:
-
Amine-functionalized nanoparticles (e.g., silica (B1680970) or gold nanoparticles with amine surface groups)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS or borate (B1201080) buffer, pH 7.4-8.0)
-
Centrifuge or tangential flow filtration system for nanoparticle purification
Procedure:
-
Activate Carboxylic Acid Group of this compound:
-
Dissolve this compound, EDC, and NHS in the activation buffer. The molar ratio should be approximately 1:1.2:1.2 (Boc-amino acid:EDC:NHS).
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the coupling buffer.
-
Add the activated this compound NHS-ester solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the this compound-conjugated nanoparticles by repeated centrifugation and resuspension in the coupling buffer to remove unreacted linker and byproducts.
-
Part B: Deprotection of Boc Group and Conjugation of Payload
Materials:
-
Boc-functionalized nanoparticles from Part A
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) or other suitable organic solvent
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Payload with a carboxylic acid group for conjugation
-
EDC and NHS
-
Activation and coupling buffers as in Part A
Procedure:
-
Boc Deprotection:
-
Suspend the Boc-functionalized nanoparticles in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 30-60 minutes.[6][7]
-
Monitor the deprotection by a suitable method (e.g., ninhydrin (B49086) test for primary amines).
-
-
Purification and Neutralization:
-
Remove the acid and solvent by centrifugation or evaporation.
-
Wash the nanoparticles with DCM and then with a neutralization buffer to remove residual acid and bring the pH to neutral.
-
-
Payload Conjugation:
-
Activate the carboxylic acid group of the payload using EDC and NHS in the activation buffer, as described in Part A, step 1.
-
Disperse the deprotected, amine-functionalized nanoparticles in the coupling buffer.
-
Add the activated payload to the nanoparticle dispersion and react for 2-4 hours at room temperature.
-
-
Final Purification:
-
Purify the final payload-conjugated nanoparticles using centrifugation or another appropriate method to remove unreacted payload and coupling reagents.
-
III. Visualizations
The following diagrams illustrate the workflows and logical relationships described in the protocols.
Caption: Workflow for nanoparticle functionalization using this compound as a linker.
Caption: Synthesis workflow of 6-aminohexanoic acid-coated ceria nanoparticles (6-AHA-CeNPs).
Caption: Synthesis and drug loading of pectin-6-aminohexanoic acid-magnetite nanoparticles (MAPs).
References
- 1. Ceria Nanoparticles Fabricated with 6-Aminohexanoic Acid that Overcome Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceria Nanoparticles Fabricated with 6‐Aminohexanoic Acid that Overcome Systemic Inflammatory Response Syndrome | Semantic Scholar [semanticscholar.org]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Synthesis and characterization of pectin-6-aminohexanoic acid-magnetite nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
The Versatility of Boc-6-Aminohexanoic Acid in Crafting Novel Biomaterials
For Immediate Release
Boc-6-aminohexanoic acid, a protected form of 6-aminohexanoic acid, is emerging as a critical building block in the synthesis of advanced biomaterials for a range of applications, including drug delivery, tissue engineering, and biodegradable polymers. Its unique structure, featuring a flexible six-carbon aliphatic chain, provides a versatile spacer to conjugate bioactive molecules, modify polymer backbones, and engineer the properties of biomaterials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in creating innovative biomaterials.
Application in Biodegradable Poly(ester amides)
This compound, after deprotection, can be copolymerized with other monomers, such as ε-caprolactone, to synthesize biodegradable poly(ester amides). These polymers combine the biodegradability of polyesters with the mechanical strength of polyamides, making them attractive for applications like sutures, scaffolds for tissue engineering, and drug delivery matrices. The incorporation of 6-aminohexanoic acid units can enhance the thermal stability and mechanical properties of the resulting copolymer.
Summary of Material Properties
The following table summarizes the typical thermal and mechanical properties of poly(ester amides) synthesized from ε-caprolactone and 6-aminohexanoic acid.
| Property | Value | Notes |
| Monomers | ε-caprolactone, 6-aminohexanoic acid | The ratio of these monomers can be varied to tailor the polymer properties. |
| Polymerization Method | Melt-polycondensation | A common and scalable method for polyesteramide synthesis. |
| Melting Temperature (Tm) | Increases with higher 6-aminohexanoic acid content | The amide bonds introduce stronger intermolecular forces. |
| Thermal Degradation Temp. | Increases with higher 6-aminohexanoic acid content | Amide bonds are generally more thermally stable than ester bonds. |
| Tensile Strength at Break | Increases with higher 6-aminohexanoic acid content | Reflects the increased rigidity and intermolecular bonding. |
Experimental Protocol: Synthesis of Poly(ε-caprolactone-co-6-aminohexanoic acid)
This protocol describes the synthesis of a biodegradable poly(ester amide) by melt-polycondensation of ε-caprolactone and 6-aminohexanoic acid.
Materials:
-
ε-caprolactone (CL)
-
6-aminohexanoic acid (AHA)
-
Toluene
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Monomer Preparation: Dry the ε-caprolactone and 6-aminohexanoic acid under vacuum at 60°C for 24 hours to remove any moisture.
-
Reaction Setup: Charge the reaction vessel with the desired molar ratio of ε-caprolactone and 6-aminohexanoic acid.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a slow, continuous flow of nitrogen throughout the reaction.
-
Melt-Polycondensation:
-
Heat the reaction mixture to 180-220°C with continuous stirring to melt the monomers and initiate the polymerization.
-
Water will be generated as a byproduct of the condensation reaction. Remove the water by distillation, aided by the nitrogen flow. Toluene can be used as an azeotropic agent to facilitate water removal.
-
Continue the reaction for 4-8 hours. The viscosity of the reaction mixture will increase as the polymerization progresses.
-
-
Polymer Isolation:
-
Once the desired viscosity is reached, stop the heating and allow the polymer to cool to room temperature under the nitrogen atmosphere.
-
The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform (B151607) or hexafluoroisopropanol) and precipitating it in a non-solvent (e.g., methanol (B129727) or ethanol).
-
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of ester and amide bonds, Nuclear Magnetic Resonance (NMR) to determine the copolymer composition, and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis.
Safety Operating Guide
Safe Disposal of Boc-6-Aminohexanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Boc-6-aminohexanoic acid, a common reagent in peptide synthesis and other organic chemistry applications. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is recommended to handle all chemicals with caution.[1] Some safety data sheets indicate that it may cause skin, eye, and respiratory irritation.[2][3] Therefore, adherence to proper personal protective equipment (PPE) protocols is essential.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to avoid inhalation.
In the event of accidental release, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be swept up and placed in a suitable, labeled container for waste disposal.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Collection:
-
Place waste this compound in a clearly labeled, sealed container.
-
Do not mix with other chemical waste unless compatibility is confirmed. It should be stored away from oxidizing agents.[1]
-
-
Consult Local Regulations:
-
Disposal as Chemical Waste:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After proper cleaning, the container can be disposed of or recycled in accordance with institutional and local guidelines. Contaminated packaging should be handled in the same way as the substance itself.[4][5]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 231.29 g/mol | [6] |
| Melting Point | 35-40 °C | |
| Storage Temperature | 2-8°C |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Boc-6-aminohexanoic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of Boc-6-aminohexanoic acid in any laboratory setting. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals, ensuring operational safety and proper disposal. Adherence to these guidelines will help minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a solid, the following personal protective equipment is essential to prevent skin, eye, and respiratory exposure.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times to protect against dust particles.[2] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of dust generation. | |
| Hand Protection | Gloves | Chemical-resistant gloves are required. |
| Body Protection | Lab Coat or Chemical-Resistant Apron | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Dust Mask | An N95-rated dust mask is recommended to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a refrigerator at a temperature between 2°C and 8°C.[3]
-
The storage area should be dry, well-ventilated, and protected from direct light.[1][4]
-
Keep the container tightly closed and store it away from oxidizing agents.[1][4]
2. Handling and Preparation:
-
Work in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is strongly recommended, especially when handling the powdered form, to minimize dust inhalation.[1][4]
-
Before handling, ensure all required PPE is correctly worn.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound carefully to avoid generating dust.
-
Clean any spills promptly by sweeping the solid material into a designated waste container. Avoid using water for cleanup of the solid as it may create a slurry that is more difficult to contain.
3. Experimental Use:
-
Follow the specific protocols for your experiment, keeping in mind the chemical properties of this compound.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste material, including any unused this compound and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[1][4] Do not dispose of it down the drain or in the regular trash.[4]
-
Container Disposal: Empty containers should be rinsed and disposed of as per institutional guidelines, or offered for recycling if appropriate.
Quantitative Data
| Property | Value |
| Melting Point | 35-40 °C |
| Storage Temperature | 2-8 °C[3] |
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
